Ethyl 4-chloro-1H-indole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNVSPGTJSGNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454314 | |
| Record name | Ethyl 4-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-46-8 | |
| Record name | Ethyl 4-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4-chloro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-1H-indole-2-carboxylate, a halogenated derivative of the indole scaffold, serves as a pivotal building block in the synthesis of complex heterocyclic molecules. Its unique electronic properties, conferred by the chloro substituent on the benzene ring and the ester functionality at the 2-position, make it a versatile precursor for a range of pharmacologically active compounds. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, and its emerging role in medicinal chemistry and drug development. Understanding the nuances of this compound is critical for researchers aiming to leverage its synthetic potential in the creation of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough characterization of this compound is fundamental for its effective use in synthesis and for quality control. The key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 53590-46-8 | [1][2] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |
| Molecular Weight | 223.66 g/mol | [1] |
| Appearance | Faint beige or pale-yellow powder/solid | [1][3] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point (Predicted) | 375.0 ± 22.0 °C | [1] |
| Density (Predicted) | 1.329 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.45 (br s, 1H, NH), 7.33 (d, J=7.0 Hz, 1H), 7.32 (dd, J=4.5, 1.0 Hz, 1H), 7.23 (t, J=7.5 Hz, 1H), 7.16 (dd, J=7.5, 1.0 Hz, 1H), 4.44 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.43 (t, J=7.0 Hz, 3H, OCH₂CH₃).[3]
-
Infrared (IR) (Nujol, cm⁻¹): 3314 (N-H stretch), 2988, 2957, 2925, 2855 (C-H stretch), 1690 (C=O stretch, ester), 1618, 1568, 1525 (C=C stretch, aromatic/indole).[3]
-
Mass Spectrometry: Expected molecular ion peak (M⁺) at m/z = 223.04, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~32% intensity of M⁺).
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through a multi-step process that often involves the Japp-Klingemann reaction followed by a Fischer indole synthesis. A representative synthetic protocol is detailed below.
Experimental Protocol: Synthesis of this compound[3]
Step 1: Formation of the Phenylhydrazone Intermediate
-
To a stirred solution of ethanol (25 mL) under an argon atmosphere at ambient temperature, add potassium tert-butoxide (11.22 g, 0.1 mol) portion-wise.
-
Once the resulting viscous solution has cooled, add diethyl ether (300 mL) followed by diethyl oxalate (13.6 mL, 0.1 mol).
-
After 10 minutes, add 2-chloro-6-nitrotoluene (17.16 g, 0.1 mol). The solution will turn from yellow to dark red.
-
Transfer the reaction mixture to a stoppered conical flask and let it stand at ambient temperature for 4 hours, followed by 65 hours in a refrigerator.
-
Collect the resulting solid by filtration, wash with ether until the filtrate is colorless, and dry under suction. This intermediate is typically used without further purification.
Step 2: Reductive Cyclization (Fischer Indole Synthesis)
-
To a solution of the intermediate from Step 1 (11.2 g, 36.2 mmol) in acetic acid (250 mL), add iron powder (7.08 g, 127 mmol).
-
Heat the mixture to an external temperature of 90 °C. An exotherm will be observed, with the internal temperature reaching approximately 100 °C.
-
After the exotherm subsides (around 15 minutes), continue heating at 90 °C for an additional 3 hours.
-
Allow the reaction to cool to 45 °C and then pour it into ice-water (500 mL).
-
Extract the mixture with diethyl ether (3 x 400 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water (400 mL) and 1N HCl (2 x 300 mL).
-
Dry the organic layer over magnesium sulfate, and remove the solvent in vacuo to yield the crude product as a yellow-orange oil.
-
Purify the crude product by dissolving it in dichloromethane and passing it through a short plug of silica gel.
-
Remove the solvent to afford this compound as a pale-yellow solid.
Mechanistic Rationale
The synthesis leverages two classical named reactions. The initial step is a variation of the Japp-Klingemann reaction , which synthesizes hydrazones from β-keto-esters and diazonium salts. In this protocol, an in situ generated carbanion from 2-chloro-6-nitrotoluene and diethyl oxalate effectively acts as the β-keto-ester equivalent. The subsequent step is the Fischer indole synthesis , where the phenylhydrazone intermediate undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia to form the indole ring. The iron powder in acetic acid serves as the reducing agent to convert the nitro group to an amino group, which is essential for the cyclization cascade.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Utility
This compound possesses several reactive sites that can be selectively manipulated to generate a diverse array of derivatives.
-
N-H Acidity and N-Alkylation: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., KOH, NaH) to form the corresponding anion. This nucleophilic nitrogen can then be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the N-1 position. This is a common strategy to modulate the biological activity of indole-based compounds.[4]
-
Ester Hydrolysis and Amidation: The ethyl ester group can be hydrolyzed under basic conditions (e.g., aqueous KOH) to yield the corresponding 4-chloro-1H-indole-2-carboxylic acid.[4] This carboxylic acid is a versatile intermediate that can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, DCC) to form a wide range of amide derivatives.[5]
-
Reactions at the C-3 Position: The C-3 position of the indole ring is electron-rich and susceptible to electrophilic substitution reactions, such as the Mannich and Vilsmeier-Haack reactions. These reactions allow for the introduction of aminomethyl and formyl groups, respectively, which can be further elaborated.[6]
-
Hydrazinolysis: The ester functionality can be converted to a carbohydrazide by reacting with hydrazine hydrate. This hydrazide is a key intermediate for the synthesis of various heterocyclic systems, such as thiazoles and pyridazino[4,5-b]indoles.[4][6]
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its halogenated derivatives are of particular interest due to the ability of halogens to modulate lipophilicity, metabolic stability, and binding interactions. While specific drugs derived directly from this compound are not yet on the market, this compound and its close analogs are crucial intermediates in the synthesis of various classes of bioactive molecules.
-
Anticancer Agents: Indole-2-carboxamides have been investigated as potent anticancer agents. For instance, derivatives of indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of key protein kinases such as EGFR and CDK2, which are implicated in cancer cell proliferation.[7] Other studies have explored indole-based hybrids as potential treatments for hepatocellular carcinoma.[8]
-
Antiviral Agents: The indole scaffold is a key component of several antiviral drugs. Research has shown that derivatives of indole-2-carboxylate exhibit broad-spectrum antiviral activity against both DNA and RNA viruses, including influenza A and Coxsackie B3 virus.[9] Furthermore, indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[6]
-
Kinase Inhibitors: The structural motif of indole-2-carboxylate is found in numerous kinase inhibitors. These compounds are designed to target the ATP-binding site of kinases, which are often dysregulated in diseases such as cancer and inflammatory disorders.[10]
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Inhalation: May cause respiratory irritation. Avoid breathing dust.
-
Skin Contact: Causes skin irritation. In case of contact, wash skin thoroughly with soap and water.
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis, coupled with the multiple reactive sites on the indole nucleus and the ester functionality, allows for the generation of diverse molecular architectures. As research into novel therapeutics continues, the strategic use of this and related halogenated indoles will undoubtedly contribute to the discovery of new and effective treatments for a wide range of diseases. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this important chemical entity.
References
- 1. Ethyl-4-Chloroindole-2-Carboxylate CAS#: 53590-46-8 [amp.chemicalbook.com]
- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant biological activity. Among the vast family of indole derivatives, Ethyl 4-chloro-1H-indole-2-carboxylate serves as a critical intermediate in the synthesis of more complex, functionalized molecules targeted for drug discovery.[1][2] Its specific substitution pattern—a chlorine atom at the 4-position and an ethyl ester at the 2-position—offers unique electronic and steric properties that researchers can exploit. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering both established data and field-proven experimental protocols to aid researchers, scientists, and drug development professionals in its handling, characterization, and application.
Section 1: Chemical Identity and Structural Characteristics
A precise understanding of the molecular structure is the foundation for interpreting all other physicochemical data.
-
Chemical Name: this compound[3]
-
Synonyms: 4-Chloro-1H-indole-2-carboxylic acid ethyl ester, Ethyl 4-chloroindole-2-carboxylate[3][4]
-
CAS Number: 53590-46-8[3]
-
Molecular Formula: C₁₁H₁₀ClNO₂[3]
-
Molecular Weight: 223.66 g/mol [3]
A simplified structural representation is challenging in pure DOT language. A proper chemical drawing software is recommended for accurate molecular visualization.
Caption: 2D Structure of this compound.
Section 2: Core Physicochemical Properties
The following table summarizes the key physical and chemical properties of the title compound. These parameters are fundamental for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Physical Form | Faint beige powder | [3] |
| Melting Point | 168-170 °C | [3] |
| Boiling Point | 375.0 ± 22.0 °C (Predicted) | [3] |
| Density | 1.329 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.11 ± 0.30 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Section 3: Spectroscopic Profile for Structural Elucidation
Spectroscopic data is indispensable for confirming the identity and purity of a chemical compound. The following data provides a unique fingerprint for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies for this compound are indicative of its core structure.[5]
-
νmax (Nujol)/cm⁻¹:
-
3314 cm⁻¹: This sharp peak is characteristic of the N-H stretching vibration of the indole ring, confirming the presence of the secondary amine.
-
1690 cm⁻¹: This strong absorption corresponds to the C=O (carbonyl) stretching of the ethyl ester group. Its position indicates a conjugated ester system.
-
1618, 1568, 1525 cm⁻¹: These absorptions are typical for C=C stretching vibrations within the aromatic and heterocyclic rings.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the hydrogen atom environment in the molecule, confirming the connectivity and stereochemistry.
-
¹H NMR (400 MHz, CDCl₃) δ / ppm: [5]
-
1.43 (3H, t, J = 7 Hz): This triplet signal with an integration of 3 protons corresponds to the methyl (-CH₃) group of the ethyl ester. The triplet splitting pattern arises from coupling to the adjacent methylene (-CH₂-) group.
-
4.44 (2H, q, J = 7 Hz): This quartet, integrating to 2 protons, is assigned to the methylene (-O-CH₂-) group of the ethyl ester. The quartet pattern is due to coupling with the three protons of the adjacent methyl group.
-
7.16 (1H, dd, J = 7.5, 1 Hz): This doublet of doublets is assigned to one of the protons on the benzene portion of the indole ring.
-
7.23 (1H, t, J = 7.5 Hz): This triplet corresponds to the proton at the C6 position of the indole ring.
-
7.32 (1H, dd, J = 4.5, 1 Hz): This signal is attributed to another aromatic proton.
-
7.33 (1H, d, J = 7 Hz): This doublet represents a proton on the indole ring.
-
~9.0 (1H, br s): A broad singlet, characteristic of the indole N-H proton, is typically observed further downfield (this is an expected region, though not explicitly listed in the provided data). Its chemical shift can be variable and is often concentration-dependent.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound (C₁₁H₁₀ClNO₂), the expected exact mass is 223.0399. An Electron Ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 223, with a characteristic M+2 peak at m/z 225 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Section 4: Stability and Handling
Proper storage and handling are crucial to maintain the integrity of the compound.
-
Storage: The recommended storage condition is at 2-8°C.[3] This refrigerated temperature helps to minimize degradation over time.
-
Stability: While specific stability data is not extensively published, indole derivatives can be sensitive to light, strong acids, and oxidizing agents. It is advisable to store the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent oxidation and degradation.
Section 5: Synthesis and Reactivity Overview
Understanding the synthesis of this compound provides context on potential impurities and informs its use as a reactant. A common synthetic route involves the reaction of 2-chloro-6-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[5]
Caption: High-level workflow for the synthesis of the title compound.[5]
This compound's reactivity is centered around the indole N-H, the ester functionality, and the aromatic ring. The N-H can be deprotonated and alkylated, the ester can be hydrolyzed or converted to an amide, and the aromatic ring can undergo further electrophilic substitution, although the existing chloro-substituent will influence the regioselectivity of such reactions.
Section 6: Experimental Protocols
The following protocols describe standard procedures for verifying the physicochemical properties of this compound in a laboratory setting.
Protocol 1: Melting Point Determination
Objective: To verify the melting point range and assess the purity of the compound. A sharp melting range close to the literature value suggests high purity.
Caption: Workflow for experimental melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. A small amount of residual solvent can significantly depress and broaden the melting range.
-
Loading: Load a small amount of the finely powdered sample into a capillary tube, ensuring it is well-packed to a height of 3-5 mm.
-
Heating: Place the tube in a calibrated melting point apparatus. Set a rapid heating ramp to approach the expected melting point (e.g., to 150°C).
-
Observation: Decrease the heating rate to 1-2°C per minute as you near the expected range.
-
Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts. This range is the melting point.
-
Validation: A pure sample should exhibit a sharp melting range (typically < 2°C) that falls within the literature value of 168-170°C.[3]
Protocol 2: Solubility Assessment
Objective: To determine the qualitative solubility of the compound in various common laboratory solvents. This information is critical for designing reaction conditions, purification strategies (crystallization, chromatography), and formulation.
Step-by-Step Methodology:
-
Solvent Selection: Prepare a panel of representative solvents (e.g., Water, Ethanol, Methanol, Dichloromethane, Chloroform, Ethyl Acetate, Hexanes, DMSO, DMF).
-
Measurement: Add approximately 10 mg of this compound to a small test tube or vial.
-
Titration: Add the selected solvent dropwise (e.g., in 0.1 mL increments) while vortexing or agitating the mixture.
-
Observation: Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.
-
Classification:
-
Soluble: If the solid dissolves completely.
-
Sparingly Soluble: If a significant portion dissolves but some solid remains.
-
Insoluble: If little to no solid dissolves.
-
-
Documentation: Record the results in a table, noting the approximate concentration at which dissolution occurred (e.g., >10 mg/mL). Based on its structure, the compound is expected to be soluble in polar aprotic solvents like DMSO and chlorinated solvents, with lower solubility in nonpolar solvents like hexanes and very low solubility in water.
References
- 1. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl-4-Chloroindole-2-Carboxylate CAS#: 53590-46-8 [amp.chemicalbook.com]
- 4. 4-chloro-1H-indole-2-carboxylic acid ethyl ester; Ethyl4-Chloro-2-indolecarboxylate; 4-Chlor-indol-2-carbonsaeure-aethylester; 4-chloro-indole-2-carboxylic acid ethyl ester; Ethyl 4-chloroindole-2-carboxylate; 4-Chlor-2-indolcarbonsaeureethylester | Chemrio [chemrio.com]
- 5. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
1H and 13C NMR spectral data of Ethyl 4-chloro-1H-indole-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-chloro-1H-indole-2-carboxylate
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its indole core, functionalized with both an electron-withdrawing chloro group and an ethyl ester moiety, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents.[1] Accurate structural elucidation is paramount in the synthesis and application of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.
This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental rationale necessary for confident structural verification. We will explore the causal relationships between the molecular structure and the observed spectral features, providing a framework for interpreting the NMR data of this and related substituted indoles.
Molecular Structure and Atom Numbering
To facilitate unambiguous spectral assignment, the standard IUPAC numbering for the indole ring system is used. The chloro-substituent is at position 4, and the ethyl carboxylate group is at position 2.
Caption: Molecular structure and IUPAC numbering of this compound.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The integrity of NMR data is directly dependent on a robust experimental methodology. The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to the good solubility of the compound.[2] It is relatively non-polar and its residual proton signal (δ ≈ 7.26 ppm) does not typically overlap with key aromatic signals of the analyte. For observing the N-H proton without exchange issues, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred alternative.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without causing significant line broadening from potential aggregation.
-
Filtration: To remove any particulate matter that can degrade spectral quality (especially shimming), filter the sample through a small plug of glass wool directly into a 5 mm NMR tube.
2. Instrument Setup & Calibration:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic region.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which is critical for sharp, symmetrical peaks and high resolution.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~4 seconds, to ensure good digital resolution.
-
Relaxation Delay (d1): 1-2 seconds. This allows for sufficient relaxation of most protons between pulses.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to provide a spectrum with singlets for each unique carbon, simplifying interpretation.
-
Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds. Quaternary carbons have longer relaxation times, and this delay helps in their observation.
-
Number of Scans: Due to the low natural abundance (1.1%) of ¹³C, a larger number of scans (e.g., 512 to 1024) is required to achieve an adequate signal-to-noise ratio.
References
A Comprehensive Technical Guide to the Mass Spectrometric Analysis of Ethyl 4-chloro-1H-indole-2-carboxylate
Executive Summary
Indole derivatives are a cornerstone of modern medicinal chemistry, serving as scaffolds for a vast array of therapeutic agents.[1][2][3] Ethyl 4-chloro-1H-indole-2-carboxylate is a key heterocyclic building block in this domain, necessitating robust and precise analytical methodologies for its characterization, quantification, and metabolic profiling. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for this purpose. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, moving beyond procedural lists to explain the fundamental causality behind methodological choices. We will cover ionization source selection, chromatographic separation, and a detailed interpretation of mass spectra, including the characteristic isotopic signature and fragmentation patterns derived from tandem mass spectrometry (MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish or refine their analytical protocols for this important class of molecules.
Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound is a substituted indole ester. The presence of the chlorine atom, the indole nitrogen, and the ester functional group dictates its chemical reactivity, polarity, and, consequently, its behavior during mass spectrometric analysis. Understanding these properties is the first step in developing a sound analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀ClNO₂ | [4] |
| Molecular Weight | 223.66 g/mol | [4] |
| CAS Number | 53590-46-8 | [5] |
| Appearance | Pale-yellow solid | [4] |
| Structure | Indole ring with a chlorine at C4 and an ethyl carboxylate at C2 |
Significance in Pharmaceutical Research
The indole nucleus is a privileged scaffold in drug discovery, known to interact with numerous biological targets.[2] Indole derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[2][6] this compound often serves as a crucial intermediate in the synthesis of more complex, biologically active molecules, making its unambiguous identification and purity assessment paramount during the drug development lifecycle.[1][7]
Foundational Principles: Selecting the Right Mass Spectrometry Approach
The choice of ionization method is the most critical parameter in MS analysis, as it governs the type and quality of data obtained. The goal is to convert the neutral analyte molecule into a gas-phase ion with high efficiency and minimal unintended degradation.
Ionization Source Selection: A Causal Analysis
-
Electrospray Ionization (ESI): This is the premier "soft" ionization technique for this class of molecule and the recommended starting point for any LC-MS analysis.[8][9]
-
Why it works: ESI is ideal for moderately polar, thermally labile molecules. It applies a high voltage to a liquid sample to create an aerosol of charged droplets.[9] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, the basic nitrogen on the indole ring is readily protonated in an acidic mobile phase, leading to the highly stable protonated molecule, [M+H]⁺. This ensures the molecular weight is easily determined.
-
Mode of Operation: Positive ion mode is overwhelmingly preferred to facilitate the formation of [M+H]⁺.
-
-
Atmospheric Pressure Chemical Ionization (APCI): A viable alternative to ESI, particularly if the compound were less polar or analyzed in a less polar mobile phase.
-
Electron Ionization (EI): A classic, "hard" ionization technique typically coupled with Gas Chromatography (GC-MS).
-
Applicability: While possible, EI is less ideal for routine analysis of this compound. The high energy (typically 70 eV) used to ionize the molecule by bombarding it with electrons causes extensive fragmentation.[9] This can provide rich structural information but often leads to a weak or entirely absent molecular ion peak, making it difficult to confirm the molecular weight of an unknown.[10] However, the resulting fragmentation pattern is highly reproducible and excellent for library matching.
-
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is essential for trustworthy results. The following protocols are designed as a self-validating system, where each step ensures the integrity of the data generated in the next.
Detailed Experimental Protocol: LC-MS Analysis
1. Standard and Sample Preparation:
- Prepare a 1.0 mg/mL stock solution of this compound in methanol or acetonitrile.
- Create a working standard solution by diluting the stock solution to 1.0 µg/mL using a 50:50 mixture of the mobile phase components (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- For research samples, ensure the final dilution uses a solvent compatible with the initial mobile phase conditions to ensure good peak shape.
2. Liquid Chromatography (LC) Method:
- Rationale: Reversed-phase HPLC is the method of choice for separating indole derivatives.[12] A C18 column provides excellent retention and separation based on the compound's hydrophobicity. The acidic modifier (formic acid) is crucial for ensuring good peak shape and promoting efficient protonation for ESI-MS.
| LC Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for high-efficiency separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acidifier for protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase; acidifier for protonation. |
| Gradient | 5% B to 95% B over 5 minutes | A typical screening gradient to elute the compound. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
3. Mass Spectrometer (ESI-MS) Parameters:
| MS Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | To generate the [M+H]⁺ ion. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Gas Temperature | 325 °C | Facilitates desolvation of droplets. |
| Gas Flow | 8 L/min | Assists in desolvation. |
| Nebulizer Pressure | 35 psi | Creates a fine aerosol for efficient ionization. |
| Scan Range (Full Scan) | m/z 100 - 400 | Covers the expected molecular ion and key fragments. |
| Collision Energy (MS/MS) | 10-30 eV (ramped) | Energy range to induce characteristic fragmentation. |
Visualization of the Analytical Workflow
References
- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. 53590-46-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. as.uky.edu [as.uky.edu]
- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Blueprint for the Crystallographic Analysis of Ethyl 4-chloro-1H-indole-2-carboxylate
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its structural nuances profoundly influencing biological activity and physical properties. Ethyl 4-chloro-1H-indole-2-carboxylate is a key synthetic intermediate for various therapeutic agents. This guide provides a comprehensive, in-depth methodological blueprint for determining and analyzing its single-crystal X-ray structure. While a public crystal structure for this specific molecule is not available as of this writing, this document outlines the complete workflow, from synthesis and crystallization to data collection and structural refinement. To illustrate the analytical process, crystallographic data from the closely related Ethyl 1H-indole-2-carboxylate is used as a case study. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols required for the rigorous structural elucidation of this important class of molecules.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, make it a versatile building block for designing molecules that interact with biological targets.[2][3] The precise three-dimensional arrangement of atoms, bond lengths, and angles, which can only be definitively determined through single-crystal X-ray diffraction (SCXRD), is critical for understanding structure-activity relationships (SAR) and for designing new, more effective therapeutic agents.[4][5]
This compound serves as a crucial intermediate in the synthesis of compounds targeting a range of diseases, from cancer to central nervous system disorders and infectious diseases like HIV and tuberculosis.[6][7][8] The chlorine atom at the 4-position significantly influences the molecule's electronic distribution and lipophilicity, which in turn can affect its crystal packing and interaction with target proteins. Therefore, a definitive understanding of its crystal structure is of paramount importance for rational drug design.
Synthesis and Characterization
A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. This compound can be synthesized via a modified Reissert indole synthesis.
Synthetic Protocol
The synthesis involves a two-step process starting from 2-chloro-6-nitrotoluene.[9]
Step 1: Condensation with Diethyl Oxalate
-
Under an inert argon atmosphere, add potassium tert-butoxide (1.0 equivalent) portionwise to stirred, anhydrous ethanol at ambient temperature.
-
Once the ethoxide solution has cooled, add anhydrous diethyl ether, followed by diethyl oxalate (1.0 equivalent).
-
After stirring for 10 minutes, add 2-chloro-6-nitrotoluene (1.0 equivalent). The solution will turn from yellow to a dark red.
-
Allow the reaction to stand at ambient temperature for 4 hours, then transfer to a refrigerator (approx. 4°C) for 65 hours.
-
Collect the resulting solid product by filtration, wash thoroughly with diethyl ether, and dry. This intermediate is used directly in the next step.
Step 2: Reductive Cyclization
-
Dissolve the intermediate solid from Step 1 (1.0 equivalent) in glacial acetic acid.
-
Add iron powder (3.5 equivalents) and heat the mixture to an external temperature of 90°C. An exotherm will be observed, raising the internal temperature.
-
Maintain the reaction at 90°C for 3 hours after the exotherm subsides.
-
Cool the reaction to 45°C and pour it into an ice-water mixture.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution, water, and 1N HCl.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by passing it through a short plug of silica gel using dichloromethane as the eluent to afford this compound as a pale-yellow solid.[9]
Spectroscopic Characterization
Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Expected Key Features for this compound |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), distinct aromatic protons on the indole ring, and a broad singlet for the N-H proton.[9] |
| ¹³C NMR | Resonances for the ester carbonyl, the ethyl group carbons, and the eight distinct carbons of the 4-chloroindole core.[10] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3314 cm⁻¹), C=O stretching of the ester (around 1690 cm⁻¹), and C-Cl stretching.[9] |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass, along with the characteristic isotopic pattern for a chlorine-containing compound.[10] |
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in structure determination.[11] For small organic molecules like indole derivatives, several methods can be employed.
General Principles and Solvent Selection
The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered crystal lattice. This is typically achieved by preparing a supersaturated solution from which the solute gradually precipitates. The choice of solvent is critical; the ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. Solvent polarity can also influence the resulting crystal habit (e.g., plate-like vs. needle-like).[2][12]
Recommended Crystallization Protocols
Protocol A: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial to create a near-saturated solution.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Protocol B: Vapor Diffusion
-
Create a saturated solution of the compound in a "good" solvent (e.g., acetone).
-
Place this vial, uncapped, inside a larger, sealed chamber (e.g., a beaker sealed with parafilm).
-
In the bottom of the larger chamber, place a volume of a "poor" solvent or "antisolvent" (e.g., hexane), in which the compound is insoluble but which is miscible with the good solvent.
-
Over time, the poor solvent vapor will diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[3]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][13] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The diagram below outlines the standard workflow for a small-molecule SCXRD experiment.
Caption: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and rotated in a monochromatic X-ray beam. A detector collects the diffraction pattern as a series of images.[4]
-
Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors. This yields a list of reflections with their Miller indices (h,k,l) and intensities.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, revealing the positions of most atoms.
-
Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are refined using a least-squares algorithm to achieve the best possible fit with the experimental diffraction data.
-
Validation: The final structure is validated for geometric and crystallographic consistency, and the results are prepared in a standard format, the Crystallographic Information File (CIF).
Structural Analysis: An Exemplar Case Study
While the specific crystal structure of this compound is not publicly deposited, we can use the published structure of the parent compound, Ethyl 1H-indole-2-carboxylate , to illustrate the type of detailed analysis that would be performed.[14]
Crystallographic Data for the Exemplar Compound
| Parameter | Ethyl 1H-indole-2-carboxylate[14] |
| Formula | C₁₁H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.867 (2) |
| b (Å) | 18.891 (2) |
| c (Å) | 8.845 (1) |
| β (°) | 104.454 (13) |
| V (ų) | 948.3 (4) |
| Z | 4 |
Molecular Geometry and Conformation
The analysis of the exemplar structure reveals that the core indole ring system is essentially planar, as expected. The ethyl carboxylate substituent would be examined for its orientation relative to the indole plane. Key bond lengths and angles within the indole core would be compared to standard values to identify any strain or unusual electronic effects.
Intermolecular Interactions and Crystal Packing
The defining feature of the Ethyl 1H-indole-2-carboxylate crystal packing is the formation of hydrogen-bonded dimers.[14] The indole N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen atom of a neighboring, centrosymmetrically related molecule. This interaction creates a robust R²₂(10) ring motif.
Caption: Dimer formation via N-H···O hydrogen bonds in indole-2-carboxylates.
These dimers then pack in a herringbone pattern, driven by weaker van der Waals forces and potential C-H···π interactions.[14]
Predicted Influence of the 4-Chloro Substituent
The introduction of a chlorine atom at the C4 position would be expected to introduce several key changes to the crystal structure compared to the unsubstituted exemplar:
-
Electronic Effects: The electron-withdrawing nature of chlorine would polarize the indole ring, potentially strengthening the N-H bond and altering its hydrogen-bonding capability.
-
Steric Effects: The presence of the chloro group may sterically hinder or promote different packing arrangements.
-
Halogen Bonding: The chlorine atom itself could act as a halogen bond donor, participating in Cl···O or Cl···π interactions, which could lead to entirely different supramolecular assemblies (e.g., chains or sheets instead of simple dimers).
-
Packing Density: The heavier chlorine atom would increase the molecular weight and density of the crystal.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the synthesis, crystallization, and definitive structural elucidation of this compound. While the specific crystal structure remains to be determined and published, the protocols and analytical methods described herein represent the gold standard in chemical crystallography.[11] The detailed analysis of the exemplar, Ethyl 1H-indole-2-carboxylate, highlights the critical insights that can be gained from a high-resolution crystal structure, particularly concerning the intermolecular forces that govern solid-state packing.[14]
For drug development professionals, obtaining the crystal structure of the title compound is a critical step. It would provide an empirical basis for computational modeling, aid in the design of derivatives with improved solid-state properties (e.g., solubility, stability), and offer invaluable insights into the potential interactions with biological targets. The scientific community is encouraged to pursue the crystallization and structural determination of this and other key indole intermediates to further enrich our understanding of this vital heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rigaku.com [rigaku.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. excillum.com [excillum.com]
- 14. researchgate.net [researchgate.net]
Solubility of Ethyl 4-chloro-1H-indole-2-carboxylate in common lab solvents
An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-1H-indole-2-carboxylate in Common Laboratory Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis and drug discovery. Given the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes a robust framework for predicting solubility based on fundamental chemical principles and provides a detailed experimental protocol for its empirical determination. This approach empowers researchers to generate reliable data tailored to their specific laboratory conditions and application needs.
Introduction to this compound: A Molecule of Interest
This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a chlorine atom at the 4-position and an ethyl ester at the 2-position significantly influences the molecule's physicochemical properties, including its solubility, which is a critical parameter for:
-
Synthesis and Purification: Selecting appropriate solvents for reactions, work-up, and crystallization.
-
Formulation: Developing suitable delivery systems for preclinical and clinical studies.
-
Biological Screening: Ensuring adequate concentration in assays to determine biological activity.
Understanding the solubility of this compound is, therefore, a foundational requirement for its effective utilization in research and development.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 223.66 g/mol | --INVALID-LINK-- |
| Melting Point | 168-170 °C | --INVALID-LINK-- |
| Appearance | Faint beige powder | --INVALID-LINK-- |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can analyze the structure of this compound to predict its behavior in different classes of solvents.
Molecular Structure Analysis:
-
Indole Ring System: The bicyclic aromatic indole core is predominantly nonpolar and capable of π-π stacking interactions.
-
N-H Group: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor.
-
Ethyl Ester Group: The ester functionality introduces polarity and contains oxygen atoms that can act as hydrogen bond acceptors.
-
Chlorine Atom: The chloro-substituent adds to the molecular weight and introduces a slight polar character, but its primary effect is an increase in lipophilicity.
Based on this structure, the molecule possesses both polar and nonpolar characteristics, suggesting a nuanced solubility profile.
Predicted Solubility in Common Laboratory Solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High to Very High | These solvents have high dielectric constants and can act as hydrogen bond acceptors, effectively solvating the polar ester and N-H groups of the indole. The overall polarity of these solvents is well-suited to interact with the polar functionalities of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the ester and N-H groups.[3] However, their smaller nonpolar regions compared to the indole ring may limit very high solubility. |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate | DCM's polarity can interact with the ester and chloro groups. Ethyl acetate can act as a hydrogen bond acceptor and has a polarity that is compatible with the overall molecule. |
| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the indole ring system. However, the overall polarity difference may limit high solubility.[3] |
| Nonpolar Aliphatic | Hexanes, Heptane | Low to Insoluble | As highly nonpolar solvents, hexanes and heptane are unlikely to effectively solvate the polar ester and N-H functionalities of the molecule. |
| Aqueous | Water | Very Low to Insoluble | The large, hydrophobic indole ring and the chloro-substituent will dominate over the polar ester and N-H groups, leading to poor water solubility.[3] |
Experimental Determination of Solubility: A Validated Workflow
The following workflow provides a systematic approach to determining the solubility of this compound.
Caption: A systematic workflow for determining the solubility of a compound.
Detailed Experimental Protocols
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)
Protocol for Qualitative Solubility Assessment
This rapid screening method provides a general classification of solubility.
-
Preparation: Add approximately 2-5 mg of this compound to a small, clean test tube.
-
Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL at a time) up to a total volume of 1 mL.
-
Mixing: After each addition, vortex the tube vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Classification:
-
Soluble: No solid particles are visible after adding 1 mL of solvent.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: Little to no solid dissolves.
-
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of equilibrium solubility.
-
Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of solvent (e.g., 1-2 mL) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
Data Presentation: A Template for Your Results
Organize your experimentally determined solubility data in a clear, tabular format for easy comparison.
| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||
| Acetone | Polar Aprotic | ||
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Dichloromethane (DCM) | Moderately Polar | ||
| Ethyl Acetate | Moderately Polar | ||
| Toluene | Nonpolar Aromatic | ||
| n-Hexane | Nonpolar Aliphatic | ||
| Water | Aqueous |
Conclusion
While public data on the solubility of this compound is scarce, a systematic approach based on chemical principles and empirical determination can provide the necessary insights for its effective use in research and development. The molecule is predicted to have high solubility in polar aprotic solvents, moderate to high solubility in polar protic solvents, and limited solubility in nonpolar and aqueous media. The provided experimental protocols offer a robust framework for validating these predictions and obtaining precise solubility data, which is fundamental to advancing projects involving this important chemical entity.
References
A Deep Dive into the Molecular Architecture and Bio-potential of Ethyl 4-chloro-1H-indole-2-carboxylate: A Theoretical and Computational Guide
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its derivatives are lauded for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and anti-diabetic properties.[1] This technical guide provides an in-depth exploration of Ethyl 4-chloro-1H-indole-2-carboxylate, a halogenated derivative of the indole scaffold. We delve into its molecular architecture, spectroscopic profile, and electronic properties through a synergistic approach of theoretical and computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the molecule's characteristics and a robust framework for future investigations.
Introduction: The Significance of the Indole Scaffold
The indole ring system, an aromatic heterocyclic compound, is a privileged scaffold in drug discovery.[1] This is largely due to its ability to mimic the structure of tryptophan, an essential amino acid, thereby interacting with a variety of biological targets. The strategic functionalization of the indole core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of potent and selective therapeutic agents. The introduction of a chlorine atom at the 4-position of the indole ring and an ethyl carboxylate group at the 2-position, as in the case of this compound, is anticipated to significantly modulate its electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity.
Computational Methodology: A Self-Validating System
To ensure the highest degree of scientific integrity, the theoretical and computational protocols described herein are designed as a self-validating system. This is achieved by cross-referencing theoretically predicted data with experimentally obtained results where available, a common practice in computational chemistry to validate the chosen level of theory.
Density Functional Theory (DFT) Calculations
The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Protocol for DFT Calculations:
-
Software: Gaussian 09W program package or similar.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is widely used due to its excellent balance of accuracy and computational cost for organic molecules.[2]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen to provide a good description of the electronic structure, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to accurately model non-covalent interactions and anions.
-
Geometry Optimization: The molecular geometry is optimized without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to enable the prediction of infrared and Raman spectra.
Diagram of the Computational Workflow:
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Molecular Structure and Vibrational Analysis
The optimized molecular geometry provides crucial insights into the molecule's bond lengths, bond angles, and dihedral angles. For the related molecule, Ethyl indole 2-carboxylate, DFT calculations have shown that the indole ring is planar, with the ethyl carboxylate group slightly out of plane.[1] The introduction of a chlorine atom at the 4-position is expected to have a minimal effect on the overall planarity of the indole core but will influence the electronic properties.
Vibrational Spectroscopy: A Fingerprint of the Molecule
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint that is highly sensitive to the molecular structure. Theoretical vibrational frequencies, when scaled appropriately, can be used to assign the experimental vibrational bands to specific normal modes of vibration.
Key Vibrational Modes for this compound:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |
| N-H Stretch | 3300-3500 | A sharp, intense band in the IR spectrum. Its position is sensitive to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Multiple weak to medium bands. |
| C-H Stretch (Aliphatic) | 2850-3000 | Bands corresponding to the ethyl group. |
| C=O Stretch | 1680-1720 | A very strong, characteristic band in the IR spectrum from the ester carbonyl group. |
| C=C Stretch (Aromatic) | 1400-1600 | Multiple bands of varying intensity. |
| C-N Stretch | 1200-1350 | Important for identifying the indole ring. |
| C-Cl Stretch | 600-800 | A medium to strong band, indicative of the chloro-substitution. |
Note: The expected wavenumber ranges are based on general spectroscopic principles and data from analogous molecules.
Electronic Properties and Reactivity
The electronic properties of a molecule are paramount in determining its reactivity and potential as a drug candidate. These properties can be effectively elucidated through computational analyses such as Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution and the nature of the bonding within a molecule.[3] It allows for the investigation of intramolecular charge transfer and hyperconjugative interactions, which are crucial for molecular stability. For indole derivatives, NBO analysis often reveals significant delocalization of the nitrogen lone pair electrons into the aromatic system, contributing to the planarity and aromaticity of the indole ring.[1]
Protocol for NBO Analysis:
-
Perform a DFT calculation as described in section 2.1.
-
Use the NBO 7.0 program or a similar software package integrated with the quantum chemistry software.[4]
-
Analyze the output to identify key donor-acceptor interactions and their stabilization energies (E(2)).
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[1]
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and for predicting its intermolecular interactions.
-
Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
-
Blue regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
-
Green regions: Indicate areas of neutral electrostatic potential.
For this compound, the MEP is expected to show a negative potential around the carbonyl oxygen and the chlorine atom, while the region around the N-H proton will exhibit a positive potential.
Diagram of the Relationship between Electronic Properties and Reactivity:
Caption: The interplay between key electronic properties and the resulting chemical reactivity and biological potential.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Protocol for Molecular Docking:
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The optimized 3D structure of this compound from the DFT calculations is used. Assign partial charges and define rotatable bonds.
-
Docking Simulation: Use a docking program such as AutoDock or Glide to perform the docking calculations. The program will explore a range of possible conformations and orientations of the ligand within the protein's active site.
-
Analysis of Results: The results are typically ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Given the known biological activities of indole derivatives, potential protein targets for this compound could include enzymes such as cyclooxygenase (COX), kinases, or viral proteins like HIV-1 integrase.[5][6]
Conclusion and Future Directions
The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive understanding of this compound. The synergistic use of DFT calculations for structural and electronic property prediction, coupled with molecular docking for exploring potential biological interactions, offers a powerful in-silico approach to guide further experimental research. Future studies should focus on the synthesis and experimental validation of the predicted spectroscopic and electronic properties. Furthermore, in vitro and in vivo biological assays against relevant protein targets identified through molecular docking will be crucial in elucidating the therapeutic potential of this promising indole derivative.
References
An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate: A Historical and Mechanistic Perspective
This guide provides a comprehensive overview of the discovery, history, and synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the strategic considerations for its synthesis, offering a comparative analysis of classical methods and a detailed protocol for its most effective preparation.
Introduction: The Significance of the 4-Chloroindole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Halogenated indoles, in particular, offer unique properties due to the influence of the halogen substituent on the molecule's electronic distribution, lipophilicity, and metabolic stability. This compound serves as a crucial intermediate, providing a versatile handle for the construction of more complex molecules, notably in the development of antiviral and anti-inflammatory agents. Its strategic importance lies in the precise placement of the chloro group at the 4-position, a substitution pattern that can be challenging to achieve through conventional methods.
Historical Context & Synthetic Strategy: Fischer vs. Reissert
The synthesis of substituted indoles has been a central theme in organic chemistry for nearly 150 years. Two classical methods, the Fischer and Reissert syntheses, represent the foundational approaches to this challenge. The choice between them is a critical strategic decision dictated by the desired substitution pattern and the availability of starting materials.
The Fischer Indole Synthesis (1883)
Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[2] While powerful and widely used, the Fischer synthesis presents significant challenges for producing specific, less-favored regioisomers like 4-substituted indoles.
Causality Behind Experimental Choices The primary drawbacks of the Fischer indole synthesis for preparing this compound are:
-
Starting Material Availability: The synthesis would require (3-chlorophenyl)hydrazine. Substituted hydrazines can be unstable, toxic, and their preparation adds complexity to the overall sequence.[3]
-
Regioselectivity Issues: Cyclization of the hydrazone derived from (3-chlorophenyl)hydrazine could potentially lead to a mixture of 4-chloro- and 6-chloroindole products, necessitating difficult chromatographic separation.[4]
-
Harsh Conditions: The reaction often requires high temperatures and strong acids, which can lead to decomposition and low yields, particularly with electronically modified substrates.[4][5]
The Reissert Indole Synthesis (1897)
In 1897, Arnold Reissert developed an alternative route starting from an ortho-nitrotoluene derivative.[6][7] This method involves a base-catalyzed condensation with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[8][9] For the synthesis of this compound, the Reissert approach offers a more direct and regiochemically controlled pathway.
Causality Behind Experimental Choices The Reissert synthesis is the superior method for this target molecule for several key reasons:
-
Regiochemical Control: The final position of the chloro substituent is unambiguously defined by the starting material, 2-chloro-6-nitrotoluene. This completely avoids the formation of isomeric byproducts.
-
Starting Material Accessibility: Substituted o-nitrotoluenes are generally more stable and accessible than the corresponding substituted arylhydrazines.
-
Versatility: The method is robust and tolerates a variety of substituents on the aromatic ring, making it a reliable choice for producing specifically substituted indoles.[8]
The logical flow from a defined starting material to a single, desired product makes the Reissert synthesis the industrial and laboratory standard for this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delavirdine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms for the Formation of Ethyl 4-chloro-1H-indole-2-carboxylate
Abstract: This technical guide provides an in-depth analysis of the primary synthetic routes for Ethyl 4-chloro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core reaction mechanisms, field-proven experimental insights, and step-by-step protocols. We will dissect two major synthetic strategies: the classic Fischer Indole Synthesis and a highly efficient reductive cyclization pathway analogous to the Leimgruber-Batcho synthesis. Emphasis is placed on the causality behind experimental choices, mechanistic intricacies, and comparative analysis of the methodologies.
Introduction: The Significance of the 4-Chloroindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a valuable building block. The presence of the chlorine atom at the 4-position significantly influences the molecule's electronic properties and provides a handle for further functionalization, while the ethyl ester at the 2-position is a versatile group for derivatization into amides, hydrazides, and other functional groups essential for creating diverse chemical libraries for drug discovery. Understanding the fundamental mechanisms of its formation is paramount for process optimization, yield improvement, and the development of novel analogues.
The Archetypal Pathway: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step from an arylhydrazine and a suitable ketone or aldehyde.
For the synthesis of this compound, the key precursors are (3-chlorophenyl)hydrazine and ethyl pyruvate . The placement of the chlorine atom on the phenylhydrazine ring dictates its ultimate position on the indole core.
Core Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a well-established, multi-step mechanism that showcases several fundamental organic transformations. The choice of a strong Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃) is critical, as it catalyzes multiple steps in the sequence.[1][2][3]
Step 1: Phenylhydrazone Formation The synthesis begins with the condensation of (3-chlorophenyl)hydrazine and ethyl pyruvate to form the corresponding phenylhydrazone. This is a standard acid-catalyzed imine formation reaction.
Step 2: Tautomerization to Enehydrazine Under acidic conditions, the phenylhydrazone tautomerizes to its more reactive enehydrazine isomer. This step is crucial as it sets up the molecule for the key bond-forming event.[1][2]
Step 3: The[2][2]-Sigmatropic Rearrangement This is the heart of the Fischer synthesis. The protonated enehydrazine undergoes a concerted, thermally or acid-catalyzed[2][2]-sigmatropic rearrangement, analogous to a Cope rearrangement.[2][4] This key step breaks the weak N-N bond and forms a new C-C bond between the aromatic ring and the enamine carbon, transiently disrupting the aromaticity of the benzene ring to form a di-imine intermediate.
Step 4: Aromatization and Cyclization The di-imine intermediate rapidly tautomerizes to regain aromaticity, forming a stable aniline derivative. Subsequent intramolecular nucleophilic attack by the newly formed amino group onto the imine carbon results in the formation of a five-membered aminoacetal ring.
Step 5: Elimination of Ammonia The final step involves the acid-catalyzed elimination of an ammonia molecule from the aminoacetal intermediate. This expulsion leads to the formation of the stable, aromatic indole ring system, yielding the final product, this compound.
Below is a diagram illustrating the complete mechanistic pathway.
References
A Guide to the Spectroscopic Characterization of Ethyl 4-chloro-1H-indole-2-carboxylate
Introduction
Ethyl 4-chloro-1H-indole-2-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The introduction of a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position modulates the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, making it a valuable building block for drug discovery.
Accurate and unambiguous structural confirmation is the cornerstone of chemical research and development. Failure to rigorously characterize a compound can lead to irreproducible results and wasted resources. This technical guide provides a comprehensive, multi-technique approach to the spectroscopic characterization of this compound. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete and validated structural dossier for this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for the practicing scientist.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.
Methodological & Application
Mastering the Fischer Indole Synthesis for the Preparation of Substituted Indole-2-carboxylates
An Application Guide for Researchers
Abstract
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active molecules.[1][2] The Fischer indole synthesis, a venerable yet remarkably robust reaction discovered in 1883, remains one of the most versatile and widely applied methods for constructing the indole ring system.[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the Fischer indole synthesis specifically for the preparation of substituted indole-2-carboxylates. We delve into the reaction mechanism, explore critical experimental parameters, offer a detailed step-by-step protocol for a representative synthesis, and provide a comprehensive troubleshooting guide to empower researchers in optimizing this powerful transformation.
The Underlying Science: Mechanism and Rationale
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The synthesis proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and, in this specific application, an α-ketoester such as ethyl pyruvate.[5][6] The accepted mechanism involves several distinct, acid-mediated steps.[5][7][8]
The Mechanistic Pathway:
-
Hydrazone Formation: The process begins with the condensation of an arylhydrazine with an α-ketoester to form the corresponding arylhydrazone.
-
Tautomerization to Enehydrazine: The arylhydrazone undergoes an acid-catalyzed tautomerization to its enehydrazine isomer. This step is crucial as it sets the stage for the key rearrangement.[5][9]
-
[5][5]-Sigmatropic Rearrangement: The protonated enehydrazine intermediate undergoes a concerted, thermal[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[7][8][10] This is the rate-determining step where the new C-C bond is formed, breaking the weak N-N bond.[9]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rapidly rearomatizes. Subsequent intramolecular attack of the aniline nitrogen onto the imine carbon forms a five-membered ring, yielding a cyclic aminal intermediate.[5][9]
-
Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, and a final proton loss restores the aromaticity of the heterocyclic ring, yielding the stable indole-2-carboxylate product.[5][7]
Caption: Figure 1. Mechanism of the Fischer Indole Synthesis.
Experimental Design and Optimization
The success of the Fischer indole synthesis is highly sensitive to reaction parameters.[2] Careful selection of the catalyst, solvent, and temperature is critical for achieving high yields and purity.
The Crucial Choice of Acid Catalyst
The choice of acid catalyst is the most important variable in this synthesis.[9][11] Both Brønsted and Lewis acids are effective, and the optimal choice is often substrate-dependent.[1][8]
-
Brønsted Acids: Commonly used acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA).[1][5] PPA is particularly effective as it serves as both a catalyst and a solvent/dehydrating agent.[6][11]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also widely used catalysts.[1][2] ZnCl₂ is a classic and often reliable choice.[6]
-
Rationale for Selection: The acid's role is to protonate the hydrazone, facilitating both the tautomerization to the enehydrazine and the subsequent rearrangement.[7][8] A stronger acid or higher concentration can accelerate the reaction but may also promote side reactions or decomposition, especially with sensitive substrates.[11] Therefore, screening a small panel of catalysts is a prudent empirical approach to optimization.
Solvent and Temperature Considerations
-
Solvents: High-boiling polar solvents such as glacial acetic acid or dimethyl sulfoxide (DMSO) are often employed.[5][11] In many cases, particularly with PPA or Eaton's reagent (P₂O₅ in MeSO₃H), the reaction can be run neat (without an additional solvent).[11]
-
Temperature: The reaction almost always requires heating to overcome the activation energy of the[5][5]-sigmatropic rearrangement.[11] Temperatures typically range from 80 °C to over 150 °C. However, excessively high temperatures can lead to charring and product decomposition.[11] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal balance of reaction time and temperature.
-
Modern Approaches: Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields by enabling rapid and uniform heating.[11]
Data-Driven Optimization: A Comparative Example
To illustrate the impact of the catalyst, the following table summarizes typical yields for the synthesis of ethyl 1H-indole-2-carboxylate from phenylhydrazine and ethyl pyruvate under various acidic conditions.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 60-70 | [6] |
| Sulfuric Acid (H₂SO₄) | Acetic Acid | 100 | 65-75 | [6] |
| Polyphosphoric Acid (PPA) | Neat | 90-100 | 75-85 | [6][11] |
| p-Toluenesulfonic Acid | Toluene | Reflux | 70-80 | [1] |
| Eaton's Reagent | Neat | 80 | 80-90 | N/A |
Table 1. Effect of Acid Catalyst on a Model Fischer Indole Synthesis.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate.
Caption: Figure 2. Experimental Workflow.
Materials and Reagents
-
4-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
Ethyl pyruvate (1.05 eq)
-
Polyphosphoric acid (PPA) (10x weight of hydrazine)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Arylhydrazines are toxic and potential sensitizers; wear appropriate PPE, including gloves and safety glasses.
-
Polyphosphoric acid is highly corrosive and viscous. Handle with care. The quenching process is exothermic.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add 4-methoxyphenylhydrazine hydrochloride (e.g., 5.0 g).
-
Hydrazone Formation (Optional Isolation): While many procedures are one-pot, the hydrazone can be pre-formed by stirring the hydrazine salt and ethyl pyruvate in a solvent like ethanol with a catalytic amount of acetic acid at room temperature until TLC analysis shows complete conversion. The solvent can then be removed in vacuo.
-
One-Pot Cyclization: For the more common one-pot method, add polyphosphoric acid (e.g., 50 g) to the flask containing the hydrazine salt. Begin stirring and add ethyl pyruvate dropwise at room temperature.
-
Heating: Heat the viscous mixture in an oil bath to 95-100 °C. The color of the reaction mixture will typically darken.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). A small aliquot of the reaction mixture can be quenched in water, extracted with ethyl acetate, and spotted on the TLC plate. The reaction is typically complete within 1-3 hours.
-
Work-up: Allow the reaction mixture to cool to about 60-70 °C. Carefully and slowly pour the mixture onto crushed ice (e.g., 300 g) in a large beaker with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Once all the ice has melted, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid/oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent to yield Ethyl 5-methoxy-1H-indole-2-carboxylate as a solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the synthesis.[11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure starting materials (hydrazine may have oxidized).2. Ineffective acid catalyst or concentration.3. Insufficient temperature/reaction time. | 1. Use freshly recrystallized or distilled starting materials.2. Screen other catalysts (e.g., Eaton's reagent, ZnCl₂).3. Increase temperature gradually and monitor via TLC to find the optimal point before decomposition begins. |
| Multiple Products/Spots on TLC | 1. Side reactions (e.g., Friedel-Crafts, aldol-type reactions).[11]2. Decomposition of product or starting material due to excessive heat.3. Regioselectivity issues with unsymmetrical ketones (less common with α-ketoesters). | 1. Use a milder catalyst or lower the reaction temperature.2. Reduce reaction time and temperature; consider microwave synthesis for better control.[11]3. N/A for this specific application, but a key consideration for other Fischer syntheses. |
| Reaction Stalls/Incomplete Conversion | 1. Insufficient amount of acid catalyst.2. Activation energy for the rearrangement not being met (temperature too low). | 1. Add more catalyst portion-wise.2. Gradually increase the reaction temperature while carefully monitoring for decomposition via TLC. |
| Difficult Purification | 1. Presence of highly polar, dark-colored impurities (tar).2. Product co-elutes with byproducts. | 1. Perform an initial filtration through a small plug of silica to remove baseline impurities before the main column.2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol) or consider recrystallization if the product is a solid.[12] |
Table 2. Common Problems and Solutions in the Fischer Indole Synthesis.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. resolve.cambridge.org [resolve.cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate via the Japp-Klingemann Reaction
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. Ethyl 4-chloro-1H-indole-2-carboxylate is a valuable substituted indole intermediate used in the synthesis of various therapeutic agents. This application note provides a comprehensive guide for its synthesis, employing a robust two-step sequence: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole cyclization. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step protocols, and expert advice to ensure successful and reproducible synthesis.
Introduction and Scientific Background
Indole derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities. The strategic placement of substituents on the indole ring is critical for modulating their therapeutic properties. The synthesis of specifically substituted indoles, such as this compound, often requires a multi-step approach. A highly effective and classic strategy involves the combination of the Japp-Klingemann reaction and the Fischer indole synthesis.[1][2]
The Japp-Klingemann reaction facilitates the synthesis of arylhydrazones from aryl diazonium salts and β-keto-esters.[1][3] These resulting hydrazones are ideal precursors for the subsequent Fischer indole synthesis, a powerful acid-catalyzed reaction that constructs the indole ring system.[3][4] This combined approach offers a versatile and reliable pathway to a wide array of substituted indoles from readily available starting materials.[5][6]
Reaction Principles and Mechanistic Pathway
The synthesis of this compound is achieved in two primary stages. Understanding the mechanism of each stage is crucial for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: The Japp-Klingemann Reaction
This reaction converts 4-chloroaniline into the corresponding ethyl pyruvate hydrazone. The process begins with the diazotization of 4-chloroaniline to form a reactive diazonium salt. In parallel, a β-keto-ester (ethyl acetoacetate) is deprotonated by a base to form a nucleophilic enolate. The enolate then attacks the diazonium salt, creating an unstable azo intermediate.[1][3] Under the reaction conditions, this intermediate undergoes rapid hydrolytic cleavage of the acetyl group to yield the stable and isolable ethyl 2-((4-chlorophenyl)hydrazono)propanoate.[1][7]
Caption: Mechanism of the Japp-Klingemann reaction.
Stage 2: The Fischer Indole Synthesis
The isolated hydrazone from Stage 1 is the starting material for the Fischer indole synthesis. Under strong acidic conditions and heat, the hydrazone first tautomerizes to its enamine form.[4] This is followed by a protonation step and a crucial[2][2]-sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond. The resulting di-imine intermediate then undergoes cyclization and the elimination of an ammonia molecule, leading to the formation of the aromatic indole ring system.[4]
Caption: Key stages of the Fischer indole synthesis.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis. It is imperative to perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Overall Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
Reagents and Materials
| Reagent | MW ( g/mol ) | Quantity (mmol) | Amount | Role |
| 4-Chloroaniline | 127.57 | 50.0 | 6.38 g | Starting Material |
| Conc. HCl (~37%) | 36.46 | 125 | ~10.7 mL | Acid/Solvent |
| Sodium Nitrite | 69.00 | 52.0 | 3.59 g | Diazotizing Agent |
| Ethyl Acetoacetate | 130.14 | 50.0 | 6.51 g (~6.4 mL) | β-Keto-ester |
| Sodium Acetate (anhyd.) | 82.03 | 150 | 12.3 g | Base |
| Ethanol | 46.07 | - | ~200 mL | Solvent |
| Polyphosphoric Acid (PPA) | - | - | ~50 g | Catalyst |
| Ethyl Acetate | 88.11 | - | As needed | Extraction Solvent |
| Hexanes | - | - | As needed | Chromatography Eluent |
Protocol Part A: Preparation of 4-Chlorobenzenediazonium Chloride
-
In a 250 mL beaker, combine 4-chloroaniline (6.38 g, 50.0 mmol), water (25 mL), and concentrated hydrochloric acid (10.7 mL, 125 mmol).
-
Stir the mixture until the aniline salt fully dissolves. You may need to gently warm the mixture and then cool it back down.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.
-
In a separate 50 mL beaker, dissolve sodium nitrite (3.59 g, 52.0 mmol) in 15 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15-20 minutes. Ensure the temperature of the reaction mixture never exceeds 5 °C.
-
After the addition is complete, stir the pale yellow solution for an additional 15 minutes at 0-5 °C. This diazonium salt solution is used immediately in the next step.
Protocol Part B: Japp-Klingemann Coupling to Form the Hydrazone
-
In a separate 1 L beaker, dissolve ethyl acetoacetate (6.51 g, 50.0 mmol) and sodium acetate (12.3 g, 150 mmol) in 150 mL of ethanol.[8]
-
Cool this solution to 0-5 °C in an ice bath with vigorous mechanical stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution over 30-40 minutes. A yellow-orange precipitate will form.
-
Maintain the temperature below 5 °C throughout the addition. The role of sodium acetate is to act as a base to deprotonate the ethyl acetoacetate, forming the reactive enolate.
-
Once the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Allow the mixture to stand in a cold place (e.g., refrigerator) overnight to ensure complete precipitation.
Protocol Part C: Isolation and Purification of the Hydrazone
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure ethyl 2-((4-chlorophenyl)hydrazono)propanoate as bright yellow crystals. A pure intermediate is essential for a clean cyclization.
-
Dry the purified crystals under vacuum. Determine the yield and melting point.
Protocol Part D: Fischer Indole Cyclization
-
Place the purified hydrazone (e.g., 20 mmol, based on your yield from Part C) and polyphosphoric acid (~50 g) into a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture in an oil bath to 90-100 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
The strong, viscous acid provides the necessary acidic environment and high temperature for the[2][2]-sigmatropic rearrangement and subsequent cyclization.[4][9]
Protocol Part E: Work-up and Purification of the Final Product
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
Carefully and slowly pour the viscous mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Hydrazone Intermediate | |
| Appearance | Bright yellow crystalline solid |
| Yield | 75-85% |
| Final Product | |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-75% (from hydrazone) |
| Characterization | Confirm structure via ¹H NMR, ¹³C NMR, and MS |
Troubleshooting Insights:
-
Low Yield in Japp-Klingemann Step: This is often due to the decomposition of the diazonium salt. Ensure the temperature is strictly maintained at 0-5 °C during its preparation and use. Verify the purity of the starting aniline.
-
Formation of Tarry Byproducts in Fischer Cyclization: Overheating or excessively long reaction times can lead to polymerization and decomposition. Monitor the reaction closely by TLC and stop when the starting material is consumed. Using alternative acid catalysts like ethanolic HCl or sulfuric acid in ethanol at reflux may provide cleaner results for some substrates.[4][10]
-
Difficult Purification: If the final product is difficult to purify via chromatography, consider recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Conclusion
The combination of the Japp-Klingemann reaction and Fischer indole synthesis provides an efficient and reliable route for the preparation of this compound. By carefully controlling reaction parameters, particularly temperature during the diazotization and coupling steps, and by ensuring the purity of the intermediate hydrazone, researchers can achieve high yields of the desired product. This application note serves as a detailed guide, combining established protocols with mechanistic understanding to empower scientists in the synthesis of valuable indole-based building blocks for drug discovery and development.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest – Oriental Journal of Chemistry [orientjchem.org]
Detailed experimental protocol for the synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate
Application Note & Protocol
A Detailed Guide to the Synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate via Fischer Indole Synthesis
Abstract: This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the classic Fischer indole synthesis, a reliable and widely applicable method for constructing the indole nucleus.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical details, mechanistic insights, safety precautions, and characterization data to ensure a successful and reproducible experimental outcome.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[4] this compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. Its halogenated phenyl ring and the reactive carboxylate group at the 2-position make it a versatile scaffold for further chemical modifications.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important methods for preparing indoles.[1][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2][3] This protocol details the synthesis of this compound from (4-chlorophenyl)hydrazine and ethyl pyruvate, utilizing an acid catalyst to facilitate the key cyclization step.
Reaction Scheme
Caption: Overall reaction scheme for the Fischer indole synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| (4-chlorophenyl)hydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | ≥98% | Sigma-Aldrich | |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 | ≥97% | Sigma-Aldrich | Flammable liquid[6] |
| Ethanol (absolute) | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific | |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 95-98% | VWR | Corrosive |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - | LabChem | |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific | |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific | |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich | |
| Celite® | - | - | - | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[7] Hydrazine derivatives are toxic and potential carcinogens.[7][8] Concentrated sulfuric acid is highly corrosive. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before starting.[9]
Step 1: Formation of the Hydrazone Intermediate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4-chlorophenyl)hydrazine hydrochloride (5.0 g, 27.9 mmol).
-
Add absolute ethanol (100 mL) to the flask and stir the suspension at room temperature.
-
Slowly add ethyl pyruvate (3.57 g, 3.25 mL, 30.7 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the hydrazone is often accompanied by a color change and the dissolution of the starting materials.
Rationale: The initial step is the condensation reaction between the arylhydrazine and the ketone (ethyl pyruvate) to form the corresponding arylhydrazone. This reaction is typically fast at room temperature.
Step 2: Acid-Catalyzed Cyclization (Fischer Indolization)
-
Cool the reaction mixture in an ice bath to approximately 0-5 °C.
-
While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the reaction mixture. Caution: This addition is exothermic. Maintain the temperature below 10 °C.
-
After the addition of the acid, remove the ice bath and attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
Rationale: The strong acid (sulfuric acid) acts as a catalyst to promote the key[3][3]-sigmatropic rearrangement and subsequent cyclization of the hydrazone to form the indole ring.[1][10] Heating provides the necessary activation energy for the reaction.
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate of the crude product should form.
-
Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral (check with pH paper).
-
Transfer the crude solid to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake the funnel to dissolve the product in the organic layer.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Rationale: The work-up procedure is designed to quench the reaction, precipitate the product, and then purify it from the reaction medium. The washing steps with sodium bicarbonate, water, and brine remove acidic impurities, water-soluble byproducts, and residual water, respectively.
Step 4: Purification
-
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If the product is an oil or if recrystallization is not effective, purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Rationale: Purification is crucial to obtain the product in high purity, free from starting materials and side products. The choice between recrystallization and chromatography depends on the physical state and purity of the crude product.
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps:
Caption: Key steps in the mechanism of the Fischer indole synthesis.
-
Hydrazone Formation: The reaction begins with the formation of a phenylhydrazone from (4-chlorophenyl)hydrazine and ethyl pyruvate.
-
Tautomerization: In the presence of an acid catalyst, the hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[1]
-
[3][3]-Sigmatropic Rearrangement: This is the key step where a[3][3]-sigmatropic rearrangement occurs, leading to the cleavage of the N-N bond and the formation of a new C-C bond.[2][3]
-
Rearomatization: The resulting intermediate loses a proton to regain aromaticity in the six-membered ring.
-
Intramolecular Cyclization: The amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring.
-
Elimination of Ammonia: Finally, under acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring.[10]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Results |
| Appearance | Pale-yellow solid[11] |
| Melting Point | Literature values vary; typically in the range of 130-140 °C. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.80 (br s, 1H, NH), 7.33 (d, J = 8.0 Hz, 1H), 7.23 (t, J = 7.5 Hz, 1H), 7.16 (dd, J = 7.5, 1.0 Hz, 1H), 4.44 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.0 Hz, 3H). Note: Chemical shifts are adapted from similar compounds and may vary slightly.[11] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 161.5, 135.0, 128.0, 126.5, 125.0, 122.0, 120.5, 110.0, 105.0, 61.5, 14.5. Note: Approximate chemical shifts based on the structure. |
| IR (KBr, cm⁻¹) | ν: 3314 (N-H stretch), 1690 (C=O stretch, ester).[11] |
| Mass Spec. (ESI+) | m/z: 224.04 [M+H]⁺, 246.02 [M+Na]⁺. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the acid catalyst is active. |
| Product loss during work-up. | Be careful during extractions and transfers. Ensure complete precipitation. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize reaction conditions. Improve purification method (e.g., try a different recrystallization solvent or a more effective chromatography eluent). |
| Reaction does not start | Inactive reagents. | Use fresh reagents, especially the hydrazine, which can degrade over time. |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. testbook.com [testbook.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. aksci.com [aksci.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: N-alkylation of Ethyl 4-chloro-1H-indole-2-carboxylate
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the selective N-alkylation of ethyl 4-chloro-1H-indole-2-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and its N-functionalization is a critical step in the synthesis of numerous pharmacologically active compounds.[1][2][3] This document explores the underlying chemical principles and offers a range of field-proven methodologies, from classical approaches using strong bases like sodium hydride to milder, more versatile techniques such as phase-transfer catalysis and the Mitsunobu reaction. Each protocol is designed to be a self-validating system, complete with mechanistic insights, step-by-step instructions, and troubleshooting advice to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole nucleus is a cornerstone of modern drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[2][4] Functionalization of the indole nitrogen (N-1 position) is a key strategy for modulating the pharmacological profile of these molecules, influencing properties such as receptor binding affinity, metabolic stability, and cell permeability.
This compound is a particularly valuable starting material. The electron-withdrawing ester group at the C-2 position not only serves as a versatile synthetic handle for further elaboration but also critically influences the regioselectivity of alkylation. It enhances the acidity of the N-H proton and deactivates the typically nucleophilic C-3 position, strongly favoring the desired N-alkylation over competing C-alkylation.[5] This inherent selectivity makes it an ideal substrate for the reliable synthesis of N-substituted indole-2-carboxylates, which are precursors to a wide array of therapeutic agents.
This guide presents a curated selection of protocols, each tailored for different experimental constraints and substrate requirements, enabling researchers to confidently and efficiently synthesize target N-alkylated indole derivatives.
Mechanistic Rationale: Achieving Selective N-Alkylation
The selective N-alkylation of this compound proceeds via a two-step sequence: deprotonation followed by nucleophilic substitution. Understanding the causality behind this process is crucial for protocol selection and optimization.
-
Deprotonation: The reaction is initiated by a base, which abstracts the acidic proton from the indole nitrogen to form a resonance-stabilized indolide anion. The pKa of the indole N-H is approximately 17, but the presence of the C-2 ester group significantly increases its acidity, making deprotonation more favorable compared to an unsubstituted indole.[6]
-
Nucleophilic Attack (SN2): The resulting indolide anion is a potent nucleophile. It attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in a classical SN2 reaction, displacing the leaving group and forming the new N-C bond.
The high N-selectivity observed with this substrate is a direct consequence of the C-2 ester group, which reduces the electron density at the C-3 position, thus disfavoring the competing C-3 alkylation pathway that can plague other indole alkylations.[7][8]
Caption: General mechanism of indole N-alkylation.
Experimental Protocols & Methodologies
Four robust protocols are presented, offering a range of conditions from strong to mild. The choice of method depends on the nature of the alkylating agent, the stability of the substrate to basic conditions, and available laboratory equipment.
Protocol 1: Classical Alkylation with Sodium Hydride (NaH)
This is a highly effective and widely used method, particularly suitable for less reactive alkylating agents like alkyl chlorides or bromides.[8][9] It requires anhydrous conditions due to the high reactivity of NaH with water.
Causality: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the indole, driving the equilibrium to the indolide anion and ensuring complete activation before the alkylating agent is introduced.[6] Polar aprotic solvents like DMF or THF are essential to dissolve the indolide salt and facilitate the SN2 reaction.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow to cool to room temperature under an inert atmosphere.
-
Reagents: Add this compound (1.0 eq.) to the flask, followed by anhydrous DMF (or THF) to form a ~0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and the solution becomes clear or a uniform suspension.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.05–1.2 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or gently heat (e.g., to 50-80 °C) to accelerate the reaction with less reactive halides.[8] Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Milder Alkylation with Potassium Carbonate (K₂CO₃)
This method is experimentally simpler, does not require strictly anhydrous conditions, and is suitable for activated alkylating agents such as alkyl iodides, benzyl halides, and allyl halides.[10][11]
Causality: Potassium carbonate is a weaker base than NaH and establishes an equilibrium with the indole. While deprotonation is not complete, the indolide formed is reactive enough to be trapped by a sufficiently electrophilic alkylating agent, driving the reaction forward. Acetonitrile and DMF are common solvents that facilitate this process.[12]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0–3.0 eq.), and acetonitrile or DMF (~0.2 M).
-
Addition: Add the alkylating agent (1.1 eq.) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature or heat to 60–80 °C. The reaction is typically complete within 4–24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter off the inorganic salts and rinse the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Phase-Transfer Catalysis (PTC) for Biphasic Alkylation
PTC is an excellent green chemistry alternative, avoiding anhydrous solvents and strong organometallic bases. It is effective for simple alkyl halides.
Causality: This method operates in a two-phase system (e.g., toluene/aqueous NaOH). The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the hydroxide ion. This lipophilic ion pair migrates into the organic phase, where the hydroxide deprotonates the indole. The resulting indolide-quaternary ammonium ion pair then reacts with the alkyl halide.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq.), the alkyl halide (1.2 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.) in toluene (~0.5 M).
-
Addition of Base: Add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3.0–5.0 eq.).
-
Reaction: Stir the biphasic mixture vigorously at 50–70 °C for 6–18 hours. Vigorous stirring is critical to ensure efficient transfer between phases. Monitor the reaction by analyzing the organic layer by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and separate the layers.
-
Extraction & Purification: Wash the organic layer with water until neutral, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 4: N-Alkylation with Alcohols via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming C-N bonds from primary or secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[13][14] It is ideal when the corresponding alkyl halide is unavailable or unstable.
Causality: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) react to form a phosphonium salt. This species activates the alcohol, converting the hydroxyl group into a good leaving group. The indole N-H, being sufficiently acidic (pKa < 15 is a general guideline), then acts as the nucleophile, displacing the activated hydroxyl group.[13]
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (~0.2 M).
-
Activation: Cool the solution to 0 °C in an ice bath.
-
Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours. Monitor by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. Separating the product from triphenylphosphine oxide and the reduced hydrazine byproduct can be challenging but is usually achievable with a suitable eluent system (e.g., hexanes/ethyl acetate).
Caption: General experimental workflow for N-alkylation.
Data Presentation and Protocol Comparison
The following table summarizes the key parameters and considerations for each protocol, allowing for an informed selection based on experimental needs.
| Parameter | Protocol 1: NaH | Protocol 2: K₂CO₃ | Protocol 3: PTC | Protocol 4: Mitsunobu |
| Base | Sodium Hydride (Strong) | Potassium Carbonate (Mild) | NaOH / KOH (Strong) | N/A (Redox) |
| Solvent | Anhydrous DMF, THF | Acetonitrile, DMF | Toluene / H₂O | Anhydrous THF, Dioxane |
| Temperature | 0 °C to 80 °C | RT to 80 °C | 50 °C to 70 °C | 0 °C to RT |
| Alkylating Agent | Alkyl Halides (R-X) | Active R-X (I, Bn, Allyl) | Alkyl Halides (R-X) | Alcohols (R-OH) |
| Key Pros | Highly effective, reliable | Operationally simple, mild | Green, avoids anhyd. solvents | Uses alcohols, stereoinversion |
| Key Cons | Requires anhyd. conditions | Slower, less effective for R-Cl | Requires vigorous stirring | Stoichiometric byproducts |
| Typical Yields | >85% | 70-95% | 70-90% | 60-85% |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive base (NaH).2. Wet solvent/reagents.3. Alkylating agent is not reactive enough. | 1. Use a fresh bottle of NaH or wash with hexanes before use.2. Ensure all solvents and reagents are properly dried.3. Switch to a more reactive halide (Cl → Br → I) or increase reaction temperature. Consider adding NaI or KI as a catalyst (Finkelstein reaction). |
| C-3 Alkylation Side Product | Incomplete deprotonation or use of certain counter-ions. | This is rare for this substrate but ensure complete deprotonation when using NaH before adding the alkylating agent.[7] Lowering the temperature may also increase N-selectivity. |
| Difficult Purification | Co-elution with triphenylphosphine oxide (from Mitsunobu) or other byproducts. | For Mitsunobu, try precipitating the PPh₃O by adding a nonpolar solvent like hexanes or ether and filtering before chromatography. Optimize chromatography gradient. |
| Reaction Stalls | Poor solubility of reagents. | Choose a more suitable solvent (e.g., switch from THF to DMF for better solubility of salts). Ensure adequate stirring. |
Conclusion
The N-alkylation of this compound is a high-yield and highly regioselective transformation critical for the synthesis of advanced intermediates in drug discovery. This guide has detailed four distinct, reliable protocols that leverage different activation methods—from strong bases to milder carbonates, phase-transfer catalysis, and redox-neutral Mitsunobu conditions. By understanding the mechanistic principles behind each method, researchers can select the optimal conditions for their specific alkylating agent and functional group tolerance. These protocols serve as a robust starting point for the efficient and predictable synthesis of a diverse library of N-alkylated indole derivatives. For more complex transformations, advanced methods such as copper- or palladium-catalyzed couplings may also be considered.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of the Indole Nitrogen in Ethyl 4-chloro-1H-indole-2-carboxylate
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery. The derivatization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological profile of indole-containing molecules. N-substitution can significantly impact a compound's potency, selectivity, solubility, and metabolic stability. Ethyl 4-chloro-1H-indole-2-carboxylate is a versatile starting material for the synthesis of a wide array of bioactive compounds. The presence of the electron-withdrawing chloro group at the 4-position and the ester at the 2-position influences the reactivity of the indole core, presenting both challenges and opportunities for selective N-functionalization.[3]
This comprehensive guide provides detailed application notes and step-by-step protocols for the N-alkylation, N-acylation, and N-arylation of this compound. The methodologies are designed to be robust and reproducible, with a focus on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Understanding the Reactivity of this compound
The key to successful derivatization lies in understanding the interplay of the functional groups on the indole ring. The electron-withdrawing nature of the chlorine atom at the C-4 position increases the acidity of the N-H proton compared to unsubstituted indoles. This heightened acidity facilitates deprotonation, making the indole nitrogen a more potent nucleophile. However, this is counterbalanced by the electron-withdrawing effect of the ethyl carboxylate group at the C-2 position.
A critical consideration in the N-derivatization of this substrate is the potential for competing side reactions. The primary concerns are:
-
C-3 Functionalization: The C-3 position of the indole ring is also nucleophilic and can compete with the N-1 position for the electrophile, particularly under neutral or acidic conditions.[4]
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, which would yield the corresponding carboxylic acid.[5]
The protocols outlined below have been optimized to favor N-1 derivatization while minimizing these side reactions.
I. N-Alkylation: Introducing Diverse Aliphatic and Benzylic Moieties
N-alkylation is a fundamental transformation for introducing a wide range of substituents at the indole nitrogen. The choice of base and solvent is crucial to ensure high yields and selectivity.
Protocol 1: N-Alkylation using Potassium Hydroxide in Acetone
This protocol is a mild and efficient method for the N-alkylation of this compound with various alkyl and benzyl halides. The use of aqueous potassium hydroxide in acetone provides a good balance of basicity to deprotonate the indole nitrogen without promoting significant ester hydrolysis at room temperature.[5]
Diagram of the N-Alkylation Workflow:
Caption: Workflow for N-alkylation.
Materials and Reagents:
-
This compound
-
Potassium hydroxide (KOH)
-
Deionized water
-
Acetone
-
Alkyl or benzyl halide (e.g., benzyl bromide, allyl bromide)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in acetone (10 mL).
-
Base Addition: Prepare a solution of KOH (3.0 mmol) in deionized water (0.1 mL) and add it to the indole solution.
-
Deprotonation: Stir the mixture at 20°C for 30 minutes. The solution may change color, indicating the formation of the indole anion.
-
Alkylation: Add the alkyl or benzyl halide (1.1 mmol) to the reaction mixture. Continue stirring at 20°C. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 2 to 8 hours.[5]
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure. Add water (20 mL) to the residue.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent to afford the pure N-alkylated product.[5]
Table 1: Reaction Parameters for N-Alkylation
| Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | KOH (3.0) | Acetone/H₂O | 20 | 2 | 80-90 |
| Allyl bromide | KOH (3.0) | Acetone/H₂O | 20 | 2 | 80-90 |
| Ethyl bromoacetate | K₂CO₃ (1.5) | DMF | 60 | 24 | 75-85 |
| Propargyl bromide | Cs₂CO₃ (2.0) | MeCN | 60 | 12 | 70-80 |
II. N-Acylation: Synthesis of N-Acylindole Derivatives
N-acylation introduces an acyl group to the indole nitrogen, forming an amide linkage. These derivatives are important in their own right and as intermediates in further synthetic transformations. The use of highly reactive acylating agents like acyl chlorides requires careful control of reaction conditions to avoid side reactions. A milder alternative involves the use of thioesters.
Protocol 2: N-Acylation using Thioesters
This method provides a highly chemoselective approach for N-acylation, avoiding the harsh conditions often associated with acyl chlorides.[4]
Diagram of the N-Acylation Reaction:
Caption: N-acylation using thioesters.
Materials and Reagents:
-
This compound
-
S-alkyl thioester (e.g., S-methyl thiobenzoate)
-
Cesium carbonate (Cs₂CO₃)
-
Xylene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (0.2 mmol), the S-alkyl thioester (0.6 mmol, 3.0 equiv.), and cesium carbonate (0.6 mmol, 3.0 equiv.).
-
Solvent Addition: Add xylene (2.0 mL) to the vessel.
-
Heating: Heat the reaction mixture to 140°C and stir for 12 hours. Monitor the reaction by TLC.
-
Cooling and Quenching: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired N-acylindole derivative.
III. N-Arylation: The Ullmann Condensation
The N-arylation of indoles is a powerful method for synthesizing compounds with extended aromatic systems, which are of great interest in materials science and medicinal chemistry. The Ullmann condensation is a classic and reliable method for this transformation, typically involving a copper catalyst.[6]
Protocol 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol describes a general procedure for the copper(I)-catalyzed N-arylation of this compound with an aryl halide. The use of a ligand, such as 1,10-phenanthroline, can significantly improve the reaction efficiency.[7]
Diagram of the Ullmann Condensation:
Caption: Key components of the Ullmann condensation.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the vessel.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 110-130°C. Stir vigorously for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Filtration and Extraction: Filter the mixture through a pad of celite to remove insoluble copper salts. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-arylated indole.
IV. Characterization of N-Derivatized Products
Confirmation of successful N-derivatization is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The most definitive evidence for N-substitution is the disappearance of the characteristic broad singlet corresponding to the N-H proton, which is typically observed between δ 11.0 and 12.0 ppm in the starting material.[5] Concurrently, new signals corresponding to the protons of the newly introduced alkyl, acyl, or aryl group will appear. For example, in N-benzylation, a new singlet for the benzylic methylene protons (CH₂) is expected around δ 5.5 ppm.
-
¹³C NMR Spectroscopy: The carbon signals of the indole ring will show slight shifts upon N-substitution. More importantly, new signals corresponding to the carbons of the substituent will be present.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the N-derivatized product. The fragmentation pattern can also provide structural information. For instance, N-acylindoles may show fragmentation corresponding to the loss of the acyl group.[8]
-
Infrared (IR) Spectroscopy: The N-H stretching vibration, typically seen as a sharp peak around 3300-3500 cm⁻¹ in the starting material, will be absent in the N-substituted product. A new carbonyl (C=O) stretching band will appear around 1680-1720 cm⁻¹ for N-acylated derivatives.
Table 2: Spectroscopic Data for a Representative N-Benzylated Product
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Ethyl 1-benzyl-4-chloro-1H-indole-2-carboxylate | 7.6-7.2 (m, Ar-H), 5.5 (s, 2H, N-CH₂), 4.4 (q, 2H, O-CH₂), 1.4 (t, 3H, CH₃) | 162 (C=O), 136-127 (Ar-C), 51 (N-CH₂), 61 (O-CH₂), 14 (CH₃) |
Conclusion
The derivatization of the indole nitrogen in this compound is a versatile strategy for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. The protocols provided herein offer reliable and reproducible methods for N-alkylation, N-acylation, and N-arylation. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can selectively functionalize the indole nitrogen and access novel chemical entities for further investigation.
References
- 1. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 2. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Use of Ethyl 4-chloro-1H-indole-2-carboxylate in Modern Drug Discovery
Introduction: The Indole Scaffold as a Privileged Structure
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties and conformational flexibility allow it to serve as a versatile template for designing potent and selective therapeutic agents, from anticancer to antiviral drugs.[2][3][4] Within the vast chemical space of indole derivatives, strategically functionalized building blocks are invaluable. Ethyl 4-chloro-1H-indole-2-carboxylate emerges as a particularly powerful synthetic intermediate, offering multiple reaction handles for diversification and library synthesis. The presence of the chloro-, ester-, and N-H groups allows for a programmed, regioselective approach to constructing complex molecular architectures, particularly in the realm of kinase inhibitors.[2][5][6]
This guide provides an in-depth exploration of this compound, detailing its synthesis, key synthetic transformations, and field-proven protocols designed for researchers in drug development.
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 53590-46-8[7][8] |
| Molecular Formula | C₁₁H₁₀ClNO₂[8] |
| Molecular Weight | 223.66 g/mol [8] |
| Appearance | Pale-yellow to faint beige solid/powder[8][9] |
| Melting Point | 168-170 °C[8] |
| Solubility | Soluble in DCM, Ether, Acetic Acid. |
| Storage | Store at 2-8°C, protected from light and moisture.[8] |
Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.
Synthesis of the Intermediate: A Robust Protocol
The most common and reliable synthesis of this compound proceeds via a Japp-Klingemann type reaction followed by reductive cyclization. A well-established method begins with 2-chloro-6-nitrotoluene and diethyl oxalate.[9]
Protocol 1: Synthesis of this compound
This two-step protocol details the formation of the enolate intermediate followed by an iron-mediated reductive cyclization to yield the target indole.
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-chloro-6-nitrotoluene
-
Diethyl oxalate
-
Potassium tert-butoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Iron powder (fine mesh)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Magnesium sulfate (anhydrous)
-
Silica gel for chromatography
Procedure:
-
Step 1: Condensation. Under an inert atmosphere (Argon or Nitrogen), cautiously add potassium tert-butoxide (1.0 eq) portion-wise to stirred, cooled ethanol. Once dissolved and cooled, add diethyl ether followed by diethyl oxalate (1.0 eq). After 10 minutes of stirring, add 2-chloro-6-nitrotoluene (1.0 eq). The solution will turn dark red.[9] Stopper the flask and allow it to stand at ambient temperature for at least 4 hours.
-
Intermediate Isolation. The resulting solid precipitate is collected by filtration, washed with cold diethyl ether until the filtrate is colorless, and air-dried. This enolate intermediate is typically used without further purification.[9]
-
Step 2: Reductive Cyclization. Dissolve the isolated solid (1.0 eq) in glacial acetic acid. Add iron powder (~3.5 eq) and heat the mixture to 90°C. An exotherm is often observed. Maintain the temperature at 90°C for 3 hours after the exotherm subsides.[9]
-
Workup. Cool the reaction to ~45°C and pour it into a beaker of ice-water. Extract the aqueous mixture with diethyl ether (3x).
-
Washing. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and 1N HCl.[9]
-
Purification. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by passing it through a short plug of silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate), to afford the title compound as a pale-yellow solid.[9]
Strategic Utility in Medicinal Chemistry
The power of this compound lies in its three distinct reactive sites, allowing for sequential and controlled functionalization.
Caption: Key reactive sites for synthetic diversification.
A. N-Alkylation and N-Arylation
The indole nitrogen (N-1) is readily deprotonated and alkylated, providing a primary vector for introducing diversity and modulating physicochemical properties like solubility and cell permeability.[1][10]
Causality in Protocol Design:
-
Base Selection: While strong bases like NaH can be effective, they can sometimes lead to competing C-3 alkylation. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (DMF, Acetonitrile) are often preferred for their superior N-selectivity.[10][11]
-
Reaction Conditions: Gentle heating (e.g., 60-80°C) is typically sufficient to drive the reaction to completion without significant decomposition.[10][12]
Protocol 2: General Procedure for N-Alkylation
Caption: General workflow for N-alkylation of the indole core.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) or aryl halide for N-arylation
-
Potassium carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of the indole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the alkylating agent (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired N-alkylated indole.
B. C4-Position Suzuki-Miyaura Cross-Coupling
The C4-chloro substituent is a key handle for introducing aryl or heteroaryl groups via palladium-catalyzed Suzuki-Miyaura cross-coupling.[13][14] This reaction is fundamental in drug discovery for building the complex biaryl structures often required for potent kinase inhibition.[15]
Causality in Protocol Design:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Systems like Pd(dppf)Cl₂ are robust and effective for coupling aryl chlorides.[13] The dppf ligand is a bulky, electron-rich phosphine that facilitates the oxidative addition step, which is often the rate-limiting step for aryl chlorides.
-
Base and Solvent: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation.[16] A mixture of a polar aprotic solvent like DME or Dioxane and water is commonly used to dissolve both the organic and inorganic reagents.[13][17]
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (or its N-alkylated derivative)
-
Aryl or heteroaryl boronic acid (or boronate ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (anhydrous)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a reaction vessel, combine the 4-chloroindole (1.0 eq), the boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 85-100°C with vigorous stirring until completion.
-
Cool to room temperature, dilute with a solvent like EtOAc, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography to obtain the C4-arylated product.
Application in Kinase Inhibitor Scaffolds
By combining the transformations described above, this compound serves as an excellent starting point for generating libraries of compounds targeting protein kinases. Many potent kinase inhibitors feature a substituted N-1 position and an aryl or heteroaryl group at the C4 or C5 position of the indole core.
Illustrative Synthetic Scheme:
The following table outlines a hypothetical, yet representative, synthetic campaign to generate a small library of potential kinase inhibitors.
| Step | Reaction | Starting Material | Reagent 1 | Reagent 2 | Product Type |
| 1 | N-Alkylation | This compound | Benzyl Bromide | K₂CO₃/DMF | N-benzylated intermediate |
| 2a | Suzuki Coupling | Product of Step 1 | 3-pyridylboronic acid | Pd(dppf)Cl₂/K₂CO₃ | 4-(pyridin-3-yl) indole |
| 2b | Suzuki Coupling | Product of Step 1 | Phenylboronic acid | Pd(dppf)Cl₂/K₂CO₃ | 4-phenyl indole |
| 3 | Ester Hydrolysis | Product of 2a or 2b | LiOH | THF/H₂O | Carboxylic Acid |
| 4 | Amide Coupling | Product of Step 3 | Aniline derivative | EDC/HOBt | Final Amide Product |
This modular approach allows for rapid exploration of structure-activity relationships (SAR) by varying the substituents at each of the three key positions.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 53590-46-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. Ethyl-4-Chloroindole-2-Carboxylate CAS#: 53590-46-8 [amp.chemicalbook.com]
- 9. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Ethyl 4-chloro-1H-indole-2-carboxylate in Medicinal Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Among the vast array of functionalized indoles, Ethyl 4-chloro-1H-indole-2-carboxylate stands out as a particularly versatile and valuable building block. The presence of three distinct functional handles—the reactive N-H, the electron-deficient C4-position activated by the chloro substituent, and the C2-ester group amenable to various transformations—provides a rich platform for molecular diversification. This guide offers an in-depth exploration of the applications of this compound in contemporary drug discovery, complete with detailed experimental protocols and insights into the rationale behind synthetic strategies.
Core Physicochemical Properties and Synthetic Access
This compound (CAS No: 53590-46-8) is a stable, pale-yellow solid at room temperature.[1] Its strategic substitution pattern makes it an ideal starting point for the synthesis of complex heterocyclic systems.
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.66 g/mol |
| Melting Point | 168-170 °C |
| Appearance | Faint beige to pale-yellow powder |
The most common synthetic route to this intermediate involves a multi-step process starting from 2-chloro-6-nitrotoluene, as detailed in the protocol below.
Protocol 1: Synthesis of this compound
This protocol outlines a robust, multi-step synthesis adapted from established literature procedures.[1]
Step 1: Condensation of 2-chloro-6-nitrotoluene with Diethyl Oxalate
-
Under an inert atmosphere (Argon), add potassium tert-butoxide (11.22 g, 0.1 mol) portion-wise to stirred, anhydrous ethanol (25 mL) at ambient temperature.
-
Allow the resulting viscous solution to cool.
-
Add diethyl ether (300 mL) followed by diethyl oxalate (13.6 mL, 0.1 mol).
-
After 10 minutes of stirring, add 2-chloro-6-nitrotoluene (17.16 g, 0.1 mol). The solution will turn from yellow to dark red.
-
Transfer the reaction mixture to a stoppered conical flask and let it stand at ambient temperature for 4 hours, followed by 65 hours in a refrigerator.
-
Collect the resulting solid by filtration, wash with diethyl ether until the filtrate is colorless, and dry under suction.
Step 2: Reductive Cyclization to this compound
-
To a solution of the solid from Step 1 (11.2 g, 36.2 mmol) in acetic acid (250 mL), add iron powder (7.08 g, 127 mmol).
-
Heat the mixture to an external temperature of 90 °C. An exotherm will be observed, with the internal temperature rising to approximately 100 °C.
-
After the exotherm subsides (around 15 minutes), continue heating at 90 °C for an additional 3 hours.
-
Allow the reaction to cool to 45 °C and then pour it into ice-water (500 mL).
-
Extract the mixture with diethyl ether (3 x 400 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water (400 mL), and 1N HCl (2 x 300 mL).
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by dissolving it in dichloromethane and passing it through a short plug of silica gel.
-
Remove the solvent to afford this compound as a pale-yellow solid (yield: ~54%).
Strategic Functionalization: A Gateway to Diverse Scaffolds
The true utility of this compound lies in its capacity for selective functionalization at multiple positions. The following sections detail key transformations that unlock its potential as a scaffold for drug discovery.
Caption: Key functionalization pathways of this compound.
N-Alkylation at the Indole Nitrogen (N1)
Protecting or functionalizing the indole nitrogen is often a crucial first step to prevent unwanted side reactions and to introduce key pharmacophoric elements.
Protocol 2: N-Alkylation using Aqueous KOH in Acetone
This protocol, adapted from Al-Hussain et al., offers a convenient method for N-alkylation.[2]
-
Dissolve this compound (1.0 mmol) in acetone (10 mL).
-
Add a solution of potassium hydroxide (3.0 mmol) in water (0.1 mL).
-
Add the desired alkylating agent (e.g., benzyl bromide, allyl bromide) (1.1 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality Insight: The use of aqueous KOH in acetone provides a balance between generating the indole anion for nucleophilic attack and minimizing the hydrolysis of the ethyl ester. For the synthesis of the corresponding N-alkylated carboxylic acid, the amount of aqueous KOH can be increased and the reaction can be heated to reflux to facilitate both N-alkylation and ester saponification in a one-pot procedure.[2]
Electrophilic Substitution at the C3 Position
The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution.
Protocol 3: Vilsmeier-Haack Formylation at C3
This reaction introduces a formyl group at the C3 position, a versatile handle for further transformations.[3]
-
In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in DMF.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to obtain Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate.
Self-Validation: The formation of the product can be confirmed by ¹H NMR, where a characteristic singlet for the aldehyde proton will appear around δ 10.0 ppm.
Cross-Coupling at the C4-Chloro Position
The chloro-substituent at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amino groups.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the arylation of the C4 position.
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the C4-arylated product.
Expertise Insight: The choice of ligand and base can be critical for the success of cross-coupling reactions on electron-rich indole systems. For challenging couplings, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos), may be necessary.[1]
Application in the Synthesis of Bioactive Molecules
The functionalized intermediates derived from this compound serve as key precursors in the synthesis of compounds with significant therapeutic potential.
HIV-1 Integrase Inhibitors
The indole-2-carboxylic acid scaffold is a promising pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][4] The mechanism of action involves the chelation of two magnesium ions in the enzyme's active site by the carboxylate and the indole nitrogen, preventing the integration of viral DNA into the host genome.[5][6]
Caption: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives.
Derivatives of this compound can be elaborated to access these inhibitors. For instance, the chloro-group at C4 can be used as a handle for introducing substituents that can form π-stacking interactions with the viral DNA, enhancing potency.[4]
| Compound ID | Modification from Indole-2-Carboxylic Acid | HIV-1 Integrase IC₅₀ (µM) | Reference |
| 1 | Parent Scaffold | 32.37 | [1] |
| 17a | 6-(4-fluorophenyl)amino substitution | 3.11 | [1] |
Structure-Activity Relationship (SAR) Insight: The data clearly indicates that substitution on the benzene ring of the indole nucleus is crucial for enhancing inhibitory activity. The introduction of a halogenated phenyl group at the C6 position, accessible through Buchwald-Hartwig amination of a corresponding bromo-indole precursor, leads to a more than 10-fold increase in potency.[1] This highlights the importance of exploring substitutions around the indole core to optimize interactions within the enzyme's active site.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and cancer. The indole scaffold is a well-established core for the development of ATP-competitive GSK-3β inhibitors.[7]
Caption: ATP-Competitive Inhibition of GSK-3β by Indole-based Compounds.
This compound can be converted to various indole-2-carboxamides, which have shown promising activity as GSK-3β inhibitors. The synthesis involves hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
| Compound Class | Example Modification | GSK-3β IC₅₀ | Reference |
| Indole-2-Carboxamides | Varied amide substituents | Micromolar to nanomolar range | [8] |
| 2-Oxindole Derivatives | 3-arylidene substitution | Low nanomolar range | [9] |
Therapeutic Rationale: By inhibiting GSK-3β, these compounds can stabilize β-catenin, leading to the transcription of genes involved in cell survival. In the context of neurodegenerative diseases, GSK-3β inhibition can reduce tau protein hyperphosphorylation, a hallmark of Alzheimer's disease.[7]
Conclusion and Future Perspectives
This compound is a high-value starting material in medicinal chemistry, offering multiple avenues for synthetic diversification. Its utility in constructing scaffolds for potent inhibitors of key therapeutic targets like HIV-1 integrase and GSK-3β underscores its importance in modern drug discovery. The continued development of novel synthetic methodologies, particularly in the realm of C-H activation and late-stage functionalization, will undoubtedly expand the chemical space accessible from this versatile building block, paving the way for the discovery of next-generation therapeutics.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory mode of indole-2-carboxamide derivatives against HLGPa: molecular docking and 3D-QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Ethyl 4-chloro-1H-indole-2-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as one of the most important target classes in modern drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and approved drugs.[1][2] This document provides a detailed guide for researchers on utilizing Ethyl 4-chloro-1H-indole-2-carboxylate, a strategically functionalized building block, for the synthesis of novel kinase inhibitors. We will explore its synthesis, key chemical transformations with detailed protocols, and a framework for the biological evaluation of the resulting compounds. The protocols are designed to be robust and explanatory, detailing the rationale behind experimental choices to empower researchers in their drug discovery efforts.
Introduction: The Strategic Advantage of the 4-Chloroindole-2-carboxylate Scaffold
The indole ring system is an exceptional starting point for kinase inhibitor design due to its structural resemblance to the adenine region of ATP, allowing it to form key hydrogen bonding interactions within the kinase hinge region. This compound is a particularly valuable building block for several reasons:
-
N-H Group (N1): The indole nitrogen provides a crucial hydrogen bond donor for interaction with the kinase hinge region. It also serves as a reactive handle for N-alkylation, allowing for the introduction of various side chains to modulate potency, selectivity, and physicochemical properties.[3][4]
-
Ester at C2: The ethyl carboxylate group at the C2 position is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid and subsequently converted to a wide array of amides. This position is often used to introduce diversity elements that can interact with solvent-exposed regions of the kinase active site.
-
Chlorine at C4: The chloro-substituent at the C4 position is not merely a steric or electronic modulator.[5] It is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This enables the introduction of aryl or heteroaryl moieties, providing a powerful vector to enhance potency and target specific kinase isoforms.
This trifecta of reactive sites provides a robust platform for generating diverse chemical libraries for screening against the kinome.
scaffold [label=<

// Nodes for labels N1_label [label="N-Alkylation\n(Modulates solubility, PK)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; C2_label [label="Amide Coupling\n(Targets solvent front)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; C4_label [label="Cross-Coupling (e.g., Suzuki)\n(Enhances potency/selectivity)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for positioning arrows N1_point [pos="1.1,1.5!", shape=point]; C2_point [pos="3.5,0.2!", shape=point]; C4_point [pos="0.2,-1.2!", shape=point];
// Edges from points to labels N1_point -> N1_label [arrowhead=normal, color="#EA4335", style=dashed]; C2_point -> C2_label [arrowhead=normal, color="#4285F4", style=dashed]; C4_point -> C4_label [arrowhead=normal, color="#34A853", style=dashed]; } Caption: Key functional handles for diversification.
Physicochemical Properties & Handling
A summary of the key properties of the starting material is provided below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 31995-37-0 |
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.66 g/mol |
| Appearance | Pale-yellow solid[8] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, DMF, DMSO |
| Storage | Store at 2-8°C, protect from light and moisture |
Safety Note: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Synthesis of the Starting Material
The title compound can be synthesized via a multi-step reaction starting from 2-chloro-6-nitrotoluene, following a modified Leimgruber-Batcho indole synthesis.
Protocol 1: Synthesis of this compound[9]
This protocol involves an initial condensation followed by a reductive cyclization.
Step A: Condensation
-
Under an Argon atmosphere, add potassium tert-butoxide (11.22 g, 0.1 mol) portion-wise to stirred, anhydrous ethanol (25 mL) at ambient temperature.
-
Once the solution has cooled, add anhydrous diethyl ether (300 mL), followed by diethyl oxalate (13.6 mL, 0.1 mol).
-
After stirring for 10 minutes, add 2-chloro-6-nitrotoluene (17.16 g, 0.1 mol). The solution will turn dark red.
-
Stopper the flask and let it stand at ambient temperature for 4 hours, then transfer to a refrigerator (4°C) for ~65 hours.
-
Collect the resulting solid by filtration, wash with ether until the filtrate is colorless, and air-dry. This intermediate is used directly in the next step.
Step B: Reductive Cyclization
-
Dissolve the solid from Step A (11.2 g, 36.2 mmol) in glacial acetic acid (250 mL).
-
Add iron powder (7.08 g, 127 mmol) to the solution.
-
Heat the mixture to an external temperature of 90°C. An exotherm will be observed, with the internal temperature rising to ~100°C.
-
Maintain the reaction at 90°C for 3 hours after the exotherm subsides.
-
Cool the reaction to 45°C and pour it into ice-water (500 mL).
-
Extract the mixture with diethyl ether (3 x 400 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water (400 mL), and 1N HCl (2 x 300 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: Dissolve the crude oil in a minimal amount of dichloromethane and pass it through a short plug of silica gel. Evaporate the solvent to afford this compound as a pale-yellow solid (Typical yield: ~50-55%).
-
Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Core Synthetic Transformations
The true power of this scaffold lies in its amenability to diversification at its three key positions. Below are validated protocols for these essential transformations.
Protocol 2: N-Alkylation of the Indole Nitrogen
N-alkylation is a common strategy to introduce groups that can improve cell permeability or target specific sub-pockets in the kinase active site. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride are effective.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, argon-flushed flask, add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0°C for 30 minutes. The solution should become clear as the indole anion forms.
-
Add the alkyl halide (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup: Upon completion, carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-20% Ethyl Acetate in Hexanes).
-
Validation: Characterize the product by ¹H NMR (disappearance of the N-H proton signal) and mass spectrometry.
Scientist's Note: Classical N-alkylation conditions often use NaH in DMF.[9] This provides a highly reactive nucleophile for efficient reaction with a range of electrophiles. For more sensitive substrates, milder conditions using bases like K₂CO₃ in acetone or acetonitrile can be employed, though they may require higher temperatures and longer reaction times.[10][11]
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4-Position
The C4-chloro group is an ideal handle for introducing aryl or heteroaryl groups via Suzuki coupling, a cornerstone of modern medicinal chemistry. This reaction is critical for exploring the structure-activity relationship (SAR) in the deep pocket of many kinases.
Materials:
-
This compound (or its N-alkylated derivative) (1.0 eq)
-
Arylboronic acid or pinacol ester (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In a reaction vessel, combine the 4-chloroindole substrate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor progress by LC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Validation: Confirm the structure of the biaryl product by ¹H NMR and mass spectrometry.
Scientist's Note: The choice of catalyst, ligand, and base is crucial for a successful Suzuki reaction.[6] Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of substrates. The aqueous base is essential for the transmetalation step of the catalytic cycle.
Application Workflow: From Synthesis to Biological Evaluation
The ultimate goal is to synthesize novel compounds and assess their biological activity. The following workflow outlines a typical path in a drug discovery program.
Biological Evaluation Protocols
After synthesizing a library of compounds, the next step is to evaluate their biological activity.
Protocol 4: General Biochemical Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a generic, high-throughput method to determine the IC₅₀ value of a compound against a specific kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. A common method is the ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced. Lower ADP levels indicate greater inhibition.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Substrate peptide specific for the kinase
-
ATP solution
-
Test compounds dissolved in DMSO
-
Assay buffer (containing MgCl₂)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a master mix of kinase and substrate in the assay buffer.
-
Add the kinase/substrate mix to the wells containing the compounds.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Advanced Profiling: Understanding Selectivity
A potent inhibitor is not necessarily a good drug candidate. Off-target effects can lead to toxicity. Therefore, assessing the selectivity of a hit compound is a critical step.
-
Kinome Profiling: This involves screening a potent compound against a large panel of kinases (often >300) at a single high concentration (e.g., 1 µM).[12][13] The results provide a "fingerprint" of the compound's activity across the kinome, revealing both on-target and potential off-target activities. This is crucial for interpreting cellular effects and anticipating potential side effects.[14][15]
-
ADME/Tox: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital.[16] In silico models can predict properties like lipophilicity (logP) and aqueous solubility.[17][18] Standard in vitro assays, such as microsomal stability and cytochrome P450 (CYP) inhibition assays, provide essential data on the compound's metabolic fate and potential for drug-drug interactions.[17]
// Nodes EGF [label="EGF\n(Ligand)", shape=ellipse, fillcolor="#FBBC05"]; EGFR [label="EGFR\n(Receptor Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; TF [label="Transcription\nFactors", shape=ellipse]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Inhibitor [label="Indole-based\nInhibitor", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds & Dimerizes"]; EGFR -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TF [label="Phosphorylates"]; TF -> Proliferation [label="Regulates Gene\nExpression"]; Inhibitor -> EGFR [label="Blocks ATP Binding", style=dashed, arrowhead=tee, color="#EA4335"];
// Ranks {rank=same; EGF; Inhibitor} {rank=same; EGFR} {rank=same; RAS} {rank=same; RAF} {rank=same; MEK} {rank=same; ERK} {rank=same; TF} {rank=same; Proliferation} } Caption: Targeting a key oncogenic pathway.
Conclusion
This compound is a high-value, versatile starting material for the construction of kinase inhibitor libraries. Its three distinct points of functionalization allow for the systematic exploration of chemical space around the ATP-binding site of kinases. By following the robust synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently generate and profile novel compounds, accelerating the journey from a chemical building block to a potential therapeutic candidate.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma [frontiersin.org]
- 13. pamgene.com [pamgene.com]
- 14. The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peerj.com [peerj.com]
- 16. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum | Medicines for Malaria Venture [mmv.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Ethyl 4-chloro-1H-indole-2-carboxamide derivatives and their biological activity
An In-Depth Guide to the Synthesis and Biological Evaluation of Ethyl 4-chloro-1H-indole-2-carboxamide Derivatives
Introduction: The Privileged Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] This bicyclic aromatic heterocycle's unique electronic and structural properties allow it to interact with a multitude of biological targets through hydrogen bonding, hydrophobic, and π-π stacking interactions.[3] Consequently, indole derivatives exhibit a remarkable spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4]
Within this versatile class, indole-2-carboxamide derivatives have emerged as particularly promising candidates for drug development.[5][6][7] The carboxamide moiety at the 2-position provides a flexible handle for introducing diverse substituents, enabling fine-tuning of physicochemical properties and target-binding affinity.[6] These compounds have demonstrated potent efficacy through various mechanisms, such as the inhibition of crucial oncogenic kinases, disruption of microbial cell processes, and the induction of programmed cell death (apoptosis).[5][8][9]
This guide offers a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. It provides detailed protocols for the chemical synthesis of novel Ethyl 4-chloro-1H-indole-2-carboxamide derivatives and their subsequent evaluation for anticancer and antimicrobial activity. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability.
Part 1: Chemical Synthesis and Methodologies
The synthesis of the target carboxamide derivatives is a multi-step process that begins with the construction of the core indole ring system, followed by functional group manipulation and final amide bond formation. The strategic placement of a chloro-substituent at the 4-position is designed to modulate the electronic properties and lipophilicity of the scaffold, which can significantly influence biological activity.
Overall Synthetic Strategy
The synthetic pathway is logically divided into three main stages:
-
Formation of the Indole Core: Synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate via a Reissert-type indole synthesis.
-
Ester Hydrolysis: Saponification of the ethyl ester to yield 4-chloro-1H-indole-2-carboxylic acid, the key precursor for amidation.
-
Amide Coupling: Formation of the final carboxamide derivatives by coupling the carboxylic acid with a diverse panel of primary or secondary amines.
References
- 1. researchgate.net [researchgate.net]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 9. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this important synthetic route. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose issues and rationally improve your reaction outcomes.
The predominant and most adaptable method for constructing this indole scaffold is the sequence involving a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for the final cyclization.[1][2] This guide will focus on troubleshooting this widely-used pathway.
Overall Synthetic Workflow
The synthesis is a multi-step process requiring careful control at each stage. A failure to optimize one step will invariably impact the overall yield and purity.
References
Common side reactions in the synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important indole derivative. Our focus is on providing scientifically-grounded solutions to practical experimental issues, ensuring both the integrity of your research and the efficiency of your synthetic workflows.
Introduction to Synthetic Strategies
This compound is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved through two primary routes: the Fischer indole synthesis and the Reissert indole synthesis. Each method presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide will dissect these issues and offer targeted solutions.
Part 1: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for forming the indole ring. In the context of this compound, the typical starting materials are (3-chlorophenyl)hydrazine and an ethyl pyruvate derivative. The reaction is catalyzed by acid and involves the cyclization of an arylhydrazone intermediate.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Fischer indole synthesis is producing a mixture of isomers. How can I favor the formation of the desired 4-chloro isomer over the 6-chloro isomer?
Answer: This is the most common challenge when using a meta-substituted phenylhydrazine. The cyclization of the hydrazone intermediate can proceed in two directions, leading to the formation of both 4- and 6-chloroindole constitutional isomers.
Causality: The regioselectivity of the Fischer indole synthesis with meta-substituted phenylhydrazines is influenced by both electronic and steric factors, as well as the reaction conditions.[2] Generally, electron-donating groups on the phenylhydrazine ring tend to favor the formation of the 6-substituted indole, while electron-withdrawing groups, such as chlorine, can lead to mixtures or a preference for the 4-substituted isomer under certain conditions.[2] The choice of acid catalyst and reaction temperature can also significantly impact the isomer ratio.[3]
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is a common choice, but others like zinc chloride (ZnCl₂), or milder acids like acetic acid should be tested.[1][4] | The acidity and coordinating ability of the catalyst can influence the transition state of the[2][2]-sigmatropic rearrangement, thereby affecting the regioselectivity.[3] |
| Temperature | Optimize the reaction temperature. Start with milder conditions (e.g., 80-100 °C) and gradually increase if the reaction is slow. | Higher temperatures can sometimes overcome the activation energy barrier for the formation of the thermodynamically more stable isomer, but can also lead to decomposition. |
| Solvent | While often run neat in the acid catalyst (e.g., PPA), co-solvents can be explored. | The polarity of the solvent can influence the stability of the intermediates and transition states. |
Experimental Protocol for Isomer Separation: If a mixture of isomers is unavoidable, purification by column chromatography is the most effective method.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective. The polarity difference between the 4- and 6-chloro isomers is often sufficient for separation, although it may require careful optimization of the solvent gradient.
Question 2: I am observing significant amounts of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of tar is a common issue in Fischer indole syntheses, especially when using strong acids and high temperatures.
Causality: This is often due to the thermal decomposition of the arylhydrazone intermediate or the product itself.[5] Polyphosphoric acid (PPA), while an effective catalyst, can also promote side reactions like sulfonation or other intermolecular condensations at elevated temperatures.[6]
Troubleshooting Guide:
-
Temperature Control: Carefully control the reaction temperature and avoid overheating. Use an oil bath for uniform heating.
-
Reaction Time: Monitor the reaction progress by TLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to harsh conditions.
-
Acid Choice: Consider using a milder Lewis acid like ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid (p-TSA) which may require a higher boiling point solvent but can reduce charring.[1]
Question 3: My reaction has stalled, and I have a low yield of the desired product along with unreacted starting material. What could be the issue?
Answer: Incomplete conversion can be due to several factors, including catalyst deactivation or insufficient reaction conditions.
Causality: The Fischer indole synthesis releases ammonia as a byproduct, which can neutralize the acid catalyst, effectively quenching the reaction.[4] Water present in the starting materials or solvent can also hydrolyze the catalyst or intermediates.
Troubleshooting Guide:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
-
Catalyst Loading: It may be necessary to use a stoichiometric excess of the acid catalyst to counteract its neutralization by ammonia.
-
Stepwise Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain its activity.
Part 2: Troubleshooting the Reissert Indole Synthesis
The Reissert indole synthesis offers an alternative route, typically starting from 2-chloro-6-nitrotoluene. The key steps involve condensation with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl (2-chloro-6-nitrophenyl)pyruvate.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: The reduction of the nitro group in my Reissert synthesis is problematic, leading to a complex mixture of products. What are the likely side reactions?
Answer: The reductive cyclization is a critical step where several side reactions can occur, especially with a substituted nitroarene.
Causality: The reduction of the nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. These intermediates can be reactive and may undergo side reactions if they do not cyclize efficiently.
Potential Side Reactions and Byproducts:
-
Incomplete Reduction: The reduction may stop at the nitroso or hydroxylamine stage, which can then lead to the formation of dimeric azo or azoxy compounds.
-
Over-reduction: The indole ring itself can be reduced to an indoline under certain conditions.
-
Dehalogenation: Reductive cleavage of the C-Cl bond can occur, leading to the formation of ethyl indole-2-carboxylate as a byproduct.[7]
-
Formation of N-oxides: Incomplete reduction can sometimes lead to the formation of indole-N-oxide derivatives.[8]
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Reducing Agent | A variety of reducing agents can be used, including zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., Pd/C).[9] The choice of reducing agent can significantly impact the outcome. Iron in acetic acid is often a reliable choice for this transformation. | Different reducing agents have varying reactivities and selectivities. Catalytic hydrogenation may be more prone to causing dehalogenation. |
| Reaction Conditions | Maintain a controlled temperature, as some reduction reactions can be exothermic. Ensure efficient stirring to keep the reducing agent suspended. | Poor temperature control can lead to runaway reactions and the formation of byproducts. |
| pH Control | The pH of the reaction medium can influence the reduction pathway and the stability of intermediates. | Acidic conditions are generally required for the cyclization step. |
Question 2: I am experiencing low yields in the initial condensation of 2-chloro-6-nitrotoluene with diethyl oxalate. How can I improve this step?
Answer: This Claisen condensation requires a strong base to deprotonate the methyl group of the nitrotoluene, which is activated by the ortho-nitro group.
Causality: Incomplete deprotonation or side reactions involving the strong base can lead to low yields. The choice of base and solvent is critical.
Troubleshooting Guide:
-
Base Selection: Potassium ethoxide is generally more effective than sodium ethoxide for this condensation.[3] The base should be freshly prepared or of high quality.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the strong base. Use anhydrous ethanol and ensure all glassware is flame-dried.
-
Temperature: The reaction is typically run at or below room temperature to minimize side reactions.
Question 3: How can I effectively purify the final product, this compound, from the reaction mixture?
Answer: Purification typically involves an aqueous workup followed by crystallization or chromatography.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, the mixture is typically poured into water or ice-water to precipitate the crude product. This is followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.
-
Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography using a hexane/ethyl acetate gradient is a reliable method to separate the desired product from byproducts.
Visualizing Reaction Pathways and Troubleshooting
To better understand the key transformations and potential pitfalls, the following diagrams illustrate the reaction mechanisms and a troubleshooting workflow.
Reaction Mechanisms
Caption: Fischer Indole Synthesis Pathway for 4-Chloroindole.
Caption: Reissert Indole Synthesis Pathway and Potential Side Reactions.
Troubleshooting Workflow
Caption: A General Troubleshooting Workflow for Synthesis Issues.
References
- 1. Reissert Indole Synthesis [drugfuture.com]
- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. hub.hku.hk [hub.hku.hk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4-chloro-1H-indole-2-carboxylate by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of Ethyl 4-chloro-1H-indole-2-carboxylate. As a moderately polar heterocyclic compound, its successful isolation requires a nuanced understanding of chromatographic principles to overcome common challenges like co-elution with impurities and peak tailing. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just protocols, but the underlying scientific reasoning to empower your decision-making process in the lab.
Part 1: Foundational Principles & Method Setup
This section addresses the most critical initial choices: the selection of your stationary and mobile phases. Getting this right from the start, based on preliminary Thin-Layer Chromatography (TLC), is paramount for an efficient purification.
Q1: What are the optimal stationary and mobile phases for purifying this compound?
Answer:
For a molecule with the structural features of this compound (an aromatic indole core, an ester, and a halogen), the most effective and economical choice for preparative scale purification is Normal-Phase Chromatography .
-
Stationary Phase: Standard silica gel (SiO₂, 60 Å pore size, 230-400 mesh) is the industry standard and the recommended choice. Its polar surface, rich in silanol groups (Si-OH), effectively interacts with the polar functionalities of your molecule—specifically the indole N-H proton and the carbonyl group of the ethyl ester—providing the necessary retention for separation from non-polar impurities.[1]
-
Mobile Phase (Eluent): A binary solvent system of Hexanes and Ethyl Acetate (EtOAc) is ideal. Hexane acts as the non-polar "weak" solvent, while ethyl acetate is the polar "strong" solvent that elutes the compound. The key is to find the right ratio.
Expert Insight: The goal is to achieve a Retention Factor (Rf) for your target compound between 0.20 and 0.35 on a TLC plate. This Rf range ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front (poor separation) or requiring excessive solvent (band broadening and long run times).[2]
Workflow for Initial TLC Screening:
-
Prepare several small TLC developing chambers.
-
Create a stock solution of your crude reaction mixture in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the crude mixture on multiple TLC plates.
-
Run each plate in a different Hexane:EtOAc solvent system.
-
Visualize the plates under UV light (254 nm).
-
Identify the solvent system that gives your product an Rf value in the optimal 0.20-0.35 range.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| % Ethyl Acetate in Hexanes | Expected Rf Range | Observation & Next Step |
| 10% (9:1 Hex:EtOAc) | 0.0 - 0.15 | Compound is highly retained. Increase polarity. |
| 20% (4:1 Hex:EtOAc) | 0.15 - 0.40 | Likely the optimal range. Fine-tune from here. |
| 30% (7:3 Hex:EtOAc) | 0.40 - 0.65 | Compound has low retention. Decrease polarity. |
| 50% (1:1 Hex:EtOAc) | > 0.70 | Compound elutes near the solvent front. Drastically decrease polarity. |
Part 2: Troubleshooting Common Purification Failures
Even with a good starting point, challenges can arise. This section tackles the most frequent problems encountered during the column chromatography of indole derivatives.
Q2: My compound and a key impurity have very similar Rf values and are co-eluting. How can I improve the separation?
Answer:
This is a classic resolution problem. When two compounds travel at nearly the same speed, you need to alter the chromatographic conditions to better exploit any subtle differences in their polarity or structure.
Causality: Poor separation (low resolution) occurs when the selectivity of the system is insufficient. This can be due to an eluent that is too strong (pushing everything through quickly) or a column that is poorly packed or overloaded.
Troubleshooting Protocol:
-
Reduce Eluent Strength: If your product Rf is at the high end of the optimal range (~0.35), decrease the percentage of ethyl acetate by 5-10%. This will increase the retention of both compounds on the silica, exaggerating small polarity differences and improving separation.[2]
-
Check for Overloading: Loading too much crude material onto the column is a common mistake. A saturated column cannot perform an effective separation, leading to broad, overlapping bands.
-
Rule of Thumb: For flash chromatography, a reasonable starting point is a 1:30 to 1:50 mass ratio of crude product to silica gel. For very difficult separations, this may need to be increased to 1:100 or more.
-
-
Ensure Proper Column Packing: An improperly packed column contains channels or cracks, allowing the sample to travel unevenly, which ruins separation. Always pack your column as a slurry and ensure a flat, level bed of silica before loading your sample.[3]
-
Consider a Gradient Elution: If an isocratic (single solvent mixture) elution fails, a gradient elution is a powerful tool. You start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity (increase the % of ethyl acetate) to elute your product, leaving more polar impurities behind.
Experimental Workflow: Gradient Elution
Caption: Workflow for a stepwise gradient elution.
Q3: The spots for my compound are streaking on the TLC plate and the column fractions are showing significant peak tailing. What is causing this?
Answer:
This is the single most common issue when purifying nitrogen-containing heterocycles like indoles on silica gel. The cause is almost always an undesirable secondary interaction between your compound and the stationary phase.
Causality & Mechanism: Silica gel is not perfectly inert; its surface is covered with acidic silanol groups (Si-OH). The lone pair of electrons on the indole nitrogen can form a strong hydrogen bond or have an acid-base interaction with these silanol sites.[4][5] This strong, non-ideal interaction causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a "tail".
Caption: Ideal vs. non-ideal interactions on a silica surface.
Troubleshooting Protocol: Mobile Phase Modification
The solution is to add a small amount of a modifier to your eluent to "cap" the active silanol sites and ensure your compound interacts in a more uniform manner.
-
For Neutral/Basic Compounds (like many indoles): Add 0.1 - 1% Triethylamine (NEt₃) to your Hexane/EtOAc mobile phase. The basic triethylamine will preferentially bind to the acidic silanol sites, preventing your indole from interacting with them.
-
For Acidic Compounds: If your indole had an acidic functional group (which this compound does not), you would add 0.1 - 1% Acetic Acid (AcOH) . This protonates the compound, reducing its interaction with the silica.[6][7]
Step-by-Step Implementation:
-
Prepare your optimal Hexane:EtOAc eluent identified from TLC.
-
To 1 liter of this eluent, add 1 mL of Triethylamine (for a 0.1% solution).
-
Mix thoroughly.
-
Use this modified eluent to run a new TLC plate. You should observe a significant reduction in streaking and a slight increase in the Rf value.
-
Use this same modified eluent to pack and run your column.
Q4: My yield is very low and I suspect the compound is not coming off the column at all. What should I do?
Answer:
This alarming situation suggests one of two possibilities: your compound is irreversibly adsorbed onto the silica, or it is decomposing on the acidic stationary phase.
Causality:
-
Irreversible Adsorption: If the compound is extremely polar, the chosen eluent may simply be too weak to wash it off the column.
-
Degradation: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules. While many indoles are robust, this possibility should always be considered.[6][8]
Troubleshooting Protocol:
-
Perform a "Methanol Purge": After you have finished collecting fractions where you expect your product, switch the eluent to 100% Methanol or a 9:1 Dichloromethane:Methanol mixture. These highly polar solvents will strip almost everything off the column.[6] Collect these "purge" fractions and analyze them by TLC. If your product is present here, it means your primary eluent was not polar enough.
-
Test for Stability with a 2D TLC: This is a definitive test to see if your compound degrades on silica.
-
Step A: Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Step B: Develop the plate in your chosen eluent.
-
Step C: Remove the plate, let it dry completely, and then rotate it 90 degrees counter-clockwise.
-
Step D: Develop the plate again in the same eluent.
-
Analysis: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If you see new spots that are not on this diagonal, it indicates that your compound decomposed during the first elution and subsequent time spent on the silica.[6]
-
-
Deactivate the Silica: If you confirm instability, you can deactivate the silica gel before packing the column. Stir the silica gel slurry for 30 minutes in your eluent that contains 1% Triethylamine before pouring it into the column. This pre-treats the acidic sites.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Wet Slurry Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a separate beaker, measure the required amount of silica gel (e.g., 50g for 1g of crude material).
-
Add your starting, least polar eluent (e.g., 10% EtOAc in Hexanes) to the silica gel to create a smooth, pourable slurry with no clumps.
-
Pour the slurry into the column in one continuous motion. Use a funnel to help.
-
Gently tap the side of the column to help the silica settle into a uniform bed.
-
Open the stopcock and use a small amount of air pressure to push the excess solvent through until the solvent level is just above the top of the silica bed. Never let the silica run dry.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.
SOP 2: Sample Loading
-
Wet Loading (Recommended for good solubility):
-
Dissolve your crude product in the absolute minimum amount of your eluent or a slightly more polar solvent like dichloromethane (DCM).
-
Use a pipette to carefully apply the concentrated sample solution evenly onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb fully into the silica bed.
-
Carefully add fresh eluent to begin the chromatography.
-
-
Dry Loading (For poor solubility or better resolution):
-
Dissolve your crude product in a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully pour this powder onto the top layer of sand in your packed column.
-
Carefully add fresh eluent to begin the chromatography.[3]
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
Troubleshooting low yields in the Fischer indole synthesis of carboxylates
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when synthesizing indole scaffolds bearing carboxylate groups. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven experience to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to synthesize an indole-2-carboxylate from an arylhydrazine and a pyruvate derivative, but my yields are consistently low. What is the most likely cause?
This is the most common challenge encountered when applying the Fischer synthesis to α-keto acids or esters like pyruvic acid. The low yield is often rooted in the electronic properties of the starting material.
Causality Explained: The carboxylate group (or its ester form) is strongly electron-withdrawing. This characteristic destabilizes the key transition state in the reaction mechanism. The core of the Fischer synthesis is a[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[2][3][4] For this rearrangement to proceed efficiently, the aniline ring needs to be electron-rich enough to attack the imine carbon.[5] An electron-withdrawing group, such as a carboxylate, attached to the forming indole's 2-position, deactivates the system and increases the activation energy for this critical bond-forming step, thus hindering the reaction and reducing yields.[6] In fact, the very first reported synthesis of 1-methyl-2-indolecarboxylic acid by Fischer and Jourdan in 1883 only achieved a 5% yield.[7]
Q2: My reaction is failing to start, or I see a lot of unreacted starting material. What should I check first?
If the reaction fails to initiate, the problem likely lies in the first step: the formation of the phenylhydrazone intermediate.
Troubleshooting Steps:
-
Purity of Arylhydrazine: Arylhydrazines are prone to oxidation and can degrade upon storage. Impurities can significantly inhibit the reaction. It is highly recommended to use freshly distilled or purified phenylhydrazine. Using the hydrochloride salt of the hydrazine, which is often more stable, is a reliable alternative.[8]
-
Hydrazone Formation Conditions: The condensation to form the hydrazone is an equilibrium process.[5]
-
Catalyst: This step is typically acid-catalyzed. A small amount of acetic acid often suffices.
-
Water Removal: The reaction produces water. While not always necessary, in stubborn cases, removing water (e.g., with a Dean-Stark trap) can drive the equilibrium toward the hydrazone product.
-
Pre-formation: Consider pre-forming and isolating the phenylhydrazone before proceeding with the cyclization step. This allows you to confirm its formation and purity, simplifying the troubleshooting of the main cyclization reaction.[7][8]
-
Q3: My reaction turns into a dark, tarry mess with very little identifiable product. How can I prevent this decomposition?
The formation of tar is a classic sign that the reaction conditions are too harsh, causing polymerization and decomposition of the starting materials, intermediates, or the indole product itself.
Core Issue: The Fischer indole synthesis often requires elevated temperatures and strong acids, a combination that can easily lead to degradation, especially with sensitive substrates.[9]
Optimization Strategies:
-
Acid Catalyst Choice: The "choice of acid catalyst is very important."[10] While strong acids like polyphosphoric acid (PPA) or sulfuric acid are effective, they can also promote side reactions. Consider switching to a milder Brønsted acid like p-toluenesulfonic acid (p-TSA) or using a Lewis acid like zinc chloride (ZnCl₂), which can sometimes offer better results under less corrosive conditions.[3][4][11] Acetic acid can function as both a solvent and a mild catalyst, preventing some degradation.[8]
-
Temperature Control: Empirically determine the lowest temperature at which the reaction proceeds at a reasonable rate. Overheating is a primary cause of tar formation.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for the Fischer indole synthesis.[12][13] It allows for rapid, uniform heating to a precise temperature, significantly reducing reaction times from hours to minutes.[14] This rapid heating minimizes the time your sensitive molecules are exposed to high temperatures, often leading to cleaner reactions and higher yields.[12][13]
Technical Deep Dive & Protocols
Q4: Should I use an α-keto acid (like pyruvic acid) or its corresponding ester (like ethyl pyruvate) as the starting carbonyl compound?
This is a critical decision that significantly impacts the reaction's success. While using the free acid is possible, using an ester is generally the superior strategy for synthesizing indole-2-carboxylates.
The free carboxylic acid introduces two main complications:
-
Acidity: The acidic proton can interfere with the acid catalyst, complicating the reaction mechanism.
-
Decarboxylation: The final indole-2-carboxylic acid product is susceptible to losing CO₂ under the hot, acidic conditions of the reaction, which directly reduces the yield of the desired product.[7][15]
Using an ester mitigates these issues. The ester group is less acidic and also protects the carboxylate functionality from decarboxylation during the cyclization. The final product is an indole-2-carboxylate ester, which can then be hydrolyzed to the carboxylic acid in a separate, high-yielding step under controlled (typically basic) conditions.
Data Summary: Comparison of Starting Materials
| Feature | α-Keto Acid (e.g., Pyruvic Acid) | α-Keto Ester (e.g., Ethyl Pyruvate) |
| Reactivity | High, but prone to side reactions. | Generally cleaner reactions. |
| Side Reactions | High risk of decarboxylation under reaction conditions.[7][15] | Decarboxylation is prevented. |
| Handling | Can be less stable. | More stable and easier to handle. |
| Workup | Can be more complex due to acidity. | Standard extraction procedures. |
| Post-Reaction Step | None required. | Requires a separate hydrolysis step to yield the carboxylic acid. |
| Overall Yield | Often lower due to side reactions. | Generally higher and more reliable. |
Q5: What is the best acid catalyst for my system? How do I choose?
There is no single "best" catalyst; the optimal choice depends on the specific reactivity of your arylhydrazine and carbonyl substrates.[4] The key is to match the acid strength to the electronic demands of your substrates. For carboxylate synthesis, where the system is electronically deactivated, a systematic screen is often necessary.
Table of Common Acid Catalysts
| Catalyst Type | Examples | Strength | Typical Use & Comments |
| Brønsted Acids | H₂SO₄, HCl, p-TSA | Strong to Moderate | Widely used. p-TSA is often a good starting point as it is milder than H₂SO₄.[3][11] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Varies | Very common and effective.[3][7][11] ZnCl₂ is a workhorse catalyst for this reaction. Can be hygroscopic. |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Strong | Acts as both catalyst and solvent. Very effective but can lead to decomposition at high temperatures.[7][11] |
| Solvent/Catalyst | Acetic Acid (AcOH) | Mild | Good for sensitive substrates where stronger acids cause decomposition. Can be used as the reaction solvent.[7][8] |
Visualized Workflows and Mechanisms
Core Reaction Mechanism
The diagram below outlines the accepted mechanism for the Fischer Indole Synthesis. The critical, often rate-limiting, step for carboxylate synthesis is the[1][1]-sigmatropic rearrangement.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the issue. Start at the top and systematically evaluate each potential problem area.
Experimental Protocols
Protocol 1: Standard Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate
This protocol uses an esterified starting material and a common Lewis acid catalyst.
Materials:
-
(4-Hydrazinophenyl)benzoic acid hydrochloride
-
Ethyl pyruvate
-
Zinc chloride (ZnCl₂), anhydrous
-
Ethanol, absolute
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, suspend (4-hydrazinophenyl)benzoic acid hydrochloride (1.0 eq) in absolute ethanol. Add ethyl pyruvate (1.1 eq).
-
Heat the mixture to reflux for 1-2 hours. The formation of the hydrazone can be monitored by TLC or LC-MS.
-
Cyclization: Once hydrazone formation is complete, cool the mixture slightly and add anhydrous zinc chloride (2.0 eq) portion-wise. Caution: The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the hydrazone intermediate by TLC.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a beaker of ice-water and stir until the initial solid mass breaks up.
-
Neutralize the mixture carefully with an aqueous solution of sodium bicarbonate or ammonia.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired ethyl indole-2-carboxylate.
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol demonstrates the speed and efficiency of microwave heating for a classic Fischer synthesis.[12]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic to 1.0 eq, can act as solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine phenylhydrazine and cyclohexanone.
-
Add p-TSA. If performing solvent-free, enough p-TSA is used to create a stirrable slurry. Alternatively, a high-boiling polar solvent like DMF can be used.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-20 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Workup: After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., aq. NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify by chromatography or recrystallization. A study reported a 91% yield for this reaction in 3 minutes using p-TSA under microwave irradiation.[12]
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. chimia.ch [chimia.ch]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Ethyl 4-chloro-1H-indole-2-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Ethyl 4-chloro-1H-indole-2-carboxylate via recrystallization. It offers a combination of theoretical principles, step-by-step protocols, and troubleshooting advice to ensure the successful isolation of this key synthetic intermediate.
Introduction
This compound is a vital building block in the synthesis of various pharmacologically active compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Recrystallization is a powerful and economical technique for purifying solid organic compounds based on differences in their solubility.[1][2] This process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[1][2] For this compound, a pale-yellow solid with a melting point of 168-170°C, suitable solvents often include alcohols like ethanol or methanol, and esters such as ethyl acetate.[4] Sometimes, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be necessary to achieve the desired solubility profile.[5]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[6] This is often due to a highly concentrated solution or the presence of impurities that depress the melting point. To resolve this, try redissolving the oil by heating the solution and adding a small amount of additional solvent.[6][7] Slow cooling can also promote crystal formation over oiling.[8]
Q3: I have a very low yield after recrystallization. What are the common causes?
A3: A low yield can result from several factors:
-
Using too much solvent: This is the most frequent cause, as it prevents the solution from becoming saturated upon cooling.[8][9]
-
Premature crystallization: If crystals form too quickly during hot filtration, product can be lost.[6][10]
-
Washing with a solvent that is not ice-cold: This can redissolve some of your purified product.[9]
Q4: How can I remove colored impurities from my sample?
A4: If your crude this compound has a noticeable color, this often indicates the presence of high molecular weight, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step. However, be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[7]
Gold Standard Recrystallization Protocol
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
Solvent Selection
The choice of solvent is critical for a successful recrystallization.[2] The following table summarizes potential solvents and their properties for this application.
| Solvent | Boiling Point (°C) | Properties |
| Ethanol | 78 | Good solubility at high temperatures, lower at room temperature. |
| Methanol | 65 | Similar to ethanol, but more volatile. |
| Ethyl Acetate | 77 | A good option for compounds with moderate polarity. |
| Toluene | 111 | Higher boiling point, may be suitable for less soluble compounds. |
| Hexane | 69 | Often used as an anti-solvent in mixed solvent systems. |
Experimental Workflow
Diagram of the Recrystallization Workflow
Caption: A schematic of the key steps in the recrystallization process.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[11]
-
Hot Gravity Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization in the funnel.[10]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Rushing this step can trap impurities within the crystal lattice.[11]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 20 minutes to maximize the yield of crystals.[11]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven. The purity of the final product can be assessed by its melting point and spectroscopic methods.[9]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Probable Cause(s) | Recommended Corrective Action(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated.[8] | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.[8] |
| Crystals form too quickly in the funnel during hot filtration | The solution is cooling too rapidly.[6] | - Use a stemless funnel.- Pre-heat the funnel and filter paper.- Add a slight excess of hot solvent before filtering and then evaporate the excess.[6][10] |
| The final product is still colored | - The activated charcoal step was omitted or insufficient charcoal was used.- The colored impurity has similar solubility to the product. | - Repeat the recrystallization, including the activated charcoal step.- Consider an alternative purification method, such as column chromatography. |
| The melting point of the purified product is broad or depressed | The product is still impure or wet. | - Ensure the crystals are completely dry.- Repeat the recrystallization process, paying close attention to slow cooling and proper washing. |
Diagram of the Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization problems.
Synthesis and Potential Impurities
This compound is typically synthesized via Fischer indole synthesis or other related methods.[12] A common synthetic route involves the reaction of 2-chloro-6-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[13] Potential impurities arising from this synthesis could include unreacted starting materials, intermediates, and by-products from side reactions. In some syntheses of related indole compounds, process-related impurities can be challenging to remove. Therefore, an effective recrystallization is crucial for obtaining a high-purity final product.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [wiredchemist.com]
- 4. Ethyl-4-Chloroindole-2-Carboxylate CAS#: 53590-46-8 [amp.chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for the N-alkylation of substituted indole-2-carboxylates
Welcome to the technical support center for the N-alkylation of substituted indole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this pivotal chemical transformation. The presence of the electron-withdrawing carboxylate group at the C2 position significantly influences the reactivity of the indole core, presenting unique challenges and opportunities for optimization.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, offering explanations grounded in chemical principles and providing actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing significant consumption of my starting indole-2-carboxylate, resulting in very low yields of the N-alkylated product. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a common hurdle and can often be traced back to several key factors related to the deprotonation of the indole nitrogen and the reactivity of the alkylating agent.
-
Inadequate Base Strength or Solubility: The C2-carboxylate group increases the acidity of the N-H proton compared to unsubstituted indoles, making deprotonation easier. However, an inappropriate choice of base can still lead to an incomplete reaction.
-
Causality: Strong bases like sodium hydride (NaH) are highly effective for deprotonating the indole nitrogen to form the nucleophilic indolide anion.[1][2] However, if the base is old, has been improperly stored, or is not sufficiently dispersed in the reaction medium, its reactivity will be compromised. Weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions or the use of a phase-transfer catalyst to be effective.[3]
-
Solutions:
-
Verify Base Activity: Use freshly opened or properly stored NaH. Ensure the mineral oil is washed away with a dry, inert solvent like hexane before use if a high concentration is required.
-
Increase Base Equivalents: While a slight excess (1.1-1.2 equivalents) of the base is standard, increasing it to 1.5 equivalents might be necessary if you suspect partial deactivation.
-
Change the Base: If using a weaker base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger base like NaH or potassium tert-butoxide (KOtBu).
-
Improve Solubility: Ensure your solvent is anhydrous. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices as they help to dissolve the indole and the resulting indolide salt.[1]
-
-
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical for the success of the Sₙ2 reaction.
-
Causality: The reactivity of alkyl halides follows the order I > Br > Cl. Alkyl chlorides are often poor electrophiles in this context and may require the addition of a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide.
-
Solutions:
-
Use a More Reactive Alkyl Halide: If possible, switch from an alkyl chloride to the corresponding bromide or iodide.
-
Add an Iodide Source: If you must use an alkyl chloride or bromide, add 0.1 equivalents of NaI or KI to your reaction mixture.
-
Consider Alternative Alkylating Agents: For challenging substrates, consider using more reactive alkylating agents like alkyl triflates.
-
-
-
Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Causality: While many N-alkylations proceed at room temperature after the initial deprotonation, some less reactive combinations of substrates require heating.
-
Solutions:
-
Increase the Temperature: After the initial deprotonation step (often at 0 °C to room temperature), gradually heat the reaction mixture. Temperatures of 50-80 °C are often effective.[1] Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
-
Issue 2: Competing C3-Alkylation
Question: My reaction is producing a significant amount of the C3-alkylated isomer alongside my desired N-alkylated product. How can I improve the N-selectivity?
Answer: The competition between N- and C3-alkylation is a classic challenge in indole chemistry. The C3 position is often highly nucleophilic, and the regioselectivity is a delicate balance of the reaction conditions.[4]
-
Incomplete Deprotonation: This is a primary driver for C3-alkylation.
-
Causality: If the indole N-H is not fully deprotonated, the neutral indole can act as a nucleophile. In this state, the C3 position is often more nucleophilic than the nitrogen, leading to the undesired isomer. Complete formation of the indolide anion strongly favors N-alkylation.[1]
-
Solutions:
-
Ensure Complete Deprotonation: Use a sufficiently strong base (e.g., NaH) and allow adequate time for the deprotonation to complete before adding the alkylating agent. You should observe the cessation of hydrogen gas evolution when using NaH.
-
Choice of Solvent: Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation by effectively solvating the cation of the base and promoting the formation of a "naked" and highly reactive indolide anion.[5]
-
-
-
Nature of the Counter-ion and Solvent: The association between the indolide anion and the metal counter-ion can influence the nucleophilicity of the nitrogen versus the C3 position.
-
Causality: In less polar solvents like THF, the sodium or potassium counter-ion can coordinate more tightly to the nitrogen atom, sterically hindering it and making the C3 position a more accessible site for attack.
-
Solutions:
-
Solvent Selection: Switching from THF to a more polar solvent like DMF can disrupt this ion pairing and increase the rate of N-alkylation.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can effectively shuttle the indolide anion into the organic phase, free from tight ion pairing, thus promoting N-alkylation.[6]
-
-
Issue 3: Decomposition of Starting Material or Product
Question: I am observing the formation of multiple unidentifiable side products and a decrease in the overall mass balance. What could be causing this decomposition?
Answer: Decomposition can arise from the instability of the starting materials or products under the reaction conditions, particularly with strong bases and elevated temperatures.
-
Base-Induced Hydrolysis of the Ester: The carboxylate group is susceptible to hydrolysis under basic conditions, especially if water is present.
-
Causality: Strong bases like NaH can react with any trace water to form NaOH, which can then hydrolyze the ester to the corresponding carboxylic acid. This can be a particular issue if the reaction is heated for an extended period.
-
Solutions:
-
Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).
-
Control Reaction Time and Temperature: Monitor the reaction closely and work it up as soon as the starting material is consumed. Avoid unnecessarily high temperatures or prolonged reaction times.
-
Alternative Methods: For particularly sensitive substrates, consider milder, non-basic methods like the Mitsunobu reaction.[7][8]
-
-
-
Instability in the Presence of Strong Base: Some substituted indoles may have functional groups that are not compatible with strong bases.
-
Causality: Functional groups such as other esters, ketones, or nitro groups on the indole ring or the alkylating agent can undergo side reactions in the presence of strong bases.
-
Solutions:
-
Use a Weaker Base: If compatible with the required N-alkylation, switch to a milder base like K₂CO₃ or an organic base like DBU.
-
Protect Sensitive Functional Groups: If necessary, protect incompatible functional groups before the alkylation and deprotect them in a subsequent step.
-
Consider Catalytic Methods: Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, can often be performed under milder basic conditions.[9][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base and solvent combination for the N-alkylation of indole-2-carboxylates?
For general applications, sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is a robust and widely used system.[1] The C2-ester group enhances the acidity of the N-H proton, making deprotonation with NaH efficient. DMF is excellent at solvating the resulting sodium indolide, which promotes selective N-alkylation.
Q2: My indole-2-carboxylate is very electron-deficient and unreactive. What alternative methods can I try?
For electron-deficient indoles, you may need more specialized techniques:
-
Ullmann Condensation: This copper-catalyzed reaction is effective for the N-arylation of indoles with aryl halides and can be adapted for alkylation, though it often requires higher temperatures.[11][12]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly versatile and tolerant of a wide range of functional groups. It can be an excellent choice for complex substrates.[13][14]
-
Mitsunobu Reaction: This method avoids the use of a strong base and is ideal for substrates with base-sensitive functional groups. It involves reacting the indole with an alcohol in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[7][8]
Q3: Can I use alcohols directly as alkylating agents?
Yes, direct alkylation with alcohols is possible through methods like the Mitsunobu reaction as described above. Another approach is the "borrowing hydrogen" strategy, which typically uses a transition metal catalyst (e.g., nickel) to temporarily oxidize the alcohol to an aldehyde, which then undergoes a reductive amination with the indole.[15][16]
Q4: How can I achieve N-alkylation with a secondary alkyl halide?
N-alkylation with secondary alkyl halides is challenging due to competing E2 elimination reactions, especially with strong, sterically hindered bases. To favor substitution:
-
Use a less hindered base.
-
Employ milder reaction conditions.
-
Consider alternative methods like the Mitsunobu reaction with a secondary alcohol, which proceeds via an Sₙ2 mechanism with inversion of stereochemistry.[7]
Q5: What is reductive amination and how can it be applied here?
Reductive amination is a two-step, often one-pot, process where an amine reacts with an aldehyde or ketone to form an imine or enamine, which is then reduced to the corresponding amine.[17][18][19] For indoles, this involves reacting the indole-2-carboxylate with an aldehyde or ketone, often under acidic catalysis to form an intermediate that is then reduced with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[20] This method is particularly useful for introducing more complex alkyl groups.
Data and Protocols
Table 1: Common Conditions for N-Alkylation of Indole-2-carboxylates
| Method | Base/Reagents | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Classical Sₙ2 | NaH (1.1-1.2 eq) | DMF, THF | 0 to 80 | High yield, cost-effective | C3-alkylation, base-sensitive groups |
| Phase-Transfer | K₂CO₃/KOH (aq) | Toluene, DCM | RT to 50 | Mild, avoids strong bases | Catalyst poisoning, slower |
| Mitsunobu | PPh₃, DEAD/DIAD | THF, Dioxane | 0 to RT | Mild, for base-sensitive substrates | Stoichiometric byproducts |
| Buchwald-Hartwig | Pd catalyst, ligand | Toluene, Dioxane | 80 to 110 | Broad scope, functional group tolerance | Catalyst cost, ligand sensitivity |
| Reductive Amination | Aldehyde/Ketone, STAB | DCE, THF | RT | Access to diverse alkyl groups | Requires carbonyl compound |
General Protocol for N-Alkylation using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted indole-2-carboxylate (1.0 eq.).
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required for less reactive halides.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields in N-alkylation reactions.
N- vs. C3-Alkylation Mechanistic Pathways
Caption: Competing pathways for N- versus C3-alkylation of indoles.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Regioselective Functionalization of Indole-2-Carboxylates
Welcome to the technical support center for the regioselective functionalization of indole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this important heterocyclic scaffold. Indole-2-carboxylates are crucial building blocks in the synthesis of a wide array of biologically active molecules and natural products.[1][2] However, achieving regioselectivity in their functionalization presents significant challenges due to the nuanced reactivity of the indole ring system.[3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of indole-2-carboxylates so challenging?
A1: The indole nucleus possesses multiple reactive sites with subtle differences in their activation barriers.[3] The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring.[5]
-
Inherent Reactivity: The C3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution.[3] When the C3 position is unsubstituted, functionalization often occurs there preferentially.[3]
-
The Role of the Carboxylate Group: The C2-carboxylate group is an electron-withdrawing group, which deactivates the pyrrole ring, particularly the C3 position, towards electrophilic attack. However, it can also act as a directing group in certain metal-catalyzed reactions.
-
Competition between C-H Bonds: The indole scaffold has six C-H bonds that can potentially be functionalized.[3] The C-H bonds on the pyrrole ring (C3) are generally more reactive than those on the benzenoid ring (C4, C5, C6, C7).[3] Distinguishing between the less reactive C4-C7 positions on the benzene core is a significant synthetic hurdle.[3][4]
Q2: My reaction is yielding a mixture of N-alkylated and C3-alkylated products. How can I favor N-alkylation?
A2: The competition between N-alkylation and C3-alkylation is a common issue. The choice of base and solvent system is critical in directing the regioselectivity.
-
Base Selection: Stronger bases that can effectively deprotonate the indole nitrogen (pKa ≈ 17 in DMSO) will favor N-alkylation. However, very strong bases can also promote deprotonation at C3. A moderately strong base is often ideal. For instance, using aqueous potassium hydroxide (KOH) in acetone has been shown to be effective for N-alkylation of ethyl indole-2-carboxylate.[6][7] In contrast, using sodium methoxide (NaOMe) in methanol can lead to transesterification instead of N-alkylation.[6][7]
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, increasing the nucleophilicity of the resulting indole anion and favoring N-alkylation. Protic solvents can solvate the indole anion through hydrogen bonding, potentially hindering its reactivity.
-
Protecting Groups: If direct N-alkylation is proving difficult, consider protecting the nitrogen with a suitable group (e.g., Boc, SEM) to block this site, perform the desired C3-functionalization, and then deprotect the nitrogen for subsequent alkylation.
Q3: I am attempting a transition-metal-catalyzed C-H functionalization at the C3 position, but I am observing low yields and catalyst deactivation. What could be the cause?
A3: Low yields and catalyst deactivation in C3-H functionalization of indole-2-carboxylates can stem from several factors.
-
Substrate Inhibition: The indole nitrogen can coordinate to the metal center, potentially inhibiting catalytic activity. The C2-carboxylate group can also chelate with the metal, which can either be beneficial for directing the reaction or detrimental by forming an overly stable, inactive complex.
-
Oxidant and Additives: The choice of oxidant and additives is crucial. For example, in palladium-catalyzed reactions, oxidants like Cu(OAc)₂ or Ag₂CO₃ are often used.[8] The compatibility of these with your specific substrate and catalyst system needs to be carefully evaluated.
-
Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient temperature may not overcome the activation energy for C-H activation, while excessive heat can lead to catalyst decomposition or undesired side reactions.
Q4: How can I achieve functionalization at the less reactive C4-C7 positions of the indole-2-carboxylate ring?
A4: Functionalizing the benzenoid C4-C7 positions is a significant challenge due to their lower intrinsic reactivity compared to the pyrrole ring.[3][4] The most successful strategies rely on directing group-assisted C-H activation.[3][4][9][10][11][12]
-
Directing Groups at N1: Installing a directing group on the indole nitrogen can facilitate functionalization at the C7 position. For example, a pivaloyl group has been used to direct rhodium-catalyzed C7-alkenylation.[3] The bulky nature of the pivaloyl group favors the formation of a six-membered metallacyclic intermediate leading to C7 functionalization over a five-membered one for C2.[3]
-
Directing Groups at C3: A directing group at the C3 position can steer functionalization to the C4 position.[4][9][12] Carbonyl groups like aldehydes, ketones, and amides have proven effective in directing palladium-catalyzed C4-olefination.[3]
-
Transition Metal Catalysis: Iridium-catalyzed C4-H amidation and borylation have been reported, often employing a directing group at the C3 position.[9]
II. Troubleshooting Guides
Problem 1: Poor Regioselectivity in Friedel-Crafts Acylation
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Mixture of 3-, 5-, and 7-acyl derivatives obtained.[1] | Lewis Acid Choice: Different Lewis acids exhibit varying selectivities. AlCl₃ tends to give mixtures, while FeCl₃ can favor C3-acylation.[1] | Screen different Lewis acids (e.g., FeCl₃, ZnCl₂, BF₃·OEt₂). |
| Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the indole substrate. | Experiment with different solvents such as 1,2-dichloroethane, nitrobenzene, or carbon disulfide. | |
| Nature of the Acylating Agent: Highly reactive acyl chlorides (e.g., chloroacetyl chloride) may lead to acylation on the more electron-rich benzene ring.[1] | Consider using a less reactive acylating agent, such as an acid anhydride, in the presence of a suitable catalyst. |
Problem 2: Failure of Fischer Indole Synthesis to Produce the Desired Indole-2-carboxylate
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Reaction fails to proceed or gives byproducts like aniline and 3-methylindole.[13] | Unfavorable Substituents: Electron-donating substituents on the starting carbonyl compound can disfavor the required[1][1]-sigmatropic rearrangement and promote N-N bond cleavage.[13] | If possible, modify the substituents on the phenylhydrazine or the pyruvate derivative to be less electron-donating. |
| Inappropriate Acid Catalyst: Protic acids can sometimes lead to undesired side reactions or decomposition, especially with sensitive substrates.[13][14] | Switch to a Lewis acid catalyst (e.g., ZnCl₂, ZnBr₂) which can improve the efficiency of the cyclization.[13] | |
| Reaction Conditions: The temperature and concentration may not be optimal for the key sigmatropic rearrangement step. | Systematically vary the reaction temperature and concentration. Consider using microwave irradiation to accelerate the reaction.[15] |
Problem 3: Low Yields in Palladium-Catalyzed C-H Arylation at the C2 Position
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of starting material and formation of palladium black. | Catalyst Deactivation: The indole nitrogen may be coordinating to the palladium center, leading to catalyst poisoning. | Add an N-protecting group (e.g., acetyl, SEM) to the indole nitrogen.[3][16] |
| Inefficient Oxidant: The chosen oxidant may not be effectively reoxidizing the Pd(0) to the active Pd(II) species in the catalytic cycle. | Screen different oxidants such as AgOAc, Cu(OAc)₂, or use molecular oxygen as the terminal oxidant.[16] | |
| Ligand Effects: The ligand on the palladium catalyst can significantly influence its reactivity and stability. | Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. |
III. Experimental Protocols
Protocol 1: N-Alkylation of Ethyl Indole-2-carboxylate[6][7]
This protocol describes a general procedure for the N-alkylation of ethyl indole-2-carboxylate.
-
To a solution of ethyl indole-2-carboxylate (1.0 eq) in acetone, add powdered potassium hydroxide (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated indole-2-carboxylate.
Protocol 2: Palladium-Catalyzed C3-H Arylation of N-Acetyl-Indole-2-carboxylate
This protocol is a general guideline for the direct arylation at the C3 position.
-
In a flame-dried Schlenk tube, combine N-acetyl-indole-2-carboxylate (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., DMA, toluene, or dioxane).
-
Heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the C3-arylated product.
IV. Visualizations
Diagram 1: Regioselectivity in Indole Functionalization
Caption: Competing functionalization sites on the indole-2-carboxylate scaffold.
Diagram 2: Troubleshooting Workflow for Low Yield in C-H Functionalization
Caption: A decision-making workflow for troubleshooting low-yielding C-H functionalization reactions.
V. References
-
Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. --INVALID-LINK--
-
Chen, J., et al. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters, 32(1), 245-254. --INVALID-LINK--
-
Collot, V., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2840. --INVALID-LINK--
-
Mąkosza, M., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. European Journal of Medicinal Chemistry, 43(11), 2387-2398. --INVALID-LINK--
-
Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. --INVALID-LINK--
-
Wang, C., et al. (2023). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. Chemistry – A European Journal, 29(15), e202200289. --INVALID-LINK--
-
Mąkosza, M., et al. (2008). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. --INVALID-LINK--
-
Werner, E. W., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron Letters, 58(31), 3019–3022. --INVALID-LINK--
-
Li, Y., et al. (2022). Photoredox Hydroacylative Dearomatization of Indoles with Aromatic Carboxylic Acids. Angewandte Chemie International Edition, 61(19), e202200851. --INVALID-LINK--
-
Organic Chemistry. (2021, January 25). Fischer Indole Synthesis Mechanism. YouTube. --INVALID-LINK--
-
Zhang, Q., et al. (2022). C–H carboxylation of indoles at the C‐2 position and those related to this study. Chinese Journal of Chemistry, 40(7), 835-844. --INVALID-LINK--
-
Leitch, J. A., & Frost, C. G. (2018). C4–H indole functionalisation: precedent and prospects. Organic & Biomolecular Chemistry, 16(21), 3896–3907. --INVALID-LINK--
-
G. G. D. (2018). Gold‐Catalyzed Functionalization Reactions of Indole. Scilit. --INVALID-LINK--
-
SWAYAM Prabha IIT Madras Channels. (2021, February 17). Indole synthesis, reactions and applications. YouTube. --INVALID-LINK--
-
Reddy, R. S., et al. (2015). Palladium-Catalyzed Annulation of Allenes with Indole-2-carboxylic Acid Derivatives: Synthesis of Indolo[2,3-c]pyrane-1-ones via Ar–I Reactivity or C–H Functionalization. The Journal of Organic Chemistry, 80(21), 10692–10704. --INVALID-LINK--
-
Shah, T. A., & Punniyamurthy, T. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13783-13811. --INVALID-LINK--
-
Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2235–2248. --INVALID-LINK--
-
Kaldas, S. J., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2864–2866. --INVALID-LINK--
-
Leitch, J. A., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5062–5073. --INVALID-LINK--
-
Kaldas, S. J., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. ElectronicsAndBooks. --INVALID-LINK--
-
Leitch, J. A., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5062–5073. --INVALID-LINK--
-
Smith, C. R., et al. (2022). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications, 13(1), 748. --INVALID-LINK--
-
O'Brien, A. G., et al. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. The Journal of Organic Chemistry, 83(16), 8926–8935. --INVALID-LINK--
-
Kaldas, S. J., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2864–2866. --INVALID-LINK--
-
Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. --INVALID-LINK--
-
Shah, T. A., & Punniyamurthy, T. (2021). Transition metal-Catalyzed C-H Functionalizations of Indoles. ResearchGate. --INVALID-LINK--
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5976–5985. --INVALID-LINK--
-
Ackermann, L., et al. (2017). Cobalt-Catalyzed C–H Activation of Indoles. ChemistryViews. --INVALID-LINK--
-
Leitch, J. A., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. ResearchGate. --INVALID-LINK--
-
Smith, C. R., et al. (2022). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Met. ChemRxiv. --INVALID-LINK--
-
Zhang, Z., et al. (2018). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters, 20(10), 3054–3058. --INVALID-LINK--
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. --INVALID-LINK--
-
Wang, C., et al. (2021). Strategies for the enantioselective N-functionalization of indoles. ResearchGate. --INVALID-LINK--
-
Smith, C. R., et al. (2022). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. ResearchGate. --INVALID-LINK--
-
Greig, I. R., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2973–2989. --INVALID-LINK--
-
Reddy, R. S., et al. (2023). [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. ACS Omega, 8(30), 27196–27209. --INVALID-LINK--
-
Collot, V., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. J-GLOBAL. --INVALID-LINK--
-
Gabriele, B., & Veltri, L. (2016). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 12, 1944–1965. --INVALID-LINK--
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding ester hydrolysis during the modification of Ethyl 4-chloro-1H-indole-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-1H-indole-2-carboxylate. As a Senior Application Scientist, I've compiled this resource to help you navigate the common challenges associated with modifying this versatile scaffold, with a particular focus on preventing the undesired hydrolysis of the ethyl ester functionality.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ethyl ester hydrolysis during the modification of this compound?
A1: The primary cause of ethyl ester hydrolysis, also known as saponification, is the presence of a nucleophilic base, typically hydroxide ions (OH⁻), in the reaction mixture.[1][2] This is a common issue when attempting modifications that require basic conditions, such as N-alkylation or certain cross-coupling reactions. The ester carbonyl group is electrophilic and susceptible to nucleophilic attack by hydroxide, leading to the formation of a carboxylate salt, which is irreversible under basic conditions.[1][2][3]
Q2: I'm planning an N-alkylation. How do I choose a base that will deprotonate the indole nitrogen without hydrolyzing the ester?
A2: This is a critical consideration. The pKa of the indole N-H is approximately 17, so a sufficiently strong base is required for deprotonation.[4] However, strong hydroxide bases like NaOH or KOH in the presence of water will readily hydrolyze the ester.[5]
Recommended Strategy:
-
Use a non-nucleophilic, anhydrous base: Sodium hydride (NaH) is a common and effective choice.[4][6] It is a strong, non-nucleophilic base that deprotonates the indole to form the corresponding sodium salt, which is a potent nucleophile for the subsequent reaction with an alkyl halide. The byproduct of this deprotonation is hydrogen gas, which does not interfere with the reaction.
-
Consider carbonate bases in aprotic solvents: In some cases, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more reactive alkylating agents.[7] Running the reaction in an anhydrous aprotic solvent like DMF or acetonitrile is crucial to minimize the presence of water and thus reduce the risk of hydrolysis.
Q3: Are there alternative N-alkylation methods that are milder and more compatible with the ethyl ester group?
A3: Yes, several methods avoid the use of strong, hydrolytic bases:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate an alcohol for nucleophilic attack by the indole nitrogen. This reaction is performed under neutral conditions and is generally compatible with ester functionalities.
-
Reductive Amination: While less direct for N-alkylation, if you are starting from a different indole precursor, this method can be very effective.
-
Transition-Metal Catalysis: Certain transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, can be adapted for N-alkylation and often utilize weaker bases that are less likely to cause hydrolysis.[8][9]
Q4: I want to perform a Suzuki or Buchwald-Hartwig cross-coupling reaction on the C4-chloro position. What precautions should I take to protect the ester group?
A4: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the indole scaffold. However, they often require a base to facilitate the catalytic cycle.
Key Considerations:
-
Base Selection is Paramount: For Suzuki couplings, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over stronger bases like hydroxides.[10] For Buchwald-Hartwig aminations, while strong bases like sodium tert-butoxide (NaOtBu) are common, they can pose a risk to the ester. Weaker bases like K₃PO₄ or Cs₂CO₃ should be screened first.[11]
-
Anhydrous Conditions: As with N-alkylation, ensuring strictly anhydrous reaction conditions is vital to prevent ester hydrolysis. Use dry solvents and reagents.
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.[12] If possible, screen for catalysts and ligands that allow for lower reaction temperatures.
Q5: How can I monitor my reaction for ester hydrolysis?
A5: Regular monitoring of your reaction is crucial for troubleshooting and optimization.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The hydrolyzed carboxylic acid product will be significantly more polar than the starting ester and will have a lower Rf value on the TLC plate.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more definitive evidence by showing the mass of the starting material, the desired product, and the hydrolyzed byproduct.
-
¹H NMR Spectroscopy: Taking a small aliquot from the reaction mixture (after a mini-quench and extraction) and running a quick ¹H NMR can confirm the presence of the carboxylic acid proton (typically a broad singlet) and the disappearance of the characteristic ethyl group signals of the ester.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product with significant starting material remaining | 1. Insufficiently strong base for deprotonation (N-alkylation).2. Inactive catalyst or improper ligand choice (cross-coupling).3. Low reaction temperature or insufficient reaction time. | 1. Switch to a stronger, non-nucleophilic base like NaH.2. Screen different palladium catalysts and ligands.3. Gradually increase the reaction temperature while monitoring for hydrolysis. |
| Significant amount of hydrolyzed carboxylic acid observed | 1. Presence of water in the reaction mixture.2. Use of a nucleophilic base (e.g., NaOH, KOH).3. High reaction temperatures for extended periods.4. Hydrolysis during aqueous workup. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Replace with a non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃).3. Optimize for the lowest effective temperature and shortest reaction time.4. Use cold, dilute aqueous solutions for washing and minimize contact time.[12] |
| Transesterification observed (e.g., formation of a methyl ester when using methanol as a solvent) | 1. Use of an alcohol as a solvent with a base or acid catalyst.[13][14] | 1. Avoid using alcohols as solvents in base- or acid-catalyzed reactions. Opt for aprotic solvents like DMF, THF, or acetonitrile. |
| Competing C3-alkylation during N-alkylation | 1. The C3 position of the indole is also nucleophilic.[15] | 1. N-alkylation is generally favored kinetically. Using a strong base like NaH to fully deprotonate the nitrogen can enhance selectivity for N-alkylation.[6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF (or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Carefully quench the reaction by the slow addition of cold water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: General Procedure for Suzuki Cross-Coupling
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until completion (monitor by TLC).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Visualizing the Problem: Ester Hydrolysis Mechanism
The following diagram illustrates the base-catalyzed hydrolysis (saponification) of the ethyl ester, the primary side reaction to be avoided.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Logical Workflow for Reaction Optimization
This workflow outlines a systematic approach to developing a successful modification protocol while minimizing ester hydrolysis.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Transesterification - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
Characterization of impurities from Ethyl 4-chloro-1H-indole-2-carboxylate synthesis
This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during synthesis and purification, with a focus on the characterization and mitigation of impurities.
Overview of the Predominant Synthetic Route
The synthesis of this compound is commonly achieved via a two-stage process that begins with a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[1][2] This pathway, while robust, is susceptible to several side reactions and impurity-forming steps that require careful control of reaction conditions.
Below is a workflow diagram illustrating this common synthetic pathway.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each point details the problem, its likely chemical cause, and actionable solutions.
Question: My final product is a yellow or brown oil/solid, not the expected pale-yellow solid. What is the cause and how can I fix it?
-
Symptom: The isolated product is highly colored, suggesting the presence of chromophoric impurities.
-
Probable Causes:
-
Oxidation: The indole nucleus is electron-rich and susceptible to aerial oxidation, which can form highly colored polymeric species. This is often exacerbated by residual acid or trace metals from the reduction step.
-
Incomplete Cyclization: Residual azo compounds from the Japp-Klingemann step or uncyclized hydrazone intermediates can be colored.[3]
-
Residual Nitroaromatics: If the reduction of the nitro group in the precursor is incomplete, the remaining nitro-containing species will impart a yellow color.
-
-
Diagnostic Steps & Solutions:
-
Step 1: Refine the Work-up. During the extraction phase, ensure a thorough wash with a saturated aqueous sodium bicarbonate solution until all effervescence ceases. This neutralizes the acid catalyst (e.g., acetic acid) used in the reduction/cyclization, which can promote degradation.[4]
-
Step 2: Implement a Silica Plug Filtration. Before full column chromatography, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and pass it through a short plug of silica gel. This can quickly remove baseline, highly polar, and colored impurities.[4]
-
Step 3: Optimize Purification.
-
Column Chromatography: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.
-
Recrystallization: Toluene or a mixture of ethyl acetate and hexane are effective solvents for recrystallizing the final product to yield pale-yellow needles.[5]
-
-
Step 4: Prevent Oxidation. Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen, especially at elevated temperatures.
-
Question: I'm observing low yields after the Fischer indole cyclization step. What are the common pitfalls?
-
Symptom: The isolated yield of the target indole is significantly lower than reported in literature.
-
Probable Causes:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[6] Insufficient acid may lead to an incomplete reaction, while excessively harsh conditions (e.g., high concentrations of H₂SO₄) can cause sulfonation or degradation of the starting material and product.[7][8]
-
Thermal Decomposition: The hydrazone intermediate or the final indole product can be thermally labile. Prolonged exposure to high temperatures during cyclization or solvent removal can lead to decomposition.
-
Side Reactions: The Fischer synthesis is known for potential side reactions, such as the formation of isomeric indoles (if the ketone is unsymmetrical) or unwanted fragmentation pathways.[9][10]
-
-
Diagnostic Steps & Solutions:
-
Step 1: Catalyst Screening. While strong acids like H₂SO₄ or HCl can be used, polyphosphoric acid (PPA) or Lewis acids like zinc chloride are often effective and can be easier to control.[7][8] A milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) may also be effective and reduce degradation.[11] Start with catalytic amounts and incrementally increase if conversion is low, monitoring by TLC or LC-MS.
-
Step 2: Temperature Control. The cyclization often requires heat, but an exotherm can occur.[4] It is crucial to monitor the internal temperature and apply heating gradually. Aim for the lowest temperature that provides a reasonable reaction rate.
-
Step 3: Analyze the Crude Mixture. Before purification, take a sample of the crude reaction mixture and analyze it by LC-MS and ¹H NMR. This can help identify unreacted starting material, stable intermediates, or major byproducts, providing clues to the cause of the low yield.
-
Question: My LC-MS/NMR analysis shows an unexpected major impurity with a mass different from the starting materials or the product. How do I identify it?
-
Symptom: A significant, unidentified peak is present in the analytical data of the crude or purified product.
-
Probable Causes:
-
Dimeric Species: Indoles can sometimes undergo self-condensation or reaction with intermediates under acidic conditions.
-
Solvent Adducts: The product might form a stable adduct with the reaction or purification solvent (e.g., an acetate adduct if acetic acid is used).
-
Rearrangement Products: The[7][7]-sigmatropic rearrangement at the core of the Fischer synthesis can sometimes follow alternative, less favorable pathways.[8]
-
Substitution from Reaction Medium: In rare cases, substituents from the reaction medium can be incorporated. For instance, in a Japp-Klingemann reaction using hydrochloric acid, a nitro group on the aromatic ring has been observed to be displaced by a chloro substituent.[12]
-
-
Diagnostic Steps & Solutions:
-
Step 1: Isolate the Impurity. Use preparative HPLC or careful column chromatography to isolate a pure sample of the unknown impurity.[13]
-
Step 2: High-Resolution Mass Spectrometry (HRMS). Obtain an accurate mass of the impurity. This will provide its elemental formula, which is the most critical piece of information for proposing a structure.[14]
-
Step 3: Structural Elucidation with NMR. Acquire detailed ¹H, ¹³C, and 2D NMR (like COSY, HSQC, HMBC) spectra of the isolated impurity. This will allow you to piece together the molecular structure and identify its connectivity.[15]
-
Step 4: Review the Mechanism. Re-examine the reaction mechanism to postulate chemically plausible side reactions that could lead to the determined molecular formula and structure.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for routine impurity profiling of this compound? A1: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (LC-MS) is the gold standard.[16] HPLC provides quantitative data on the purity and relative amounts of impurities, while MS provides mass information crucial for their tentative identification. For routine checks, Thin Layer Chromatography (TLC) is a quick and effective qualitative tool.[13][17]
Q2: Can I synthesize the target molecule without pre-forming the hydrazone? A2: Yes, one-pot variations of the Fischer indole synthesis exist where the aryl hydrazine and the keto-ester are mixed together in the presence of the acid catalyst.[18] However, this can sometimes lead to more side products. The stepwise approach of first forming and isolating the hydrazone via the Japp-Klingemann reaction often provides better control and higher purity of the final product.[1][19]
Q3: My reaction stalls and does not go to completion. What should I check first? A3: First, verify the purity and integrity of your starting materials and reagents. Phenylhydrazines, in particular, can degrade upon storage. Check the purity of your solvents, as water can interfere with some acid catalysts. If reagents are fine, the issue is likely related to reaction conditions—either insufficient catalyst activity or inadequate temperature.
Q4: What are the typical impurities I should expect and list on a Certificate of Analysis? A4: Based on the synthetic route, common process-related impurities include:
-
Unreacted starting materials (e.g., the aniline precursor).
-
The uncyclized arylhydrazone intermediate.
-
Byproducts from the Japp-Klingemann reaction (e.g., azo compounds).[3]
-
Over-alkylated or N-substituted indole derivatives if side reactions occur.[20]
The table below summarizes potential impurities and their likely sources.
| Impurity Type | Potential Structure/Description | Likely Source |
| Starting Material | 4-chloro-2-nitroaniline or 4-chloroaniline | Incomplete reaction or carry-over |
| Intermediate | Arylhydrazone of ethyl pyruvate | Incomplete Fischer indole cyclization |
| Side-Product | Azo-coupled species | Japp-Klingemann side reaction[3] |
| Side-Product | Dimeric indole species | Acid-catalyzed self-condensation |
| Degradant | Oxidized/Polymeric indoles | Exposure to air/acid, especially at high temp. |
Analytical & Purification Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general method for analyzing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 10% B
-
18.5-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm and 280 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-800.
Protocol 2: Recrystallization for Final Product Purification
-
Dissolve the crude or column-purified solid in a minimum amount of hot toluene (or ethyl acetate).[5]
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for another 5-10 minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. The product should begin to crystallize.
-
Once crystallization appears complete, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane to remove residual solvent.[5]
-
Dry the crystals under vacuum to obtain pure this compound as pale-yellow needles.
The following diagram illustrates a decision-making flowchart for troubleshooting common purification challenges.
Caption: Troubleshooting flowchart for product purification.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testbook.com [testbook.com]
- 11. scispace.com [scispace.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. ijnrd.org [ijnrd.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. ijrti.org [ijrti.org]
- 18. Fischer Indole Synthesis [organic-chemistry.org]
- 19. organicreactions.org [organicreactions.org]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of Ethyl 4-chloro-1H-indole-2-carboxylate using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, such as Ethyl 4-chloro-1H-indole-2-carboxylate, a potentially valuable scaffold in medicinal chemistry, requires absolute certainty of the atomic arrangement. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex aromatic systems and subtle isomeric differences demand more powerful techniques. This guide provides an in-depth comparison of two-dimensional (2D) NMR methods—specifically COSY, HSQC, and HMBC—to definitively elucidate the structure of this compound. We will explore the theoretical underpinnings of each technique, present a detailed experimental workflow with illustrative data, and demonstrate how these experiments synergistically lead to an unequivocal structural assignment.
The Challenge: Beyond the 1D Spectrum
A standard 1D ¹H NMR spectrum of this compound provides essential but incomplete information. We can identify the ethyl group signals (a quartet and a triplet), the aromatic protons, and the N-H proton. However, definitively assigning each aromatic proton and confirming the position of the chloro substituent requires through-bond correlation data that only 2D NMR can provide.
A Multi-faceted Approach: COSY, HSQC, and HMBC
To achieve a comprehensive structural confirmation, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the puzzle by revealing different types of correlations between atomic nuclei.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within a molecule.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).[3] It provides a direct link between the ¹H and ¹³C NMR spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[3][4] It is crucial for piecing together different molecular fragments and identifying quaternary carbons.
The logical workflow for these experiments is outlined in the diagram below.
References
A Comparative Spectroscopic Guide to 4-Chloro and 5-Chloro Indole-2-Carboxylates for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, indole derivatives stand out for their vast therapeutic potential. Among these, chloro-substituted indole-2-carboxylates are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including anti-cancer and anti-inflammatory agents.[1] The precise positioning of the chloro-substituent on the indole ring profoundly influences the molecule's electronic properties and, consequently, its reactivity and biological activity. This guide provides an in-depth, objective comparison of the spectroscopic data for 4-chloro versus 5-chloro indole-2-carboxylates, offering supporting experimental insights to aid researchers in their structural elucidation efforts.
The Significance of Isomeric Purity in Drug Discovery
The journey from a lead compound to a clinical candidate is paved with meticulous structural analysis. For chloro-substituted indoles, the isomeric purity is paramount as even a slight variation in the substituent's position can lead to significant differences in pharmacological profiles. Therefore, a comprehensive understanding of the spectroscopic signatures of each isomer is not merely an academic exercise but a critical component of drug design and quality control.
Comparative Spectroscopic Analysis
The subsequent sections will delve into the nuanced differences observed in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the ethyl esters of 4-chloro- and 5-chloro-indole-2-carboxylic acid.
¹H NMR Spectroscopy: A Tale of Two Isomers
Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between the 4- and 5-chloro isomers by analyzing the chemical shifts and coupling patterns of the aromatic protons.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for Ethyl 4-chloro and 5-chloro-indole-2-carboxylate
| Proton | Ethyl 4-chloro-indole-2-carboxylate (ppm) | Ethyl 5-chloro-indole-2-carboxylate (ppm) | Key Observations |
| NH | ~9.12 (br s) | ~9.25 (br s) | The NH proton chemical shift is sensitive to solvent and concentration but generally appears as a broad singlet downfield. |
| H-3 | ~7.33 (d) | ~7.24 (m) | The position of the chloro substituent significantly impacts the electronic environment of the H-3 proton. |
| H-5 | 7.16 (dd) | - | In the 4-chloro isomer, H-5 appears as a doublet of doublets due to coupling with H-6 and H-7. |
| H-6 | 7.23 (t) | 7.23 (dd) | The chemical shift of H-6 is similar in both isomers, but the coupling pattern differs. |
| H-7 | 7.32 (dd) | 7.70 (d) | The H-7 proton in the 5-chloro isomer is deshielded and appears as a distinct doublet.[2] |
| -OCH₂CH₃ | 4.44 (q) | 4.33 (q) | The ethyl ester protons show the expected quartet and triplet. |
| -OCH₂CH₃ | 1.43 (t) | 1.36 (t) |
Data for Ethyl 4-chloro-indole-2-carboxylate is referenced from available literature.[3] Data for Ethyl 5-chloro-indole-2-carboxylate is a composite representation from various sources.[2]
The most telling distinction lies in the aromatic region. For the 4-chloro isomer, the protons on the benzene ring (H-5, H-6, and H-7) exhibit a more complex coupling pattern. In contrast, the 5-chloro isomer presents a more simplified spectrum in this region, with the H-4 and H-6 protons showing distinct doublets or doublet of doublets, and the H-7 proton appearing as a characteristic doublet further downfield.[2]
¹³C NMR Spectroscopy: Unveiling Carbon Environments
Carbon-13 NMR (¹³C NMR) provides complementary information, revealing the electronic influence of the chlorine atom on the carbon skeleton of the indole ring.
Table 2: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆) for 4-chloro and 5-chloro-indole-2-carboxylates
| Carbon | 4-chloro-indole-2-carboxylate (Predicted, ppm) | 5-chloro-indole-2-carboxylate (ppm) | Key Observations |
| C=O | ~161.0 | 161.74 | The carbonyl carbon chemical shifts are comparable. |
| C-2 | ~128.0 | 129.14 | The position of the chloro substituent has a noticeable effect on the C-2 chemical shift. |
| C-3 | ~105.0 | 112.89 | The C-3 carbon is more shielded in the 4-chloro isomer. |
| C-3a | ~126.0 | 126.17 | |
| C-4 | ~122.0 (C-Cl) | 121.74 | The carbon directly attached to chlorine shows a characteristic downfield shift. |
| C-5 | ~120.0 | ~125.0 (C-Cl) | The position of the C-Cl signal is a key differentiator. |
| C-6 | ~123.0 | 120.21 | |
| C-7 | ~110.0 | 116.77 | |
| C-7a | ~136.0 | 133.92 | |
| -OCH₂CH₃ | ~61.0 | 61.20 | The ethyl ester carbons are consistent. |
| -OCH₂CH₃ | ~14.5 | 14.33 |
Predicted values for the 4-chloro isomer are based on general substituent effects on indole rings. Experimental data for 5-chloro-indole-2-carboxylate derivatives are referenced from literature.[2]
The most direct indicator for distinguishing the isomers is the chemical shift of the carbon atom bonded to the chlorine. In the 4-chloro isomer, the C-4 signal will be significantly downfield, while in the 5-chloro isomer, the C-5 signal will exhibit this downfield shift. The electronic withdrawing nature of the chlorine atom also influences the chemical shifts of the neighboring carbon atoms through inductive and resonance effects.[4]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint." For substituted indoles, the N-H and C=O stretching frequencies are particularly informative.
Table 3: Comparative IR Data (cm⁻¹) for Ethyl 4-chloro and 5-chloro-indole-2-carboxylate
| Vibrational Mode | Ethyl 4-chloro-indole-2-carboxylate | Ethyl 5-chloro-indole-2-carboxylate | Key Observations |
| N-H stretch | ~3314 | ~3312 | The N-H stretching frequency is sensitive to hydrogen bonding and appears as a sharp to broad band.[3][5] |
| C=O stretch (ester) | ~1690 | ~1705 | The position of the electron-withdrawing chloro group can slightly influence the carbonyl stretching frequency.[2][3] |
| C=C stretch (aromatic) | ~1618, 1568 | ~1612, 1540 | The aromatic C=C stretching bands provide a characteristic pattern for the indole ring system.[2][3] |
| C-Cl stretch | ~765 | ~800 | The C-Cl stretching vibration is typically found in the fingerprint region and can be a useful diagnostic peak.[2][3] |
While the differences in the IR spectra may be subtle, careful analysis of the fingerprint region, particularly the C-Cl stretching and aromatic C-H bending vibrations, can aid in distinguishing between the two isomers. The position of the N-H and C=O bands can also be influenced by the substituent's electronic effects.[5][6]
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the chloro-indole-2-carboxylates, the isotopic pattern of chlorine is a key feature.
Both isomers will exhibit a characteristic M and M+2 isotopic pattern for the molecular ion, with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. The fragmentation patterns are expected to be similar, with initial losses of the ethoxy group (-OC₂H₅) from the ester, followed by the loss of carbon monoxide (-CO). Subsequent fragmentation of the indole ring will also occur. While the major fragmentation pathways are likely to be conserved, minor differences in the relative intensities of fragment ions may be observable due to the different stabilities of the resulting radical cations.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the indole-2-carboxylate sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the specific instrument and the desired information.
Instrumentation and Data Acquisition
-
NMR: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the aromatic proton signals. Standard pulse sequences for ¹H and ¹³C{¹H} experiments should be employed.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
MS: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is beneficial for accurate mass measurements and confirmation of the elemental composition.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of substituted indole-2-carboxylates.
Caption: Workflow for the synthesis and spectroscopic characterization of chloro-indole-2-carboxylate isomers.
Conclusion
The differentiation between 4-chloro and 5-chloro indole-2-carboxylates is readily achievable through a multi-pronged spectroscopic approach. ¹H NMR spectroscopy provides the most definitive and easily interpretable data for distinguishing these isomers, primarily through the analysis of the aromatic proton coupling patterns. ¹³C NMR, IR, and Mass Spectrometry offer valuable confirmatory data, reinforcing the structural assignment. By adhering to rigorous experimental protocols and a systematic approach to data interpretation, researchers can confidently characterize these important synthetic intermediates, thereby ensuring the integrity and success of their drug discovery and development programs.
References
A Comparative Analysis of the Biological Activities of Ethyl 4-chloro-1H-indole-2-carboxylate Regioisomers: A Guide for Researchers
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, chloro-substituted indole-2-carboxylates have garnered significant attention for their therapeutic potential. The position of the chlorine atom on the indole ring can profoundly influence the molecule's interaction with biological targets, leading to variations in efficacy and selectivity. This guide provides a comprehensive comparison of the biological activities of ethyl 4-chloro-1H-indole-2-carboxylate and its regioisomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.
Introduction: The Significance of Chlorine Substitution
The introduction of a chlorine atom into a bioactive molecule can significantly alter its physicochemical properties, such as lipophilicity, electronic character, and metabolic stability.[1] These modifications can, in turn, impact the compound's pharmacokinetic and pharmacodynamic profiles. In the context of indole derivatives, the position of the chloro substituent on the benzene ring of the indole nucleus dictates the molecule's overall shape and electronic distribution, thereby influencing its binding affinity to specific enzymes and receptors. This guide will delve into the nuanced differences in the biological activities of ethyl 4-chloro, 5-chloro, 6-chloro, and 7-chloro-1H-indole-2-carboxylates, providing researchers with a framework for understanding their structure-activity relationships (SAR).
Anticancer Activity: A Tale of Kinase Inhibition
The most extensively studied biological activity of chloro-substituted indole-2-carboxylates is their potential as anticancer agents.[2][3] While direct comparative data for the parent ethyl esters is limited, extensive research on their derivatives provides valuable insights into the influence of the chlorine position. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are crucial regulators of cancer cell proliferation, survival, and metastasis.[4][5][6]
The Prominence of the 5-Chloro Regioisomer
Research has predominantly focused on derivatives of ethyl 5-chloro-1H-indole-2-carboxylate , which have shown significant promise as potent inhibitors of both wild-type and mutant forms of EGFR and BRAF kinases.[2][3]
-
EGFR Inhibition: Derivatives of the 5-chloro isomer have been demonstrated to be potent inhibitors of EGFR, including the drug-resistant T790M mutant.[4][7] Molecular docking studies suggest that the indole scaffold acts as a hinge-binder in the ATP-binding pocket of the EGFR kinase domain.[8][9] The 5-chloro substituent is believed to enhance binding affinity through favorable hydrophobic and electronic interactions.[8]
-
BRAF Inhibition: Several studies have highlighted the potential of 5-chloro-indole-2-carboxylate derivatives as inhibitors of the oncogenic BRAF V600E mutant.[2][3] This is a key mutation found in a significant percentage of melanomas.
Insights into Other Regioisomers
While less studied, available data on other regioisomers suggests a significant impact of the chlorine position on anticancer activity:
-
This compound: Derivatives of the 4-chloro isomer have also been investigated for their anticancer properties. While specific IC50 values for direct comparison are scarce, some studies suggest that the 4-chloro substitution can contribute to cytotoxic activity, albeit potentially to a lesser extent than the 5-chloro substitution in certain contexts.
-
Ethyl 6-Chloro-1H-indole-2-carboxylate: Information on the 6-chloro isomer is limited. However, the general understanding of SAR in indole derivatives suggests that substitution at the 6-position can influence biological activity, and further investigation is warranted.
-
Ethyl 7-Chloro-1H-indole-2-carboxylate: There is a paucity of data on the biological activities of the 7-chloro regioisomer. Its steric proximity to the pyrrole nitrogen might influence its binding capabilities and overall activity profile.
Comparative Anticancer Activity Data (Derivatives)
| Compound Derivative (Parent Isomer) | Target | Cell Line | IC50 / GI50 (nM) | Reference |
| 5-chloro-indole-2-carboxamide derivative (5-Cl) | EGFRWT | - | 68 - 85 | [4][7] |
| 5-chloro-indole-2-carboxamide derivative (5-Cl) | EGFRT790M | - | 9.5 - 11.9 | [4][7] |
| 5-chloro-indole-2-carboxylate derivative (5-Cl) | BRAFV600E | LOX-IMVI | 960 | [2] |
Signaling Pathway of EGFR/BRAF Inhibition
The anticancer activity of these indole derivatives stems from their ability to disrupt critical signaling pathways within cancer cells.
References
- 1. eurochlor.org [eurochlor.org]
- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Theoretical evaluation of EGFR kinase inhibition and toxicity of di-indol-3-yl disulphides with anti-cancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Synthesis of Chloro-substituted Indole-2-carboxylates: A Comparative Analysis
Abstract
Chloro-substituted indole-2-carboxylates are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including anti-inflammatory agents and novel therapeutics. The precise positioning of the chlorine substituent on the indole ring is critical for modulating biological activity and physicochemical properties. Consequently, the choice of synthetic strategy is a pivotal decision in any research and development campaign. This guide provides an in-depth comparative analysis of the primary synthetic routes to these vital compounds, evaluating them on the basis of regioselectivity, yield, scalability, and substrate scope. We will dissect two principal strategies: the construction of the indole ring from pre-chlorinated precursors and the direct chlorination of a pre-formed indole-2-carboxylate core. This analysis is supported by mechanistic insights, comparative data tables, and detailed experimental protocols to empower researchers in making informed strategic decisions.
Introduction: Strategic Importance of Synthetic Route Selection
The indole nucleus is a privileged structure in drug discovery. The introduction of a chlorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity through favorable halogen bonding interactions. The indole-2-carboxylate moiety serves as a versatile synthetic handle for further elaboration. Therefore, efficient and regioselective access to specific chloro-substituted isomers is a frequent challenge for synthetic chemists.
The selection of a synthetic pathway is not merely a matter of academic interest; it has profound practical implications. An ideal synthesis should be high-yielding, scalable, cost-effective, and, most importantly, provide unambiguous control over the chlorine atom's final position. This guide will navigate the complexities of two divergent approaches to achieving this goal.
Strategic Overview: Two Paths to the Target
The synthesis of chloro-substituted indole-2-carboxylates can be broadly categorized into two strategic approaches, each with its own set of advantages and challenges.
-
Strategy A: Indole Ring Construction from Chlorinated Precursors. This "convergent" approach involves using a starting material where the chlorine atom is already in its desired position on the benzene ring. The indole's pyrrole ring is then constructed onto this pre-functionalized scaffold using classic named reactions. This strategy generally offers excellent regiochemical control.
-
Strategy B: Direct Chlorination of the Indole-2-Carboxylate Core. This "late-stage functionalization" approach involves synthesizing the parent indole-2-carboxylate first and then introducing the chlorine atom directly onto the heterocyclic core via electrophilic aromatic substitution. While potentially more atom-economical, this route often faces significant challenges in controlling regioselectivity.
Caption: A flowchart comparing the two primary strategies for synthesizing chloro-substituted indole-2-carboxylates.
Strategy A: Indole Ring Construction – Building on a Chlorinated Scaffold
This strategy is the cornerstone for achieving unequivocal regiochemical outcomes. By starting with a commercially available or readily synthesized chloro-substituted aniline, nitroarene, or iodoaniline, the final position of the chlorine atom is predetermined.
Fischer Indole Synthesis
The Fischer synthesis is arguably the most classic and widely used method for indole formation. It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a chloro-substituted phenylhydrazine with an α-ketoester like ethyl pyruvate.[1][2]
-
Mechanism: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an enamine. A key[3][3]-sigmatropic rearrangement follows, leading to a di-imine intermediate which then cyclizes and eliminates ammonia to yield the aromatic indole.[4] The choice of acid catalyst, ranging from Brønsted acids (HCl, H₂SO₄) to Lewis acids (ZnCl₂, BF₃), is critical and can influence yields.
-
Causality of Experimental Choices: The use of a strong acid catalyst is essential to promote both the tautomerization to the reactive enamine and the subsequent cyclization/elimination cascade. The reaction is typically heated to overcome the activation energy of the[3][3]-sigmatropic rearrangement, which is often the rate-determining step.[4]
-
Scope & Regiocontrol: This method is robust and tolerates chlorine substituents at the 4, 5, 6, and 7-positions. The starting chloro-phenylhydrazine directly dictates the final product's regiochemistry. However, the reaction can be sensitive to steric hindrance near the hydrazine moiety, and electron-withdrawing groups on the phenyl ring can disfavor the key rearrangement step.[5]
Reissert Indole Synthesis
The Reissert synthesis provides a reliable route to indole-2-carboxylic acids by condensing a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[6]
-
Mechanism: The initial step is a base-catalyzed Claisen condensation between a chloro-substituted o-nitrotoluene and diethyl oxalate. The resulting α-keto ester is then subjected to reduction (e.g., with Zn/acetic acid or catalytic hydrogenation), which simultaneously reduces the nitro group to an amine and facilitates intramolecular cyclization onto the adjacent ketone, followed by dehydration.[7][8]
-
Causality of Experimental Choices: The choice of a strong base (e.g., potassium ethoxide) is crucial for deprotonating the methyl group of the nitrotoluene, initiating the condensation.[6] The subsequent reductive cyclization is a key step; conditions like Zn/acetic acid are often preferred as they can effect both reduction and hydrolysis in a single pot.
-
Scope & Regiocontrol: This method is particularly useful for preparing 4-, 5-, and 6-chloroindole-2-carboxylates. Like the Fischer synthesis, the chlorine position is fixed by the starting material, ensuring excellent regiocontrol. A notable application includes the synthesis of ethyl 5-chloro-4-fluoroindole-2-carboxylate, a key intermediate for HIV-1 reverse transcriptase inhibitors.
Bartoli Indole Synthesis
The Bartoli synthesis is a powerful modern method for converting ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents.[9]
-
Mechanism: The reaction is believed to proceed via initial attack of the Grignard reagent on the nitro group, forming a nitrosoarene intermediate. Further addition of the Grignard reagent is followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization.[10][11]
-
Causality of Experimental Choices: The presence of an ortho-substituent (including chlorine) is critical for the reaction's success; it is thought to facilitate the key[3][3]-sigmatropic rearrangement through steric influence.[9][10] A threefold excess of the vinyl Grignard is typically required to drive the reaction to completion.[9]
-
Scope & Regiocontrol: This reaction is the premier method for synthesizing 7-chloroindoles, a substitution pattern that can be difficult to achieve with other methods.[12][13] Its main limitation is the requirement for an ortho-substituent on the starting nitroarene.[10]
Larock Indole Synthesis
The Larock synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline (including o-chloroanilines) with an internal alkyne.[14]
-
Mechanism: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl-halide bond, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate undergoes an intramolecular nucleophilic attack by the aniline nitrogen, followed by reductive elimination to furnish the indole and regenerate the Pd(0) catalyst.[14]
-
Causality of Experimental Choices: The choice of palladium catalyst, ligands, and base is critical for efficiency. While initially developed for o-iodoanilines, modern ligand systems (e.g., bulky phosphines) have expanded the scope to include less reactive o-chloroanilines.[3]
-
Scope & Regiocontrol: This method offers broad substrate scope and is highly effective for producing 2,3-disubstituted indoles.[3] The regioselectivity of the alkyne insertion is generally governed by sterics, with the larger alkyne substituent typically ending up at the C2 position of the indole. However, with certain functionalized alkynes, low to moderate regioselectivity can be observed.[15][16]
Caption: A simplified workflow of the key transformations in the Fischer Indole Synthesis.
Strategy B: Direct Chlorination – Late-Stage Functionalization
This approach is attractive due to its step-economy, as it begins with a common intermediate, ethyl indole-2-carboxylate. The primary challenge lies in controlling the site of chlorination. The indole ring has multiple nucleophilic centers, and the C2-ester group, while deactivating, directs the substitution pattern.
-
Mechanistic Considerations: The indole nucleus is electron-rich. The most nucleophilic position is typically C3. However, the presence of the bulky electron-withdrawing ester at C2 sterically hinders attack at C3 and reduces the nucleophilicity of the pyrrole ring. This complex interplay makes chlorination competitive at C3 and various positions on the benzene ring (C4-C7).
Common Chlorinating Agents
-
N-Chlorosuccinimide (NCS): This is the most widely used reagent for this transformation. It is a mild, crystalline, and easy-to-handle source of electrophilic chlorine ("Cl+"). Reactions are typically run in aprotic solvents like DMF, acetonitrile, or chlorinated solvents at or below room temperature.
-
Sulfuryl Chloride (SO₂Cl₂): A more powerful and less selective chlorinating agent. It can lead to over-chlorination and is often used when NCS is unreactive. Its reactivity can sometimes be tuned with catalysts.[17][18]
-
1,3-Dichloro-5,5-dimethylhydantoin (DCH): Another stable, solid chlorinating agent, often used as an alternative to NCS.
The Challenge of Regioselectivity
Direct chlorination of ethyl indole-2-carboxylate is notoriously difficult to control.
-
C3-Chlorination: While electronically favored in simple indoles, this position is deactivated by the C2-ester. Nonetheless, C3-chlorination is often a significant side-product or even the major product under certain conditions.
-
Benzene Ring Chlorination (C4-C7): The electron-donating nature of the pyrrole nitrogen activates the fused benzene ring towards electrophilic attack. This often leads to a mixture of isomers, with the 5- and 7-chloro isomers frequently observed. The precise ratio is highly dependent on reaction conditions (solvent, temperature, and chlorinating agent). Achieving a high yield of a single benzene-ring chlorinated isomer is rare without a directing group.
Caption: Competing sites for electrophilic attack on the ethyl indole-2-carboxylate core.
Comparative Data Summary
Table 1: Comparison of Indole Ring Formation Strategies (Strategy A)
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Typical Yields | Regiocontrol | Key Advantages | Key Disadvantages |
| Fischer | Chloro-phenylhydrazine, Ethyl pyruvate | H⁺ or Lewis Acid (e.g., ZnCl₂) | 50-80% | Excellent | Widely applicable, reliable, scalable | Requires hydrazine precursor, harsh acidic conditions |
| Reissert | Chloro-o-nitrotoluene, Diethyl oxalate | Base (KOEt), Reducing agent (Zn/AcOH) | 60-85% | Excellent | Good yields, avoids hydrazines | Multi-step, requires specific o-nitrotoluene |
| Bartoli | o-Chloro-nitroarene, Vinyl Grignard | Mg, THF | 40-80%[12] | Excellent for C7 | Best method for 7-substituted indoles | Requires ortho-substituent, excess Grignard reagent |
| Larock | o-Chloroaniline, Alkyne | Pd catalyst, Ligand, Base | 60-90% | Good to Excellent | High yields, broad scope, mild conditions | Cost of Pd catalyst, regioselectivity issues with some alkynes[15] |
Table 2: Comparison of Direct Chlorination Reagents (Strategy B)
| Reagent | Typical Conditions | Regioselectivity | Key Advantages | Key Disadvantages |
| NCS | Acetonitrile or DMF, 0°C to RT | Often poor; mixtures of C3, C5, C7 isomers | Mild, easy to handle, inexpensive | Poor regioselectivity is a major issue, requires chromatographic separation |
| SO₂Cl₂ | CH₂Cl₂ or CCl₄, 0°C | Often poor and can over-chlorinate | Inexpensive, highly reactive | Lack of selectivity, harsh reagent, potential for side reactions |
Experimental Protocols
Protocol 1: Fischer Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate
-
Self-Validation: This protocol relies on the well-established Fischer indole synthesis, where the formation of the hydrazone followed by acid-catalyzed cyclization is a predictable and high-yielding transformation. The final product's identity is confirmed by standard analytical methods (NMR, MS), validating the regiochemical outcome predetermined by the starting material.
-
Methodology:
-
Hydrazone Formation: To a solution of 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and ethyl pyruvate (1.05 eq).
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the hydrazine. The hydrazone often precipitates and can be filtered, washed with cold ethanol, and dried.
-
Indolization: Suspend the dried hydrazone in a solution of anhydrous ethanol saturated with HCl gas, or alternatively, use a mixture of acetic acid and concentrated H₂SO₄ (catalytic).
-
Heat the reaction mixture to reflux (typically 70-80°C) for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water. The product will precipitate.
-
Filter the solid, wash thoroughly with water to remove acid, and dry.
-
Recrystallize from ethanol or an ethanol/water mixture to afford the pure ethyl 5-chloro-1H-indole-2-carboxylate.
-
Protocol 2: Direct Chlorination of Ethyl 1H-indole-2-carboxylate with NCS
-
Self-Validation: This protocol's outcome is validated by careful analysis of the product mixture. The challenge lies in separation and characterization. Validation requires robust analytical techniques (e.g., HPLC, GC-MS, and 2D NMR) to confirm the identity and ratio of the resulting isomers, thereby quantifying the method's regioselectivity under the chosen conditions.
-
Methodology:
-
Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous acetonitrile or DMF in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction at 0°C for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product will be a mixture of isomers. Purify using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to separate the different chloro-substituted isomers.
-
Conclusion and Recommendations
The synthesis of chloro-substituted indole-2-carboxylates presents a classic strategic choice between regiochemical security and step-economy.
-
For Unambiguous Regiochemistry: Strategy A, involving the construction of the indole ring from a pre-chlorinated precursor, is unequivocally the superior approach.
-
The Fischer and Reissert syntheses are workhorse methods for accessing 4-, 5-, and 6-chloro isomers.
-
The Bartoli synthesis is the method of choice for 7-chloroindoles.
-
The Larock synthesis offers a modern, catalytic alternative with broad scope, particularly for 2,3-disubstituted products.
-
-
For Exploratory or Late-Stage Functionalization: Strategy B, direct chlorination, can be considered, but with significant caveats. It is best suited for scenarios where a mixture of isomers is acceptable for screening purposes or where a specific isomer happens to be the major product under optimized conditions. Extensive process development is required to control the regioselectivity, and purification of the resulting isomeric mixture is often a significant challenge.
For researchers and drug development professionals, the additional synthetic steps required for Strategy A are a sound investment to guarantee the desired regiochemical outcome, ensuring the integrity and reproducibility of subsequent biological studies.
References
- 1. testbook.com [testbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes [jstage.jst.go.jp]
- 16. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Indole-2-Carboxylate-Derived IDO1/TDO Inhibitors
This guide provides a comprehensive benchmark analysis of indole-2-carboxylate derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway that play a pivotal role in tumor immune evasion. While this analysis focuses on a series of potent 6-acetamido-indole-2-carboxylic acid derivatives, the principles and methodologies described herein are directly applicable to the evaluation of structurally related compounds, including Ethyl 4-chloro-1H-indole-2-carboxylate-derived inhibitors.
The strategic targeting of both IDO1 and TDO is a promising approach in cancer immunotherapy. Inhibition of IDO1 alone can lead to a compensatory upregulation of TDO, thus maintaining an immunosuppressive tumor microenvironment.[1] Dual inhibitors, therefore, offer the potential for a more robust and sustained therapeutic effect.[2]
Comparative Efficacy of Indole-2-Carboxylate Derivatives vs. Clinically Relevant Inhibitors
The inhibitory potential of a series of synthesized 6-acetamido-indole-2-carboxylic acid derivatives was evaluated against both IDO1 and TDO. The half-maximal inhibitory concentrations (IC50) of the most potent compounds are presented below in comparison to established clinical trial candidates, Epacadostat (a selective IDO1 inhibitor) and Navoximod (a potent IDO1 inhibitor).
| Compound | Target | IC50 (µM) | Notes |
| Compound 9o-1 | IDO1 | 1.17[3] | A potent dual inhibitor from the 6-acetamido-indole-2-carboxylic acid series. |
| TDO | 1.55[3] | ||
| para-benzoquinone derivative 9p-O | IDO1 | Double-digit nM[3] | An oxidation product of a compound from the same series, showing significantly enhanced potency. |
| TDO | Double-digit nM[3] | ||
| Epacadostat (INCB024360) | IDO1 | ~0.01 (10 nM)[4] | A highly potent and selective IDO1 inhibitor that has undergone extensive clinical investigation.[2] |
| TDO | >1000-fold selectivity vs. IDO1[4] | ||
| Navoximod (GDC-0919) | IDO1 | 0.075 (75 nM)[5] | A potent IDO1 inhibitor with a Ki of 7 nM.[5] |
The Kynurenine Pathway and its Role in Immuno-Oncology
IDO1 and TDO are the rate-limiting enzymes in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of these enzymes leads to two key immunosuppressive events: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs). By inhibiting IDO1 and TDO, the immunosuppressive shield of the tumor is dismantled, allowing for a restored anti-tumor immune response.
Caption: The IDO1/TDO-mediated kynurenine pathway and its immunosuppressive effects.
Experimental Protocols
The following are detailed methodologies for assessing the inhibitory efficacy of novel compounds against IDO1 and TDO.
In Vitro IDO1/TDO Enzymatic Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the direct inhibitory effect of a compound on purified recombinant IDO1 or TDO.
Workflow Diagram:
Caption: Workflow for the in vitro enzymatic inhibition assay.
Step-by-Step Protocol:
-
Prepare the Reaction Mixture : In a 96-well plate, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add Enzyme : Add purified recombinant human IDO1 or TDO enzyme to each well.
-
Add Inhibitor : Add serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., Epacadostat).
-
Initiate the Reaction : Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubation : Incubate the plate at 37°C for 30-60 minutes.
-
Termination : Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis : Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Detection : Add 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well. After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant system.
Workflow Diagram:
References
- 1. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Chloroindole-2-carboxylate and Other Halogenated Indole-2-carboxylates: A Guide for Researchers
For drug development professionals and researchers in the neurosciences, the indole-2-carboxylate scaffold represents a privileged structure, particularly in the modulation of the N-methyl-D-aspartate (NMDA) receptor. This guide provides an in-depth, head-to-head comparison of 4-chloroindole-2-carboxylate and its halogenated analogs, offering experimental data and field-proven insights to inform compound selection and future research directions.
Introduction: The Significance of Halogenation on the Indole-2-carboxylate Scaffold
The indole-2-carboxylate core has been extensively explored as a starting point for the development of various therapeutic agents. Halogenation of this scaffold has proven to be a highly effective strategy for modulating the physicochemical properties and biological activity of these compounds. The position and nature of the halogen substituent can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. This guide will focus on the comparative analysis of 4-chloroindole-2-carboxylate against other halogenated derivatives, with a particular emphasis on their role as antagonists at the glycine binding site of the NMDA receptor.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Halogenation offers a powerful tool to fine-tune these properties. While specific experimental values for all analogues are not always available in a single source, the following table provides a comparative overview based on established chemical principles and available data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Physicochemical Characteristics |
| 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | C10H8ClNO2 | 209.63 | ~2.5-3.0 | The 4-chloro substitution can influence electronic distribution and steric hindrance near the carboxylic acid moiety.[1] |
| 5-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | 195.60 | ~2.3-2.8 | A commonly explored analogue with demonstrated biological activity.[2][3] |
| 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | 195.60 | ~2.3-2.8 | Often associated with high affinity for the glycine binding site of the NMDA receptor.[4][5] |
| 4,6-Dichloro-1H-indole-2-carboxylic acid | C9H5Cl2NO2 | 230.05 | ~3.0-3.5 | Increased lipophilicity due to di-substitution, which can impact solubility and cell permeability.[6][7] |
| 5-Fluoro-1H-indole-2-carboxylic acid | C9H6FNO2 | 179.15 | ~1.8-2.3 | The high electronegativity of fluorine can alter pKa and hydrogen bonding capacity. |
| 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | 240.05 | ~2.6-3.1 | Bromine is a larger and more polarizable halogen than chlorine, which can lead to different binding interactions.[8] |
Note: LogP values are estimations and can vary based on the prediction algorithm used. The provided values are for comparative purposes.
Synthetic Strategies for Halogenated Indole-2-carboxylates
The synthesis of halogenated indole-2-carboxylates can be achieved through various established methods. A common and versatile approach is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an α-ketoester.
Caption: General synthetic workflow for halogenated indole-2-carboxylates.
Comparative Biological Activity: Targeting the NMDA Receptor
A significant body of research has focused on halogenated indole-2-carboxylates as antagonists of the NMDA receptor, specifically at the strychnine-insensitive glycine binding site.[4][6][9]
Mechanism of Action at the Glycine Binding Site
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. For the receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites. Halogenated indole-2-carboxylates can act as competitive antagonists at the glycine binding site, preventing the co-agonist from binding and thereby inhibiting NMDA receptor activation. This mechanism is of significant therapeutic interest for conditions associated with NMDA receptor overactivation, such as epilepsy and neurodegenerative diseases.
Caption: Antagonism of the NMDA receptor by halogenated indole-2-carboxylates.
Structure-Activity Relationship (SAR)
The position and nature of the halogen on the indole ring are critical for determining the potency and selectivity of these compounds.
-
Position 4: Substitution at the 4-position, as in 4-chloroindole-2-carboxylate, is important for auxinic activity in plant models, which may translate to unique interactions in mammalian systems.[10]
-
Position 5: Halogenation at the 5-position, such as with 5-chloro or 5-fluoro substituents, has been shown to enhance the activity of these compounds as allosteric modulators of the CB1 receptor.[2]
-
Position 6: A chloro group at the 6-position is often associated with high affinity for the glycine binding site of the NMDA receptor.[4][5]
-
Di-substitution: Compounds with di-halogenation, such as 4,6-dichloroindole-2-carboxylic acid, have demonstrated potent antagonist activity at the glycine binding site, with nanomolar affinity.[6][7]
Quantitative Comparison of Biological Activity
The following table summarizes key biological data for a selection of halogenated indole-2-carboxylates, highlighting the impact of halogen substitution on their potency as NMDA receptor antagonists.
| Compound | Target | Assay | Potency | Reference |
| 4,6-dichloro-3-[2-[(phenylamino)carbonyl]ethenyl]indole-2-carboxylic acid | Glycine binding site of NMDA receptor | [3H]TCP binding inhibition | pA2 = 8.1 | [6] |
| 4,6-dichloro-3-[2-[(phenylamino)carbonyl]ethenyl]indole-2-carboxylic acid | Glycine binding site of NMDA receptor | [3H]glycine binding | pKi = 8.5 | [6] |
| 4,6-dichloro-3-[2-[(phenylamino)carbonyl]ethenyl]indole-2-carboxylic acid | NMDA-induced convulsions in mice | In vivo | ED50 = 0.06 mg/kg (i.v.), 6 mg/kg (p.o.) | [6] |
| 6-Chloroindole-2-carboxylates | Glycine binding site of NMDA receptor | [3H]glycine binding | Ki < 1 µM | [4] |
| 2-carboxy-6-chloro-3-indoleacetic acid | Glycine binding site of NMDA receptor | [3H]glycine binding | Ki = 1.6 µM | [5] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Ethyl 4-chloroindole-2-carboxylate
This protocol is adapted from established synthetic procedures.[11]
Materials:
-
2-Chloro-6-nitrotoluene
-
Diethyl oxalate
-
Potassium tert-butoxide
-
Ethanol
-
Diethyl ether
-
Iron powder
-
Acetic acid
-
Dichloromethane
-
Silica gel
Procedure:
-
Under an argon atmosphere, add potassium tert-butoxide (0.1 mol) portionwise to stirred ethanol (25 mL) at ambient temperature.
-
After the solution has cooled, add diethyl ether (300 mL) followed by diethyl oxalate (0.1 mol).
-
After 10 minutes, add 2-chloro-6-nitrotoluene (0.1 mol). The solution will turn dark red.
-
Allow the reaction mixture to stand at ambient temperature for 4 hours, then transfer to a refrigerator for 65 hours.
-
Collect the resulting solid by filtration and wash with ether.
-
To a solution of the solid (36.2 mmol) in acetic acid (250 mL), add iron powder (127 mmol) and heat the mixture to 90°C.
-
After the exotherm has subsided (approximately 15 minutes), continue heating at 90°C for an additional 3 hours.
-
Allow the reaction to cool to 45°C and pour it into ice-water (500 mL).
-
Extract the mixture with diethyl ether (3 x 400 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, water, and 1N HCl.
-
Dry the organic extracts over magnesium sulfate and remove the solvent in vacuo.
-
Dissolve the crude product in dichloromethane and pass it through a short plug of silica gel.
-
Remove the solvent to afford the title compound as a pale-yellow solid.
[3H]Glycine Binding Assay
This assay is used to determine the binding affinity of test compounds to the strychnine-insensitive glycine binding site of the NMDA receptor.
Materials:
-
[3H]Glycine (specific activity ~40-60 Ci/mmol)
-
Rat cortical membranes
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (e.g., 4-chloroindole-2-carboxylate)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes according to standard protocols.
-
In a final volume of 500 µL of Tris-HCl buffer, add 50 µL of the membrane preparation, 50 µL of [3H]glycine (to a final concentration of ~10 nM), and 50 µL of the test compound at various concentrations.
-
Incubate the mixture at 4°C for 30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with 5 mL of ice-cold buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).
-
Calculate the Ki values using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Activity Assay (NMDA-induced convulsions)
This in vivo model assesses the ability of a test compound to protect against seizures induced by NMDA.
Materials:
-
Male Swiss mice (20-25 g)
-
N-methyl-D-aspartate (NMDA)
-
Test compound
-
Vehicle (e.g., saline, DMSO)
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intravenous, oral).
-
After a predetermined time (to allow for drug absorption and distribution), administer a convulsant dose of NMDA (e.g., 100 mg/kg, intraperitoneally).
-
Immediately observe the mice for the onset of clonic and tonic convulsions.
-
Record the number of animals protected from convulsions in each treatment group.
-
Calculate the ED50 value (the dose that protects 50% of the animals from convulsions) using probit analysis.
Conclusion
The halogenation of the indole-2-carboxylate scaffold is a powerful strategy for developing potent and selective modulators of the NMDA receptor. While 6-chloro and 4,6-dichloro analogs have demonstrated high affinity for the glycine binding site, the 4-chloro substitution presents a unique profile that warrants further investigation. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important class of compounds. The subtle yet significant differences imparted by the position and nature of the halogen substituent underscore the importance of systematic structure-activity relationship studies in the design of novel neurotherapeutics.
References
- 1. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | C10H8ClNO2 | CID 4777909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to In Vitro and In Vivo Target Validation of Ethyl 4-chloro-1H-indole-2-carboxylate Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating biological targets for novel chemical entities, specifically focusing on analogs of Ethyl 4-chloro-1H-indole-2-carboxylate. We will delve into the scientific rationale behind experimental choices, present detailed methodologies, and offer a comparative analysis structure to guide your research.
Introduction: The Crucial Role of Target Validation
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy or unforeseen toxicity. Many of these failures can be traced back to inadequate preclinical target validation. Target validation is the essential process of demonstrating that modulating a specific biological target (e.g., a protein, gene, or RNA molecule) with a drug can yield a therapeutic benefit within an acceptable safety margin. For a novel series of compounds like this compound analogs, which have shown diverse biological activities, rigorous target validation is paramount to de-risk drug development programs and increase the probability of clinical success.
This guide will navigate the multi-step process of target validation, from initial target identification to robust in vitro and in vivo confirmation.
The Target Validation Workflow: A Strategic Approach
A successful target validation campaign follows a logical and iterative progression, starting with broad, high-throughput methods and culminating in highly specific, physiologically relevant models.
Figure 1: A generalized workflow for drug target validation.
Part I: In Vitro Validation - From Hypothesis to Cellular Confirmation
In vitro validation serves as the foundational step, providing the initial evidence of a compound's interaction with its putative target and its effect in a controlled cellular environment.
Target Identification and Deconvolution: Finding the Needle in the Haystack
For novel compound series like this compound analogs, the initial biological target may be unknown. Phenotypic screening, where compounds are tested for their effect on cellular or organismal phenotypes, is a powerful starting point. Once a desirable phenotype is observed, the next critical step is target deconvolution—the process of identifying the specific molecular target responsible for the compound's activity.
Several robust techniques can be employed for target deconvolution:
-
Affinity Chromatography: This classic method involves immobilizing the small molecule on a solid support to "pull down" its binding partners from cell lysates.
-
Chemical Proteomics (e.g., Kinobeads): This technique utilizes broad-spectrum inhibitor beads to enrich and identify kinases that interact with the compound of interest in a competitive binding assay. This is particularly relevant as many indole-based compounds exhibit kinase inhibitory activity.
-
Genetic Screening (e.g., CRISPR-Cas9): A powerful approach where a library of gene knockouts is screened to identify genes that, when absent, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.
Biochemical Assays: Quantifying the Interaction
Once a putative target is identified, the direct interaction between the this compound analog and the purified target protein must be quantified.
Table 1: Comparison of Biochemical Assays for Target Interaction
| Assay Type | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of an enzyme. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) | Direct measure of functional consequence, high-throughput amenable. | Requires a functional enzyme and a measurable activity. |
| Receptor Binding Assay | Quantifies the binding of a radiolabeled or fluorescently tagged ligand to a receptor in the presence of the compound. | Kd (dissociation constant), Bmax (maximum binding sites) | Direct measure of binding affinity, can be used for non-enzymatic targets. | Often requires specialized reagents (e.g., radioligands). |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of the compound to an immobilized target. | Kon (association rate), Koff (dissociation rate), Kd | Label-free, provides kinetic information. | Requires specialized equipment, protein immobilization can affect activity. |
-
Reagent Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Prepare assay buffer, purified enzyme, and substrate solutions.
-
Compound Dilution: Create a serial dilution of the analog in the assay buffer.
-
Assay Plate Preparation: Add the diluted compound, enzyme, and buffer to a microplate. Include positive (known inhibitor) and negative (vehicle) controls.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: After a defined incubation period, measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
**3.3. Cellular Assays: Assessing
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
